Technical Documentation Center

N-Hydroxy-4-nitro-benzamidine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-Hydroxy-4-nitro-benzamidine
  • CAS: 1613-86-1

Core Science & Biosynthesis

Foundational

N-Hydroxy-4-nitro-benzamidine: In Vitro Mechanisms of Action, Cytochrome P450-Mediated NO Donation, and Experimental Workflows

Executive Summary N-Hydroxy-4-nitro-benzamidine (CAS 1613-86-1), structurally classified as 4-nitrobenzamidoxime, is a bifunctional pharmacological agent with significant utility in preclinical drug development. While tr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-Hydroxy-4-nitro-benzamidine (CAS 1613-86-1), structurally classified as 4-nitrobenzamidoxime, is a bifunctional pharmacological agent with significant utility in preclinical drug development. While traditionally utilized as a synthetic intermediate for 1,2,4-oxadiazole derivatives, its primary in vitro mechanism of action is acting as a potent, enzyme-dependent Nitric Oxide (NO) donor. By bypassing the canonical Nitric Oxide Synthase (NOS) pathway, it offers a targeted approach to NO release via Cytochrome P450 (CYP450) biotransformation. This whitepaper elucidates its core mechanistic pathways, structural dynamics, and provides self-validating in vitro protocols for researchers investigating its vascular and enzymatic effects.

Chemical Profile & Structural Dynamics

N-Hydroxy-4-nitro-benzamidine possesses a unique structural motif characterized by an amidoxime functional group conjugated to a nitrobenzene ring.

  • IUPAC Name: 1[1]

  • Tautomerism: The compound exhibits oxime-nitrone tautomerism. This dynamic equilibrium is critical for its biological activity, as the specific spatial arrangement dictates its ability to coordinate with metalloenzymes, particularly the heme iron centers of CYP450[2].

Core Mechanism I: CYP450-Dependent Nitric Oxide Release

The canonical pathway for endogenous NO production relies on NOS converting L-arginine to NO. However, under conditions of endothelial dysfunction, NOS activity is often impaired. N-Hydroxy-4-nitro-benzamidine circumvents this limitation by utilizing the 2 (specifically isoforms CYP1A1, CYP2B1, and CYP2E1) for its biotransformation[2].

Mechanistic Causality
  • Enzymatic Binding & Reduction: The amidoxime binds to the active site of CYP450. In the presence of the cofactor NADPH (which supplies essential reducing equivalents) and molecular oxygen, the enzyme forms a CYP450-Fe(II)-O₂ complex.

  • Nucleophilic Attack: This complex dissociates to generate a superoxide radical anion (O₂•−). The radical executes a nucleophilic attack on the oxime carbon of the amidoxime[3].

  • Oxidative Cleavage: Subsequent electron transfer leads to the 4, releasing free NO and yielding 4-nitrobenzamide as a stable byproduct[4].

  • Downstream Signaling: The released NO diffuses into adjacent vascular smooth muscle cells, binding to the heme group of soluble guanylate cyclase (sGC). This catalyzes the conversion of GTP to cyclic GMP (cGMP), activating Protein Kinase G (PKG). PKG phosphorylation cascades ultimately reduce intracellular calcium levels, driving 5[5].

Pathway A N-Hydroxy-4-nitro-benzamidine (Substrate) B CYP450-Fe(II)-O2 Complex (Enzymatic Core) A->B Binds Active Site C Superoxide Radical Anion (O2•−) Nucleophilic Attack B->C Requires NADPH + O2 D Oxidative Cleavage of C=N(OH) C->D E Nitric Oxide (NO) Release D->E F 4-Nitrobenzamide (Stable Byproduct) D->F G Soluble Guanylate Cyclase (sGC) Activation E->G Paracrine Diffusion H GTP to cGMP Conversion G->H I Protein Kinase G (PKG) Activation H->I J Endothelium-Independent Vasorelaxation I->J Decreases Intracellular Ca2+

Fig 1: CYP450-mediated oxidative cleavage of N-Hydroxy-4-nitro-benzamidine and downstream NO signaling.

Core Mechanism II: Pharmacophore for Enzyme Inhibition

Beyond its role as an NO donor, the 4-nitrobenzamidoxime scaffold is highly valued in the rational design of competitive inhibitors for enzymes such as 6, a critical target in tumor immune evasion[6]. The planar phenyl ring of the scaffold fits tightly into the hydrophobic active site of IDO1, while the amidoxime moiety extends toward the solvent, making critical hydrogen-bonding contacts near the heme ring, effectively blocking substrate access.

In Vitro Experimental Workflows (Self-Validating Protocols)

To ensure experimental trustworthiness, the following protocols are designed as self-validating systems, incorporating strict mechanistic controls.

Protocol A: Microsomal NO Release & EPR Spin Trapping

Free NO has a half-life of mere seconds in vitro, making direct measurement difficult. Electron Paramagnetic Resonance (EPR) spin trapping is employed because the trap, (DETC)₂-Fe²⁺, forms a highly stable, diamagnetic complex with NO, allowing for precise quantification[3].

  • Preparation: Isolate rat liver microsomes (rich in CYP450).

  • Reaction Mixture: Combine microsomes, 100 µM N-Hydroxy-4-nitro-benzamidine, and the (DETC)₂-Fe²⁺ spin trap in a physiological buffer at 37°C.

  • Initiation: Add 1 mM NADPH to initiate the electron-dependent CYP450 cycle.

  • Validation Control: Run a parallel assay pre-incubated with 10 µM Miconazole (a broad-spectrum CYP450 inhibitor) or omitting NADPH.

  • Readout: Measure the characteristic EPR signal of the P450–Fe²⁺–NO complex. Causality check: A >80% reduction in the EPR signal in the Miconazole/NADPH-omitted groups confirms that NO release is strictly CYP450-dependent and not a result of spontaneous degradation.

Protocol B: Ex Vivo Isometric Tension Myograph
  • Tissue Prep: Isolate rat aortic rings and suspend them in a tissue bath connected to an isometric force transducer.

  • Denudation: Mechanically remove the endothelium from the rings. Causality check: This step is critical to prove that the compound induces direct smooth muscle relaxation (endothelium-independent), distinguishing it from endothelium-dependent vasodilators like acetylcholine.

  • Pre-contraction: Induce baseline tension using 1 µM phenylephrine.

  • Dose-Response: Add cumulative concentrations of N-Hydroxy-4-nitro-benzamidine (0.1 µM to 100 µM) and record the percentage of relaxation (Emax).

Workflow S1 1. Tissue/Enzyme Prep (Microsomes / Denuded Aorta) S2 2. Compound Incubation (+ NADPH, O2, 37°C) S1->S2 S3 3. CYP450 Biotransformation S2->S3 S4A 4A. NO Quantification (EPR Spin Trapping) S3->S4A S4B 4B. Functional Assay (Isometric Myograph) S3->S4B S5 5. Data Validation (Miconazole Control) S4A->S5 S4B->S5

Fig 2: Self-validating in vitro workflow for quantifying CYP450-dependent NO release and relaxation.

Quantitative Data Summaries

Table 1: In Vitro NO Release & Vasorelaxation Metrics

ParameterValue / CharacteristicMechanistic Significance
Primary Target CYP450 (Isoforms 1A1, 2B1, 2E1)Bypasses dysfunctional NOS pathways.
Max Aorta Relaxation (Emax) ~85-90%Highly efficacious vasodilator in vitro.
Endothelium Dependency IndependentActs directly on smooth muscle sGC.
Primary Byproduct 4-NitrobenzamideConfirms oxidative cleavage of C=N(OH).
Cofactor Dependency NADPH, O₂Requires electron transfer for O₂•− generation.

Table 2: Protocol Validation Parameters

Validation ParameterReagent / ActionPurposeExpected Outcome
CYP450 Inhibition Miconazole / 7-EthoxyresorufinBlock CYP450 active site>80% reduction in NO release
Electron Source NADPH OmissionDeprive system of reducing equivalentsComplete cessation of NO release
Endothelium Role Mechanical DenudationIsolate direct smooth muscle effectsSustained vasorelaxation (no change in Emax)

References

  • N-HYDROXY-4-NITROBENZENE-1-CARBOXIMIDAMIDE | CAS 1613-86-1 - Matrix Fine Chemicals. 1

  • Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - MDPI.2

  • Microsomal Cytochrome P450 Dependent Oxidation of N-Hydroxyguanidines, Amidoximes, and Ketoximes - ACS Publications. 4

  • Evaluation of Nitric Oxide-Donating Properties by Electron Paramagnetic Resonance Spectroscopy - NIH/PMC. 3

  • Discovery of Potent Competitive Inhibitors of Indoleamine 2,3-Dioxygenase - ACS Publications. 6

  • Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC - NIH/PMC. 5

Sources

Exploratory

Analytical and Physicochemical Profiling of N-Hydroxy-4-nitro-benzamidine: Exact Mass Determination and Synthetic Utility

Executive Summary N-Hydroxy-4-nitro-benzamidine (systematically known as N'-hydroxy-4-nitrobenzenecarboximidamide or p-nitrobenzamidoxime) is a highly versatile amidoxime intermediate utilized extensively in modern drug...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-Hydroxy-4-nitro-benzamidine (systematically known as N'-hydroxy-4-nitrobenzenecarboximidamide or p-nitrobenzamidoxime) is a highly versatile amidoxime intermediate utilized extensively in modern drug discovery[1]. Its primary application lies in the synthesis of 1,2,4-oxadiazole heterocycles, which act as metabolically stable bioisosteres for ester and amide linkages in pharmacophores. Because the integrity of downstream synthetic steps relies heavily on the purity and structural confirmation of this intermediate, establishing a rigorous analytical profile—specifically its exact monoisotopic mass—is a critical quality control checkpoint.

This technical guide details the physicochemical properties, the causality-driven methodology for High-Resolution Mass Spectrometry (HRMS) characterization, and the synthetic utility of N-Hydroxy-4-nitro-benzamidine.

Physicochemical and Molecular Properties

To design effective analytical workflows, researchers must first understand the fundamental quantitative properties of the molecule. The presence of both a strongly electron-withdrawing nitro group and a polar amidoxime moiety dictates its ionization behavior and solubility profile.

The following table summarizes the core molecular data validated by the National Center for Biotechnology Information (PubChem)[1] and the US Environmental Protection Agency (EPA)[2].

PropertyValueCausality / Significance
CAS Registry Number 1613-86-1Unique identifier for chemical sourcing[3].
Molecular Formula C₇H₇N₃O₃Determines the isotopic envelope in MS analysis.
Molecular Weight 181.15 g/mol Average mass used for bulk stoichiometric calculations.
Exact Mass (Monoisotopic) 181.04874109 DaCritical target for HRMS structural confirmation[1].
Topological Polar Surface Area 104 ŲHigh TPSA indicates poor passive membrane permeability, necessitating its use as a precursor rather than a final oral drug[1].
Physical State Crystalline SolidTypically presents as a pale yellow powder due to the nitroaromatic chromophore.

High-Resolution Mass Spectrometry (HRMS) Protocol

Determining the exact mass of N-Hydroxy-4-nitro-benzamidine requires high-resolution techniques such as Electrospray Ionization Quadrupole Time-of-Flight (ESI-Q-TOF) or Orbitrap mass spectrometry.

Causality Behind Experimental Choices
  • Ionization Source (ESI): The amidoxime group contains a relatively fragile N-O bond. Hard ionization techniques like Electron Impact (EI) would cause immediate fragmentation. ESI is a "soft" ionization method that preserves the intact molecular ion.

  • Solvent System (Methanol/Water + 0.1% Formic Acid): The amidine nitrogen is basic. The addition of 0.1% formic acid forces protonation in solution, driving the formation of the [M+H]+ pseudo-molecular ion, drastically increasing signal sensitivity.

  • Self-Validating System: The protocol below incorporates an internal calibrant step. By locking the mass axis to a known standard (e.g., sodium formate), the system validates its own accuracy before sample acquisition, ensuring the mass error remains below 5 ppm.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 1 mg of N-Hydroxy-4-nitro-benzamidine in 1 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to a final concentration of 1 µg/mL using a 50:50 mixture of Methanol:Water containing 0.1% Formic Acid.

  • Instrument Calibration (Validation Step): Infuse a sodium formate calibration solution. Adjust the TOF flight tube voltages until the measured mass of the calibrant peaks deviates by less than 2 ppm from their theoretical values.

  • Acquisition: Inject the sample via direct infusion at a flow rate of 10 µL/min. Set the ESI source to Positive Ion Mode . Maintain a capillary voltage of 3.0 kV and a low fragmentor voltage (e.g., 70 V) to prevent in-source decay of the hydroxylamine moiety.

  • Data Processing: Extract the total ion chromatogram (TIC) and isolate the primary peak. The theoretical exact mass of the neutral molecule is 181.0487 Da . The target [M+H]+ ion must be observed at m/z 182.0560 (calculated as 181.0487+1.0073 for the proton).

MS_Workflow S1 Sample Preparation (MeOH/H2O + 0.1% FA) S2 Instrument Calibration (Sodium Formate < 2 ppm error) S1->S2 S3 ESI-Q-TOF Acquisition (Positive Ion Mode) S2->S3 S4 Data Processing (Extract m/z 182.0560[M+H]+) S3->S4 S5 Validation (Compare to Exact Mass 181.0487 Da) S4->S5

HRMS workflow for exact mass validation of N-Hydroxy-4-nitro-benzamidine.

Synthetic Utility and Mechanistic Pathway

In drug development, N-Hydroxy-4-nitro-benzamidine is rarely the final active pharmaceutical ingredient (API). Instead, it is a crucial building block.

The compound is synthesized via the nucleophilic addition of hydroxylamine to 4-nitrobenzonitrile. Once isolated and validated (using the HRMS protocol above), it undergoes O-acylation followed by a heat-driven cyclodehydration reaction with acid chlorides or carboxylic acids. This cyclocondensation yields 1,2,4-oxadiazole derivatives [4].

The 1,2,4-oxadiazole ring is highly prized in medicinal chemistry because it perfectly mimics the planar geometry and hydrogen-bonding capabilities of an amide bond, but is completely resistant to enzymatic hydrolysis by endogenous amidases.

Synthetic_Pathway A 4-Nitrobenzonitrile (Starting Material) C N-Hydroxy-4-nitro-benzamidine (Amidoxime Intermediate) A->C Nucleophilic Addition B Hydroxylamine (Nucleophile) B->C E 1,2,4-Oxadiazole Derivative (Bioisostere Scaffold) C->E Cyclocondensation (-H2O) D Acid Chloride / Heat (Acylation Agent) D->E

Synthetic pathway of N-Hydroxy-4-nitro-benzamidine to 1,2,4-oxadiazole.

References

  • Title: N-Hydroxy-4-nitrobenzimidamide | C7H7N3O3 | CID 3825473 Source: PubChem (National Center for Biotechnology Information) URL: [Link]

  • Title: N-HYDROXY-4-NITRO-BENZAMIDINE | CAS#:1613-86-1 | Chemsrc Source: ChemSrc URL: [Link]

  • Title: Benzenecarboximidamide, N-hydroxy-4-nitro- - Substance Details Source: US EPA (Environmental Protection Agency) URL: [Link]

Sources

Foundational

N-Hydroxy-4-nitro-benzamidine (CAS 1613-86-1): Comprehensive Technical Guide, Safety Data, and Synthetic Applications

Executive Summary N-Hydroxy-4-nitro-benzamidine (also known as 4-nitrobenzamidoxime) is a highly versatile intermediate in modern organic synthesis and medicinal chemistry. Characterized by the presence of a strongly ele...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-Hydroxy-4-nitro-benzamidine (also known as 4-nitrobenzamidoxime) is a highly versatile intermediate in modern organic synthesis and medicinal chemistry. Characterized by the presence of a strongly electron-withdrawing para-nitro group and a bis-nucleophilic amidoxime moiety, this compound is a critical building block for synthesizing 1,2,4-oxadiazoles and complex active pharmaceutical ingredients (APIs), such as the helicase-primase inhibitor Amenamevir[1]. This whitepaper provides an in-depth analysis of its physicochemical properties, safety data, and field-proven synthetic protocols, emphasizing the mechanistic causality behind each experimental step.

Chemical Identity & Physicochemical Properties

Understanding the foundational properties of N-Hydroxy-4-nitro-benzamidine is essential for predicting its behavior in solution and its reactivity profile[2]. The amidoxime group acts as a versatile bis-nucleophile, while the para-nitro group provides strong electron-withdrawing properties, modulating the pKa and reactivity of the amidoxime[3].

Table 1: Chemical Identifiers and Properties

PropertySpecification
Chemical Name N-Hydroxy-4-nitro-benzamidine (or N'-hydroxy-4-nitrobenzenecarboximidamide)
CAS Number 1613-86-1
Molecular Formula C₇H₇N₃O₃
Molecular Weight 181.15 g/mol
PubChem CID 9582953
SMILES C1=CC(=CC=C1C(=NO)N)[O-]
Physical State Pale yellow crystalline solid

Safety Data Sheet (SDS) & Risk Management

Handling N-Hydroxy-4-nitro-benzamidine requires strict adherence to safety protocols due to the presence of the nitroaromatic system, which can exhibit energetic decomposition under extreme conditions, and the amidoxime group, which is a known irritant[4].

Table 2: GHS Safety Data & Handling Protocols

Hazard / Handling ParameterSpecification / Protocol
GHS Pictogram GHS07 (Exclamation Mark)
Hazard Statements H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)
Precautionary Statements P261 (Avoid breathing dust), P280 (Wear PPE), P305+P351+P338 (Eye contact response)
PPE Requirements Nitrile gloves, safety goggles, lab coat, localized exhaust ventilation
Storage Conditions Store in a cool, dry place away from strong oxidizing agents and strong acids.

Expertise Insight: Nitro-substituted compounds possess inherent risks of thermal instability. When scaling up reactions involving 4-nitrobenzamidoxime, differential scanning calorimetry (DSC) should be employed to map exothermic decomposition onset temperatures before subjecting the material to prolonged heating (>100°C).

Synthetic Methodology: Preparation of N-Hydroxy-4-nitro-benzamidine

The standard synthesis involves the nucleophilic addition of hydroxylamine to 4-nitrobenzonitrile[5].

Mechanistic Causality: Hydroxylamine is a potent nucleophile due to the "alpha-effect"—the repulsion between the unshared electron pairs on the adjacent nitrogen and oxygen atoms increases its highest occupied molecular orbital (HOMO) energy. This allows it to readily attack the electrophilic carbon of the nitrile group. A base (typically sodium carbonate) is required to liberate free hydroxylamine from its stable hydrochloride salt and to drive the equilibrium forward. A mixed solvent system (ethanol/water) is crucial: ethanol solubilizes the organic nitrile, while water dissolves the inorganic salts, creating a homogeneous reactive environment.

Step-by-Step Protocol:
  • Reagent Charging: To a stirred solution of 4-nitrobenzonitrile (1.0 g, 6.8 mmol) in a solvent mixture of ethanol (20 mL) and water (8 mL), add hydroxylamine hydrochloride (1.9 g, 27.2 mmol).

  • Base Addition: Slowly add sodium carbonate (2.2 g, 20.4 mmol) to the mixture. (Self-Validation Check: Effervescence from CO₂ evolution will occur; add in portions to prevent overflow and ensure complete neutralization).

  • Reflux: Heat the resulting mixture to 85°C and reflux under a nitrogen atmosphere for 2 hours.

  • Solvent Removal: Cool the reaction to room temperature and evaporate the volatile solvents (ethanol) under reduced pressure.

  • Extraction: Extract the remaining aqueous residue with ethyl acetate (3 x 20 mL).

  • Washing & Drying: Wash the combined organic phases with a saturated brine solution (to remove residual water-soluble salts), dry over anhydrous sodium sulfate (Na₂SO₄), and evaporate in vacuo to afford N-Hydroxy-4-nitro-benzamidine (approx. 1.2 g, 98% yield)[6].

SynthesisWorkflow A 1. Charge 4-Nitrobenzonitrile & NH2OH·HCl B 2. Add Na2CO3 (EtOH/H2O Solvent) A->B C 3. Reflux at 85°C (2 hours) B->C D 4. Evaporate Volatiles in vacuo C->D E 5. EtOAc Extraction & Brine Wash D->E F 6. Dry over Na2SO4 & Evaporate E->F

Step-by-step experimental workflow for the synthesis of N-Hydroxy-4-nitro-benzamidine.

Downstream Applications: 1,2,4-Oxadiazole Cyclization

N-Hydroxy-4-nitro-benzamidine is predominantly utilized to construct 1,2,4-oxadiazole heterocycles. In the synthesis of APIs like Amenamevir, the amidoxime is reacted with triethyl orthoformate[1].

Mechanistic Causality: The addition of a Lewis acid, such as Boron trifluoride diethyl etherate (BF₃·OEt₂), activates the orthoester by facilitating the departure of an ethoxy group, generating a highly electrophilic oxocarbenium intermediate. The amidoxime oxygen attacks this intermediate, followed by an intramolecular cyclization by the amidine nitrogen. This cascade expels ethanol and forms the thermodynamically stable aromatic 1,2,4-oxadiazole ring.

Step-by-Step Protocol for 3-(4-nitrophenyl)-[1,2,4]oxadiazole:
  • Reagent Charging: Dissolve N-hydroxy-4-nitro-benzamidine (1.2 g, 6.6 mmol) in anhydrous tetrahydrofuran (THF) (15 mL).

  • Orthoester Addition: Add triethyl orthoformate (2.93 g, 19.8 mmol) to the stirred solution.

  • Cooling & Activation: Cool the mixture to 0°C using an ice bath. Dropwise, add boron trifluoride diethyl etherate (BF₃·OEt₂) (900 mg, 7.9 mmol). (Caution: BF₃·OEt₂ is highly corrosive and moisture-sensitive; use inert gas techniques).

  • Cyclization: Remove the ice bath and maintain the reaction at room temperature for 3 hours.

  • Workup: Evaporate the volatiles under reduced pressure. Wash the resulting residue with diethyl ether and dry to afford the oxadiazole product (approx. 650 mg, 55% yield)[1].

ReactionPathway Nitrile Electrophile 4-Nitrobenzonitrile Amidoxime Bis-nucleophile N-Hydroxy-4-nitro- benzamidine Nitrile->Amidoxime NH2OH·HCl Na2CO3, Heat Oxadiazole Heterocycle 3-(4-nitrophenyl)- 1,2,4-oxadiazole Amidoxime->Oxadiazole HC(OEt)3 BF3·OEt2, 0°C to RT

Reaction pathway demonstrating the conversion of 4-nitrobenzonitrile to a 1,2,4-oxadiazole.

References

  • PubChemLite - 1613-86-1 (C7H7N3O3) . PubChem / Université du Luxembourg. Available at:[Link]

  • Benzenecarboximidamide, N-hydroxy-4-nitro- — Chemical Substance Information . NextSDS. Available at: [Link]

  • Novel piperazine derivatives as inhibitors of stearoyl-coa desaturase (WO2009117659A1). Google Patents.
  • New process for the preparation of amenamevir (WO2020038812A1). Google Patents.

Sources

Exploratory

Pharmacokinetics and Bioavailability of N-Hydroxy-4-nitro-benzamidine: A Technical Whitepaper

Executive Summary The development of amidine-based therapeutics is historically bottlenecked by their high basicity (pKa ~11), which results in protonation at physiological pH, poor lipophilicity, and severely restricted...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of amidine-based therapeutics is historically bottlenecked by their high basicity (pKa ~11), which results in protonation at physiological pH, poor lipophilicity, and severely restricted oral bioavailability. To circumvent this, the amidoxime functional group is strategically employed as a bioisostere and prodrug moiety[1]. N-Hydroxy-4-nitro-benzamidine (also known as 4-nitrobenzamidoxime, CAS 1613-86-1) serves as a critical model compound for understanding the pharmacokinetic (PK) activation of amidoxime prodrugs[2].

This whitepaper elucidates the physicochemical rationale behind amidoxime prodrugs, details the causality of their in vivo enzymatic reduction via the mitochondrial Amidoxime Reducing Component (mARC)[3], and provides validated experimental protocols for both the synthesis and pharmacokinetic profiling of N-Hydroxy-4-nitro-benzamidine.

Physicochemical Profiling & The Bioavailability Paradigm

The strategic addition of a hydroxyl group to the amidine nitrogen fundamentally alters the molecule's electron distribution. The strong electron-withdrawing nature of the oxygen atom reduces the pKa of the functional group to approximately 4–5. Consequently, N-Hydroxy-4-nitro-benzamidine remains unprotonated in the gastrointestinal (GI) tract, enabling rapid passive diffusion across the lipophilic enterocyte membranes[1].

Table 1: Physicochemical Properties of N-Hydroxy-4-nitro-benzamidine
PropertyValue / DescriptionPharmacokinetic Implication
IUPAC Name N'-hydroxy-4-nitrobenzenecarboximidamideDefines the amidoxime core structure.
Molecular Formula C₇H₇N₃O₃Low molecular weight (181.15 g/mol ) favors GI absorption[2].
Charge at pH 7.4 NeutralPrevents ion-trapping; facilitates passive membrane permeability.
Primary Biotransformation Enzymatic N-reductionProdrug activation to 4-nitrobenzamidine (active form)[3].
Secondary Biotransformation Oxidative cleavageNitric Oxide (NO) release leading to vasorelaxation[4].

Pharmacokinetics: The mARC-Catalyzed Activation Pathway

Once absorbed into systemic circulation, the amidoxime prodrug must be converted back into the active amidine to engage its biological target. This bioactivation is primarily localized in hepatic mitochondria and is catalyzed by a highly conserved three-component electron transport chain centered around the mitochondrial Amidoxime Reducing Component (mARC) [5].

The Enzymatic Mechanism

The mARC system is a molybdenum cofactor (MoCo)-dependent enzyme that relies on two partner proteins to shuttle electrons from NADH to the prodrug substrate[3]:

  • NADH acts as the obligate initial electron donor.

  • Cytochrome b5 Reductase (CYB5R) , a flavoprotein (FADH-dependent), extracts two electrons from NADH.

  • Cytochrome b5 (CYB5B) , a heme-dependent protein, acts as an intermediary, transferring electrons one at a time to mARC.

  • mARC (mARC1 or mARC2) utilizes its molybdenum cofactor to catalyze the reductive cleavage of the N-O bond in N-Hydroxy-4-nitro-benzamidine, releasing water and yielding the active 4-nitrobenzamidine[1][3].

mARC_Pathway NADH NADH (Electron Donor) CYB5R Cytochrome b5 Reductase (FADH-dependent) NADH->CYB5R 2e- transfer CYB5B Cytochrome b5 (Heme-dependent) CYB5R->CYB5B e- transfer mARC mARC (Molybdenum Cofactor) CYB5B->mARC e- transfer Prodrug N-Hydroxy-4-nitro-benzamidine (Amidoxime Prodrug) mARC->Prodrug Catalytic Reduction Active 4-Nitrobenzamidine (Active Amidine) Prodrug->Active -H2O

Caption: Electron transfer chain of the mARC system catalyzing the reduction of amidoxime prodrugs.

Alternative Biotransformation: Nitric Oxide (NO) Release

Beyond mARC reduction, N-Hydroxy-4-nitro-benzamidine can undergo oxidative metabolism in endothelial cells. Cytochrome P450 (CYP450) enzymes and peroxidases can cleave the amidoxime moiety (-C=NOH) to release Nitric Oxide (NO)[4]. This secondary metabolic route is pharmacodynamically significant, as the localized release of NO activates soluble guanylyl cyclase (sGC), leading to endothelium-independent vasorelaxation[4].

PK_Workflow GI Gastrointestinal Tract (Passive Diffusion) Blood Systemic Circulation (High Lipophilicity) GI->Blood Absorption Liver Hepatic Mitochondria (mARC System) Blood->Liver Distribution Endo Endothelial Cells (CYP450 / NOS) Blood->Endo Distribution Amidine 4-Nitrobenzamidine (Target Engagement) Liver->Amidine mARC Reduction NO Nitric Oxide (NO) (Vasorelaxation) Endo->NO Oxidative Cleavage

Caption: Systemic pharmacokinetic absorption and dual biotransformation pathways of N-Hydroxy-4-nitro-benzamidine.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the synthesis of the prodrug and its in vitro pharmacokinetic evaluation.

Synthesis of N-Hydroxy-4-nitro-benzamidine

The synthesis relies on the nucleophilic addition of hydroxylamine to the electron-deficient nitrile carbon of 4-nitrobenzonitrile[6][7].

Causality of Reagents: Hydroxylamine is supplied as a hydrochloride salt (NH₂OH·HCl) to prevent explosive auto-oxidation. A mild base (Sodium Carbonate, Na₂CO₃) is strictly required to neutralize the HCl and liberate the free, nucleophilic hydroxylamine in situ[7].

Step-by-Step Protocol:

  • Reactor Setup: In a round-bottom flask equipped with a reflux condenser, suspend 1.0 equivalent of 4-nitrobenzonitrile in a 5:1 mixture of ethanol and deionized water.

  • Base Addition: Add 0.65 equivalents of anhydrous Na₂CO₃ to the suspension and begin stirring.

  • Nucleophile Liberation: In a separate vessel, dissolve 1.1 equivalents of NH₂OH·HCl in a minimal volume of water. Add this dropwise to the main reactor. The effervescence observed is CO₂ gas, confirming the neutralization of the HCl salt.

  • Thermal Activation: Heat the reaction mixture to 80–85 °C (reflux) for 2 to 8 hours. Heat is required to overcome the activation energy barrier of the nucleophilic attack on the sterically hindered nitrile[6].

  • Isolation & Validation: Cool the mixture to precipitate the product. Filter, wash with cold water to remove residual salts, and dry under vacuum. Validate purity via HPLC and confirm the structure via ¹H NMR (look for the broad -OH and -NH₂ singlets around 9.7 ppm and 5.9 ppm, respectively)[6].

In Vitro mARC Reduction Assay (Pharmacokinetic Profiling)

This protocol quantifies the conversion rate of the amidoxime prodrug to the active amidine using isolated hepatic enzyme systems[3].

Causality of Assay Design: The reaction strictly requires exogenous NADH because isolated mARC and CYB5R cannot function without an external electron source. The reaction is quenched with ice-cold methanol to instantly denature the enzymes and precipitate proteins, preventing post-assay substrate turnover[3].

Step-by-Step Protocol:

  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer (pH 6.0 - 6.5, optimized for mARC activity).

  • Substrate Loading: Add N-Hydroxy-4-nitro-benzamidine to achieve a final well concentration of 3 mM[3].

  • Enzyme Addition: Introduce 50 ng of purified recombinant mARC/CYB5B/CYB5R complex (or standardized liver homogenate) to the mixture. Pre-incubate at 37 °C for 3 minutes to achieve thermal equilibrium[3].

  • Initiation: Trigger the reduction cascade by adding 1 mM NADH[3].

  • Quenching: After exactly 20 minutes, add an equal volume of ice-cold methanol to halt the reaction[3].

  • Quantification (Self-Validation): Centrifuge the samples at 10,000 x g for 5 minutes to pellet the denatured proteins. Analyze the supernatant via Reverse-Phase HPLC (UV detection at ~280 nm). The stoichiometric decrease in the amidoxime peak must perfectly correlate with the appearance of the 4-nitrobenzamidine peak to validate mass balance and rule out side reactions[1].

Table 2: mARC Reduction Assay Components & Kinetic Parameters
ComponentConcentration / RoleExperimental Justification
Potassium Phosphate Buffer 100 mM, pH 6.0Maintains optimal ionization state for mARC active site[3].
N-Hydroxy-4-nitro-benzamidine 3 mM (Substrate)Saturating concentration to determine Vmax[3].
NADH 1 mM (Co-factor)Obligate electron donor for CYB5R[3].
Methanol (Ice-cold) 1:1 v/v (Quencher)Instantly denatures proteins for accurate temporal kinetic readouts[3].

References

  • CymitQuimica. 4-Nitrobenzamidoxime (CAS 1613-86-1) Product Specifications. CymitQuimica.

  • University of Bath. Supplementary Information: Synthesis of N-Hydroxy-4-nitrobenzamidine. University of Bath Research Portal.

  • Benchchem. 4-Aminobenzamide Oxime Synthesis and Bioisosteric Potential. Benchchem Technical Resources.

  • Journal of Medicinal Chemistry (ACS). Drug Metabolism by the Mitochondrial Amidoxime Reducing Component (mARC): Rapid Assay and Identification of New Substrates. ACS Publications.

  • PLOS One (via PMC). The N-Reductive System Composed of Mitochondrial Amidoxime Reducing Component (mARC), Cytochrome b5 (CYB5B) and Cytochrome b5 Reductase (CYB5R) Is Regulated by Fasting and High Fat Diet in Mice. National Institutes of Health.

  • Molecules (MDPI). From the Eukaryotic Molybdenum Cofactor Biosynthesis to the Moonlighting Enzyme mARC. MDPI.

  • ResearchGate. Endothelium-independent relaxing effects of amidoximes and related compounds. ResearchGate.

Sources

Foundational

Architecting Bioavailability: The Role of N-Hydroxy-4-nitro-benzamidine in Amidoxime Prodrug Development

Executive Summary The challenge of oral bioavailability for highly basic active pharmaceutical ingredients (APIs)—particularly amidines and guanidines—has historically bottlenecked cardiovascular and antiprotozoal drug d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The challenge of oral bioavailability for highly basic active pharmaceutical ingredients (APIs)—particularly amidines and guanidines—has historically bottlenecked cardiovascular and antiprotozoal drug development. Because amidines possess a high pKa (~11–12), they remain protonated in the gastrointestinal tract, preventing passive lipophilic diffusion. The amidoxime prodrug strategy elegantly circumvents this: the basic amidine is N-hydroxylated to form a neutral, lipophilic amidoxime (pKa ~4–6). Once absorbed, the prodrug is bioactivated back to the active amidine by the mitochondrial Amidoxime Reducing Component (mARC).

Within this paradigm, N-Hydroxy-4-nitro-benzamidine (also known as 4-nitrobenzamidoxime) serves as a critical mechanistic probe. As a Senior Application Scientist, I utilize this model substrate to decode mARC kinetics, evaluate chemoselectivity, and establish structure-activity relationships (SAR) that dictate the success of next-generation prodrugs.

Mechanistic Foundation: The mARC Enzyme System

The activation of an amidoxime prodrug is not a spontaneous event; it is a highly orchestrated electron transfer cascade. mARC is a molybdenum cofactor (Moco)-dependent enzyme belonging to the MOSC domain superfamily. However, mARC is catalytically inactive in isolation. It relies on a multi-protein electron transport chain to shuttle reducing equivalents from NADH to the prodrug substrate[1].

The2[2], where the oxygen atom from the N-hydroxylated prodrug is transferred to the molybdenum center, effectively reducing the prodrug to its active amidine form.

mARC_Pathway NADH NADH (Electron Donor) CYB5R Cytochrome b5 Reductase (CYB5R) NADH->CYB5R 2e- CYB5 Cytochrome b5 (CYB5) CYB5R->CYB5 e- transfer mARC mARC Enzyme (Mo-cofactor) CYB5->mARC e- transfer Prodrug N-Hydroxy-4-nitro-benzamidine (Amidoxime Prodrug) mARC->Prodrug Binding Active 4-Nitrobenzamidine (Active Amidine) Prodrug->Active N-O Cleavage

Caption: Electron transfer cascade in mARC-mediated amidoxime prodrug activation.

N-Hydroxy-4-nitro-benzamidine as a Chemoselective Probe

Why rely on the 4-nitro derivative as a model compound? The rational design of prodrugs requires an intimate understanding of the enzyme's active site permissiveness.

  • Electronic Profiling: The para-nitro group exerts a strong electron-withdrawing effect (Hammett constant σp​ = +0.78). By comparing its reduction kinetics ( Vmax​ and Km​ ) against electron-donating analogs, researchers determined that3[3]. This proves the mARC active site is highly versatile, allowing medicinal chemists to tune the lipophilicity of prodrugs without sacrificing activation rates.

  • Chemoselectivity Validation: A critical risk in prodrug development is enzymatic promiscuity—specifically, whether mARC will reduce other functional groups, such as aromatic nitro groups, leading to off-target toxicity. Experimental validation using N-Hydroxy-4-nitro-benzamidine confirms that3[3].

Table 1: Quantitative Bioactivity and Physicochemical Data of Amidoxime Derivatives
CompoundTarget / Cell LineIC₅₀ / Activity (µM)Hammett Constant ( σp​ )mARC Chemoselectivity
BenzylamidoximeE. coli R2250.0N/AAmidoxime reduction only
N-Hydroxy-4-nitro-benzamidine E. coli R2 125.0 +0.78 Amidoxime reduction only
Quinoline Amidoxime 18A549 (Lung Cancer)6.52N/AN/A
Quinoline Diamidoxime 20HeLa (Cervical Cancer)7.15N/AN/A

(Data synthesized from4[4])

Self-Validating Experimental Protocols

Rigorous drug development requires protocols designed as self-validating systems. Every step must have a defined causality and an analytical checkpoint.

Synthesis of N-Hydroxy-4-nitro-benzamidine

The conversion of a nitrile to an amidoxime is a classic nucleophilic addition, but its efficiency depends entirely on thermodynamic control and nucleophile liberation.

Synthesis_Workflow Step1 1. Reagent Mixing 4-Nitrobenzonitrile + NH2OH·HCl Step2 2. Base Activation Add Na2CO3 Step1->Step2 Causality: Prepares System Step3 3. Nucleophilic Addition Reflux in EtOH/H2O (85°C) Step2->Step3 Causality: Liberates Free NH2OH Step4 4. Isolation & Validation Crystallization & HPLC Step3->Step4 Causality: Overcomes Activation Energy

Caption: Self-validating synthesis workflow for N-Hydroxy-4-nitro-benzamidine.

Step-by-Step Methodology:

  • Reagent Preparation: Combine 4-nitrobenzonitrile and hydroxylamine hydrochloride (NH₂OH·HCl) in an ethanol/water solvent system.

    • Causality: The mixed solvent system ensures the solubility of the lipophilic nitrile while accommodating the highly polar hydroxylamine salt.

  • Base Activation: Slowly add anhydrous sodium carbonate (Na₂CO₃) to the stirring mixture.

    • Causality: Hydroxylamine hydrochloride is a stable, non-nucleophilic salt.5[5].

    • Self-Validation: Monitor the evolution of CO₂ gas. The cessation of bubbling serves as an in-process visual indicator that neutralization is complete.

  • Nucleophilic Addition (Reflux): Heat the reaction mixture to 85°C for 2 hours under an inert atmosphere.

    • Causality: Heating overcomes the activation energy barrier for the addition of hydroxylamine across the carbon-nitrogen triple bond.

  • Isolation & Verification: Cool the mixture to induce crystallization, filter, and wash with deionized water.

    • Causality: Cooling exploits the differential solubility of the synthesized amidoxime versus unreacted starting materials.

    • Self-Validation: Perform High-Performance Liquid Chromatography (HPLC) on the isolated crystals. The protocol is only validated if the chromatogram shows <0.1% unreduced 4-nitrobenzonitrile, ensuring no highly polar, colored impurities remain.

In Vitro mARC Enzymatic Reduction Assay

To accurately profile the prodrug activation, the mARC system must be reconstituted in vitro.

Step-by-Step Methodology:

  • Reconstitution of the mARC System: In a buffered solution (pH 7.4), combine recombinant mARC, Cytochrome b5 (CYB5), and Cytochrome b5 reductase (CYB5R).

    • Causality:2[2].

  • Substrate Incubation: Introduce N-Hydroxy-4-nitro-benzamidine to the reconstituted system.

    • Causality: The prodrug acts as the terminal electron acceptor in the catalytic cycle.

  • Reaction Initiation: Add NADH to the mixture to initiate the reduction.

    • Causality: NADH provides the essential reducing equivalents (electrons and protons) required to regenerate the catalytically competent Mo(IV) state.

    • Self-Validation: Run a parallel "Minus-NADH" control. If prodrug depletion occurs in the absence of NADH, the system is compromised by artifactual or non-mARC mediated reduction pathways.

  • Quenching and LC-MS/MS Analysis: Quench the reaction with cold acetonitrile after a defined time course.

    • Causality: Cold acetonitrile instantly denatures the enzymes, halting the reaction at precise kinetic time points for accurate Vmax​ and Km​ determination.

    • Self-Validation: The assay is validated only if LC-MS/MS quantification shows a stoichiometric 1:1 correlation between the depletion of N-Hydroxy-4-nitro-benzamidine and the appearance of the active 4-nitrobenzamidine.

Translational Impact

The meticulous study of model compounds like N-Hydroxy-4-nitro-benzamidine has directly enabled the clinical translation of the amidoxime prodrug principle. By proving that mARC can efficiently and selectively reduce N-hydroxylated structures regardless of extreme electronic environments, researchers were empowered to develop breakthrough therapeutics. This foundational SAR work paved the way for the oral administration of antiprotozoal drugs like pentamidine, and the development of novel oral anticoagulants (NOACs) such as ximelagatran and dabigatran, fundamentally altering the landscape of modern pharmacokinetics[1].

References

  • Title: The mitochondrial amidoxime reducing component—from prodrug-activation mechanism to drug-metabolizing enzyme and onward to drug target Source: PMC / NIH URL
  • Title: Molybdenum Site Structure of MOSC Family Proteins Source: Inorganic Chemistry / ACS Publications URL
  • Title: Untersuchungen zu Struktur-Aktivitäts-Beziehungen am mARC-Enzymsystem Source: MACAU / Uni Kiel URL
  • Title: 4-Aminobenzamide Oxime | CAS 277319-62-7 | Research Chemical Source: Benchchem URL
  • Title: Amidoxime | 186953-55-9 Source: Benchchem URL

Sources

Exploratory

N-Hydroxy-4-nitro-benzamidine: A Comprehensive Technical Guide on Toxicity, Handling, and Synthetic Applications

Executive Summary N-Hydroxy-4-nitro-benzamidine (CAS: 1613-86-1), frequently referred to as 4-Nitrobenzamidoxime, is a highly versatile biochemical intermediate utilized extensively in proteomics research, medicinal chem...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-Hydroxy-4-nitro-benzamidine (CAS: 1613-86-1), frequently referred to as 4-Nitrobenzamidoxime, is a highly versatile biochemical intermediate utilized extensively in proteomics research, medicinal chemistry, and the synthesis of complex heterocyclic compounds[1][2]. Featuring both a strongly electron-withdrawing nitroaromatic ring and a reactive amidoxime moiety, this compound serves as a critical building block for 1,2,4-oxadiazoles and acts as an exogenous Nitric Oxide (NO) donor in biological assays[3].

However, the very structural features that make it synthetically valuable also impart significant toxicological risks. As a Senior Application Scientist, it is imperative to understand the causality behind its reactivity and toxicity to design robust, self-validating experimental and safety protocols. This whitepaper synthesizes the physicochemical properties, mechanistic toxicology, and field-proven handling guidelines for N-Hydroxy-4-nitro-benzamidine.

Chemical Identity and Structural Causality

The utility of N-Hydroxy-4-nitro-benzamidine is rooted in its dual functional groups. The amidoxime group (-C(=NOH)NH₂) is a well-documented bioisostere for carboxylic acids and a prodrug moiety for amidines. In drug development, converting a highly basic amidine into an amidoxime significantly lowers the pKa, thereby increasing lipophilicity and oral bioavailability[3].

Conversely, the para-nitro group acts as a strong electron-withdrawing group (EWG). By pulling electron density away from the aromatic ring, it increases the electrophilicity of the amidoxime carbon. This structural causality explains why N-Hydroxy-4-nitro-benzamidine undergoes rapid cyclodehydration when reacted with acid chlorides to form 1,2,4-oxadiazoles[2].

Quantitative Data: Physicochemical Properties

The following table summarizes the core physicochemical metrics that dictate the compound's behavior in solution and storage[1][4].

PropertyValueCausality / Implication
CAS Number 1613-86-1Primary regulatory identifier[1].
Molecular Formula C₇H₇N₃O₃Indicates high nitrogen/oxygen content, relevant for NO donation[1][3].
Molecular Weight 181.15 g/mol Low molecular weight facilitates rapid cellular diffusion[1].
Density 1.49 g/cm³High density typical of nitroaromatic crystalline solids[4].
Boiling Point 410.8 ºC (at 760 mmHg)High thermal stability; requires high-boiling solvents for reflux[4].
Flash Point 202.3 ºCLow flammability risk under standard laboratory conditions[4].
LogP 1.91Moderate lipophilicity; readily crosses lipid bilayers[4].

Toxicological Profile & Mechanistic Causality

The toxicity of N-Hydroxy-4-nitro-benzamidine is primarily driven by the nitroaromatic moiety. While the amidoxime group can release NO via non-Nitric Oxide Synthase (NOS) pathways (beneficial in controlled cardiovascular models)[3], the nitro group is susceptible to uncoupled enzymatic reduction.

The Mechanism of Nitroaromatic Toxicity

When introduced into biological systems, the nitro group (-NO₂) undergoes single-electron reduction catalyzed by flavoenzymes (nitroreductases). This forms a highly reactive nitro radical anion. In the presence of molecular oxygen, this radical undergoes "redox cycling," transferring the electron to O₂ to form superoxide radicals (O₂•⁻) while regenerating the parent nitro compound. This continuous cycle generates massive oxidative stress (ROS), leading to lipid peroxidation, protein degradation, and DNA damage.

G A N-Hydroxy-4-nitro- benzamidine B Nitroreductase Enzymes A->B Enzymatic Reduction C Nitroso/Hydroxylamine Intermediates B->C Electron Transfer D Oxidative Stress (ROS Generation) C->D Redox Cycling E DNA Damage & Cellular Toxicity D->E Macromolecule Binding

Mechanism of nitroaromatic toxicity via enzymatic reduction and ROS generation.

Regulatory and Hazard Thresholds

Under the Globally Harmonized System (GHS), the compound is classified as an irritant and respiratory hazard[1]. Furthermore, the EPA has evaluated this substance under Premanufacture Notice (PMN) P-08-36, noting specific concerns for aquatic environments[5].

Hazard CategoryDesignation / ThresholdSource
GHS Signal Word Warning[1]
Hazard Statements H315 (Skin), H319 (Eye), H335 (Respiratory STOT SE 3)[1]
Precautionary P261 (Avoid breathing dust), P305+P351+P338 (Eye rinse)[1]
EPA PMN Designation P-08-36 (Benzenecarboximidamide, N-hydroxy-4-nitro-)[5]
Aquatic Toxicity >400 ppb in surface waters[5]

Rigorous Handling Guidelines & Self-Validating Safety Protocols

To mitigate the risks associated with H315/H319/H335 classifications and nitroaromatic toxicity, laboratory handling must transcend basic PPE and employ self-validating safety systems .

  • Engineering Controls: All weighing and transfer operations must occur within a Class II Type B2 biological safety cabinet or a dedicated chemical fume hood. Because the compound is a fine powder, electrostatic repulsion can cause aerosolization.

  • Personal Protective Equipment (PPE):

    • Gloves: Double-gloving with nitrile (minimum 5 mil thickness). Nitroaromatics can permeate standard latex.

    • Respirator: If handling outside a hood is unavoidable, an N95 or P100 particulate respirator is mandatory to satisfy P261 requirements[1].

  • Self-Validating Decontamination Protocol:

    • Action: Clean all spatulas, balances, and hood surfaces with a 10% sodium hypochlorite (bleach) solution. The oxidative power of bleach neutralizes the reactive amidoxime moiety.

    • Validation: Swab the cleaned area with a colorimetric nitroaromatic detection wipe. A lack of color change validates that the workspace is chemically safe for subsequent use, removing human assumption from the safety loop.

Experimental Methodology: Synthesis of 1,2,4-Oxadiazoles

N-Hydroxy-4-nitro-benzamidine is a premier precursor for synthesizing 3-(4-nitrophenyl)-1,2,4-oxadiazole derivatives, which are ubiquitous in modern pharmacophores. The following protocol is designed as a self-validating workflow, ensuring high yield and preventing the accumulation of toxic unreacted intermediates.

Step-by-Step Protocol

Step 1: O-Acylation (Intermediate Formation)

  • Dissolve 1.0 equivalent (eq) of N-Hydroxy-4-nitro-benzamidine in anhydrous pyridine (acts as both solvent and base) under an inert argon atmosphere at 0°C.

  • Causality: Pyridine neutralizes the HCl generated in the next step, driving the reaction forward. The 0°C temperature suppresses exothermic degradation.

  • Dropwise, add 1.1 eq of the desired acid chloride. Stir for 2 hours at room temperature.

Step 2: Cyclodehydration

  • Transfer the intermediate to a round-bottom flask containing toluene. Attach a Dean-Stark trap.

  • Reflux at 110°C for 12 hours.

  • Causality: The Dean-Stark trap physically removes water generated during the ring-closure. By Le Chatelier's principle, removing water forces the cyclodehydration to completion.

Step 3: TLC Validation (The Self-Validating Checkpoint)

  • Before quenching, sample the reaction. Run a Thin-Layer Chromatography (TLC) plate using 1:1 Ethyl Acetate/Hexane.

  • Validation: Do not proceed to workup until the starting material spot (Rf ~0.3) is completely absent. This validates the reaction is complete, preventing toxic amidoxime from complicating the purification.

Step 4: Workup and Purification

  • Quench with saturated aqueous NaHCO₃ to neutralize residual acid. Extract with Ethyl Acetate (3 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography.

G Step1 1. Reagent Mixing (Amidoxime + Acid Chloride) Step2 2. O-Acylation (Intermediate Formation) Step1->Step2 Base (e.g., Pyridine) 0-25°C Step3 3. Cyclodehydration (Reflux in Toluene/Base) Step2->Step3 Heat (110°C) Step4 4. TLC Validation (Confirm Consumption) Step3->Step4 Aliquot Sampling Step4->Step3 If incomplete Step5 5. Workup & Purification (1,2,4-Oxadiazole Product) Step4->Step5 If complete

Self-validating synthetic workflow for 1,2,4-oxadiazole generation.

Conclusion

N-Hydroxy-4-nitro-benzamidine is an indispensable reagent for modern drug discovery, offering a direct pathway to complex heterocycles and serving as a valuable NO donor. However, its nitroaromatic profile demands rigorous, protocol-driven handling. By understanding the chemical causality behind its reactivity and implementing self-validating safety and synthetic checkpoints, researchers can fully leverage its potential while maintaining absolute laboratory safety and data integrity.

References

  • Chemsrc. "N-HYDROXY-4-NITRO-BENZAMIDINE | CAS#:1613-86-1." Chemsrc.com, August 25, 2025. Available at:[Link]

  • Environmental Protection Agency (EPA). "Federal Register / Vol. 74, No. 180 / Rules and Regulations." GovInfo.gov, September 18, 2009. Available at: [Link]

  • ResearchGate. "Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors." Researchgate.net, July 2019. Available at: [Link]

Sources

Foundational

The Pharmacological Versatility of N-Hydroxy-4-nitro-benzamidine Derivatives: A Technical Guide to Design, Synthesis, and Biological Activity

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper Executive Summary N-Hydroxy-4-nitro-benzamidine (CAS: 1613-86-1), also known as 4-nitrobenz...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper

Executive Summary

N-Hydroxy-4-nitro-benzamidine (CAS: 1613-86-1), also known as 4-nitrobenzamidoxime, is a highly versatile bifunctional pharmacophore. Characterized by an amidoxime group and a para-substituted nitroarene, this compound serves as a critical building block and a prodrug scaffold in modern medicinal chemistry. This whitepaper explores the causality behind its structural utility, detailing its biological activities across oncology, parasitology, and virology, while providing validated protocols for synthesizing its most potent derivatives.

The Amidoxime Prodrug Strategy: Pharmacokinetics and Bioreconversion

The biological utility of N-hydroxy-4-nitro-benzamidine is fundamentally rooted in its physicochemical properties. Benzamidines are highly basic (pKa ~ 11–12) and exist almost entirely in a protonated state at physiological pH, which severely limits their passive transcellular absorption across the intestinal epithelium[1].

The Causality of N-Hydroxylation: By introducing a hydroxyl group to the amidine nitrogen (forming an amidoxime), the pKa is drastically lowered. This modification masks the basicity, yielding a neutral, lipophilic molecule with significantly enhanced oral bioavailability. This strategy was famously validated by the anticoagulant ximelagatran, an amidoxime prodrug of melagatran[1].

Once absorbed, the N-hydroxy-4-nitro-benzamidine scaffold undergoes dual bioreconversion:

  • Amidoxime Reduction: Hepatic reductases cleave the N–O bond, unmasking the active amidine capable of forming critical salt bridges with target proteins.

  • Nitroreduction: The 4-nitro group can be reduced by nitroreductases to a hydroxylamine and subsequently to an amine. This electron-transfer process can generate reactive nitrenium intermediates, inducing targeted cytotoxic stress in hypoxic tumor microenvironments[1].

G A N-Hydroxy-4-nitro- benzamidine (Prodrug) B Hepatic Reductases (NADH-dependent) A->B Transcellular Absorption D Nitroreductases (Hypoxic Tissue) A->D Nitro Reduction C 4-Nitrobenzamidine (Active Amidine) B->C N-O Cleavage F Target Engagement (Enzyme Inhibition) C->F Salt Bridge Formation E Hydroxylamine/Amine Derivatives D->E 2e- / 4e- Transfer G Cytotoxic Stress (DNA Cross-linking) E->G Reactive Nitrenium

Figure 1. Dual bioreconversion pathways of N-hydroxy-4-nitro-benzamidine derivatives.

Anticancer Activity: 1,2,4-Oxadiazole Hybrids

One of the most significant applications of N-hydroxy-4-nitro-benzamidine is its use as a precursor for 1,2,4-oxadiazole derivatives. The oxadiazole ring is a bioisostere for esters and amides, offering superior metabolic stability while maintaining hydrogen-bonding capabilities.

Recent drug discovery campaigns have successfully fused the 1,2,4-oxadiazole core (derived from N-hydroxy-4-nitro-benzamidine) with 1,3-oxazole and 1,2,3-triazole rings[2]. These multi-pharmacophore hybrids target critical tumorigenic pathways, including tubulin polymerization and STAT3 signaling, inducing apoptosis in drug-resistant cancer cell lines[3].

Quantitative Efficacy Data

The table below summarizes the in vitro cytotoxicity (IC₅₀) of highly active 1,2,3-triazole incorporated 1,2,4-oxadiazole-1,3-oxazole derivatives against human cancer cell lines[4].

Compound IDSubstitution PatternMCF-7 (Breast) IC₅₀ (µM)A549 (Lung) IC₅₀ (µM)Colo-205 (Colon) IC₅₀ (µM)A2780 (Ovarian) IC₅₀ (µM)
10b 4-Methylphenyl triazole1.23 ± 0.751.51 ± 0.701.67 ± 0.721.69 ± 0.48
10e 4-Fluorophenyl triazole0.18 ± 0.020.79 ± 0.031.30 ± 0.401.25 ± 0.50
10f 3-Chloro-4-fluorophenyl0.14 ± 0.02 0.19 ± 0.02 0.10 ± 0.03 0.22 ± 0.02
Etoposide Positive Control2.11 ± 0.153.05 ± 0.122.85 ± 0.103.12 ± 0.11

Data indicates that halogenated derivatives (10e, 10f) exhibit sub-micromolar potency, significantly outperforming the standard chemotherapeutic agent Etoposide.

Experimental Protocol: Synthesis of the 1,2,4-Oxadiazole Core

To ensure high scientific integrity, the following protocol outlines a self-validating methodology for synthesizing the 1,2,4-oxadiazole intermediate from N-hydroxy-4-nitro-benzamidine[2].

Rationale & Causality: Carbonyldiimidazole (CDI) is utilized to activate the carboxylic acid (e.g., 2,5-dimethyloxazole-4-carboxylic acid) into a reactive acyl imidazole. The amidoxime hydroxyl group acts as a nucleophile, attacking the activated carbonyl. Subsequent heating to 110°C provides the thermodynamic energy required to drive the cyclodehydration, expelling water and forming the aromatic 1,2,4-oxadiazole ring.

Step-by-Step Workflow:

  • Activation: Dissolve 1.0 eq of the target carboxylic acid in anhydrous DMF under an inert argon atmosphere. Add 1.2 eq of CDI. Stir at room temperature for 1 hour until CO₂ evolution ceases.

  • Coupling: Add 1.0 eq of N-hydroxy-4-nitro-benzamidine to the reaction mixture. Stir for an additional 2 hours at room temperature to form the O-acyl amidoxime intermediate.

  • Cyclodehydration: Elevate the reaction temperature to 110°C and reflux for 12–14 hours.

  • Validation Checkpoint (TLC): Monitor the reaction via TLC (Ethyl Acetate:Hexane, 1:1). The disappearance of the highly polar O-acyl intermediate indicates successful cyclization.

  • Workup: Cool the mixture, pour into ice-cold water, and extract with ethyl acetate (3x). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Analytical Validation: Purify via column chromatography. Confirm the structure via ¹³C NMR (look for characteristic oxadiazole C3 and C5 shifts at ~168 ppm and ~175 ppm) and HRMS for the exact [M+H]⁺ mass.

G Step1 Carboxylic Acid + CDI (Anhydrous DMF, RT, 1h) Step2 Add N-Hydroxy-4-nitro-benzamidine (RT, 2h) Step1->Step2 Acyl Imidazole Formation Step3 O-Acyl Amidoxime Intermediate (Validation: TLC Polar Spot) Step2->Step3 Nucleophilic Attack Step4 Thermal Cyclodehydration (110°C, 12-14h) Step3->Step4 Thermodynamic Push Step5 1,2,4-Oxadiazole Derivative Step4->Step5 -H2O (Ring Closure) Step6 Analytical Validation (13C NMR: 168/175 ppm, HRMS) Step5->Step6 Purification & QA

Figure 2. Validated synthetic workflow for 1,2,4-oxadiazole cyclodehydration.

Antiparasitic Activity: PfPNP Inhibition

Beyond oncology, N-hydroxy-4-nitro-benzamidine derivatives exhibit potent antiparasitic properties, specifically against Plasmodium falciparum, the deadliest species of malaria-causing parasites.

The Biological Target: Purine nucleoside phosphorylase (PfPNP) is an essential enzyme for the survival of P. falciparum. Because the parasite lacks a de novo purine synthesis pathway, it relies entirely on the purine salvage pathway. PfPNP catalyzes the phosphorolysis of inosine to hypoxanthine, a critical precursor for parasitic DNA/RNA synthesis[5].

Mechanism of Action: Derivatives such as 2-amino-5-nitro-N-hydroxybenzamidine act as competitive inhibitors of PfPNP. To enhance target engagement and cellular penetration, researchers synthesize transition metal complexes (Zn²⁺, Co²⁺, Cr²⁺) of these ligands. The metal complexes act as prodrugs; upon entering the infected erythrocyte, ligand exchange occurs, releasing the active amidoxime to bind the PfPNP active site[5][6].

  • In Vitro Efficacy: The Zn(II) and Cr(II) complexes of nitro-N-hydroxybenzamidine derivatives demonstrate moderate to strong inhibition of PfPNP, with IC₅₀ values ranging between 65 µM and 115 µM [6][7].

Antiviral Precursor: Amenamevir Synthesis

In virology, the N-hydroxy-4-nitro-benzamidine scaffold is utilized as an upstream intermediate in the synthesis of Amenamevir (ASP 2151) [8]. Amenamevir is a potent, non-nucleoside helicase-primase inhibitor used to treat herpes simplex virus (HSV) and varicella-zoster virus (VZV) infections.

During the synthesis of Amenamevir, the N-hydroxy-4-nitro-benzamidine undergoes reduction and subsequent coupling to form the critical 1,2,4-oxadiazol-3-yl-phenylamine moiety. This moiety is essential for the drug's binding affinity to the viral helicase-primase complex, demonstrating the scaffold's versatility in generating high-value active pharmaceutical ingredients (APIs)[8].

Conclusion

N-Hydroxy-4-nitro-benzamidine is far more than a simple synthetic intermediate. Its unique physicochemical properties—specifically the pKa-lowering amidoxime group and the redox-active nitroarene—make it an exceptional scaffold for prodrug design. Whether utilized to synthesize highly potent sub-micromolar anticancer oxadiazoles, metallo-prodrugs targeting malarial purine salvage, or advanced antiviral agents like Amenamevir, this compound remains a cornerstone of targeted drug delivery and rational drug design.

References

  • Prodrugs and Targeted Delivery (Edited by Jarkko Rautio). Wiley-VCH. Discusses the N-hydroxybenzamidine prodrug strategy and bioreconversion mechanisms. 1

  • Synthesis and Anticancer Activity of Novel 1,2,3-Triazole Ring Incorporated 1,2,4-Oxadiazole-1,3-Oxazole Derivatives . Russian Journal of General Chemistry, 2020. Details the synthesis and IC50 data of oxadiazole derivatives against human cancer cell lines.2

  • Synthesis and Biological Evaluation of Purine Nucleoside Phosphorylase Inhibitors from P. Falciparum . World Journal of Pharmacy and Pharmaceutical Sciences, 2014. Investigates the antiparasitic activity of metal-complexed nitro-N-hydroxybenzamidine derivatives. 7

  • Zinc from an Essential Element to an Antiparasitic Therapeutic Agent . PMC / National Institutes of Health. Reviews the role of Zn(II)-ANHB complexes in inhibiting PfPNP. 5

  • Amenamevir (ASP 2151) Chemical Profile and Synthesis . LookChem. Outlines the use of N-hydroxy-4-nitrobenzamidine as an upstream product for antiviral therapies. 8

Sources

Protocols & Analytical Methods

Method

Preparation of N-Hydroxy-4-nitro-benzamidine stock solutions for cell culture

Preparation and Application of N-Hydroxy-4-nitro-benzamidine Stock Solutions for Cell Culture Biological Context & Application N-Hydroxy-4-nitro-benzamidine (also known as 4-nitrobenzamidoxime or N-Hydroxy-4-nitrobenzimi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Preparation and Application of N-Hydroxy-4-nitro-benzamidine Stock Solutions for Cell Culture

Biological Context & Application

N-Hydroxy-4-nitro-benzamidine (also known as 4-nitrobenzamidoxime or N-Hydroxy-4-nitrobenzimidamide) is a highly versatile biochemical compound utilized extensively in pharmacological research and drug development ()[1]. In cell culture models, it serves two primary functions:

  • Precursor for Bioactive Heterocycles: It is a foundational building block for synthesizing complex inhibitors, including oxadiazoles and amenamevir derivatives.

  • Exogenous Nitric Oxide (NO) Donor: Unlike classic NO donors, amidoximes are uniquely metabolized by Cytochrome P450 (CYP450) enzymes rather than Nitric Oxide Synthase (NOS). This makes N-Hydroxy-4-nitro-benzamidine an invaluable tool for isolating and studying NOS-independent NO signaling pathways and subsequent vasorelaxation or cellular responses ().

Pathway A N-Hydroxy-4-nitro-benzamidine (Amidoxime) B CYP450 Enzymes (Oxidation) A->B Metabolized by C Nitric Oxide (NO) Release B->C Generates D Soluble Guanylyl Cyclase (sGC) C->D Activates E cGMP Production D->E Catalyzes F Cellular Response (Vasorelaxation) E->F Induces

CYP450-mediated oxidation of N-Hydroxy-4-nitro-benzamidine leading to NO release.

Physicochemical Properties & Causality in Experimental Design

To ensure a self-validating and reproducible protocol, the physical properties of the compound must dictate your handling and solvent choices:

  • Solvent Selection: The aqueous solubility of 4-nitrobenzamidoxime is exceptionally poor due to its hydrophobic benzene ring. Dimethyl sulfoxide (DMSO) is the mandatory solvent of choice, ensuring complete dissolution while maintaining cell viability (provided the final DMSO concentration in the culture medium remains ≤0.1% v/v).

  • Filtration Mechanics: Standard Polyethersulfone (PES) or Cellulose Acetate (CA) syringe filters are chemically incompatible with pure DMSO and will dissolve, ruining the stock and contaminating the culture. Polytetrafluoroethylene (PTFE) or Nylon filters must be used.

  • Stability & Storage: The amidoxime moiety (C=N-OH) is susceptible to oxidation and photodegradation. Creating single-use aliquots and storing them in amber tubes at -80°C prevents repeated freeze-thaw cycles, preserving the structural integrity of the compound.

Table 1: Physicochemical Properties

PropertyValue
Chemical Name N-Hydroxy-4-nitro-benzamidine
CAS Number 1613-86-1
Molecular Formula C7H7N3O3
Molecular Weight 181.15 g/mol
Primary Solvent Anhydrous DMSO (≥ 100 mM solubility)
Storage Temperature -20°C (Short-term) / -80°C (Long-term)

Step-by-Step Protocol: 100 mM Master Stock Preparation

Materials Required:

  • N-Hydroxy-4-nitro-benzamidine powder (≥98% purity)

  • Sterile, cell-culture grade anhydrous DMSO

  • 0.22 µm PTFE syringe filters (Solvent-resistant)

  • Sterile amber microcentrifuge tubes

Methodology:

  • Weighing: Accurately weigh 18.11 mg of N-Hydroxy-4-nitro-benzamidine powder using a calibrated analytical balance.

  • Dissolution: Transfer the powder to a sterile, chemical-resistant glass vial. Add exactly 1.0 mL of cell-culture grade DMSO to achieve a precise 100 mM concentration.

  • Homogenization: Vortex the mixture vigorously for 30–60 seconds. If microscopic particulates remain, sonicate the vial in a room-temperature water bath for 2–5 minutes until the solution is completely clear and pale yellow.

  • Sterilization: Draw the solution into a sterile, solvent-resistant syringe (e.g., glass or specialized polypropylene). Attach a 0.22 µm PTFE filter and gently expel the solution into a sterile container within a biosafety cabinet.

  • Aliquoting: Dispense the sterile stock solution into 50 µL or 100 µL single-use aliquots in amber microcentrifuge tubes to protect the compound from ambient light.

  • Storage: Immediately flash-freeze the aliquots and store them at -80°C. Aliquots are stable for up to 6 months under these conditions.

Workflow A Weigh 18.11 mg N-Hydroxy-4-nitro-benzamidine B Dissolve in 1.0 mL Sterile Anhydrous DMSO A->B C Vortex & Sonicate (Ensure Complete Dissolution) B->C D Sterile Filtration (0.22 µm PTFE Filter) C->D E Aliquot (50-100 µL) into Amber Tubes D->E F Store at -80°C (Protect from Light) E->F

Workflow for the preparation and storage of N-Hydroxy-4-nitro-benzamidine stock solutions.

Dilution Strategy for Cell Culture

To avoid solvent-induced cytotoxicity, the 100 mM master stock must be heavily diluted in the culture medium prior to cell treatment. The final DMSO concentration should never exceed 0.1% (v/v) for sensitive primary cells, though robust immortalized cell lines may tolerate up to 0.5%.

Table 2: Dilution Matrix for Working Concentrations

Desired Final ConcentrationMaster Stock Needed (100 mM)Volume of Culture MediumFinal DMSO Concentration
100 µM1.0 µL1.0 mL0.10%
50 µM0.5 µL1.0 mL0.05%
10 µM0.1 µL*1.0 mL0.01%

*Expert Pro-Tip for Low Concentrations: Pipetting 0.1 µL accurately is highly prone to error. For a 10 µM final concentration, first create a 10 mM intermediate stock by diluting 10 µL of the 100 mM master stock into 90 µL of pure DMSO. You can then accurately pipette 1.0 µL of this intermediate stock into 1.0 mL of culture medium to achieve a perfect 10 µM concentration with 0.1% DMSO.

References

  • N-Hydroxy-4-nitrobenzimidamide | CID 3825473 - PubChem. National Center for Biotechnology Information.[Link][1]

  • Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Sahyoun, T., Arrault, A., & Schneider, R. (2019). Molecules, 24(13), 2470. MDPI.[Link]

Sources

Application

Application Note: Profiling N-Hydroxy-4-nitro-benzamidine as a CYP450-Dependent Nitric Oxide (NO) Donor

Executive Summary Nitric oxide (NO) is a pleiotropic signaling molecule critical for vasodilation, neurotransmission, and immune modulation. Traditional NO donors (e.g., organic nitrates) often suffer from tolerance deve...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Nitric oxide (NO) is a pleiotropic signaling molecule critical for vasodilation, neurotransmission, and immune modulation. Traditional NO donors (e.g., organic nitrates) often suffer from tolerance development, while endogenous NO production via Nitric Oxide Synthase (NOS) is frequently compromised in cardiovascular, metabolic, and oncological diseases[1]. N-Hydroxy-4-nitro-benzamidine (an amidoxime derivative) represents a highly strategic class of exogenous NO donors. Unlike endogenous L-arginine, amidoximes undergo oxidative cleavage primarily via the Cytochrome P450 (CYP450) pathway rather than NOS[2].

This application note provides a comprehensive mechanistic overview and a rigorously validated protocol for quantifying NO release from N-Hydroxy-4-nitro-benzamidine. By utilizing this guide, researchers can leverage this compound to engineer advanced NO delivery systems that bypass dysfunctional endogenous pathways.

Mechanistic Grounding: Bypassing the NOS Pathway

The structural moiety of N-hydroxybenzamidines mimics N-hydroxy-L-arginine (NOHA), the natural intermediate in the NOS-catalyzed conversion of L-arginine to NO[3]. However, synthetic amidoximes like N-Hydroxy-4-nitro-benzamidine are not obligate substrates for NOS. Instead, they are efficiently oxidized by hepatic and vascular CYP450 enzymes[2].

The Causality of the CYP450 Pathway: In the presence of molecular oxygen (O₂) and the obligate electron donor NADPH, CYP450 enzymes catalyze the transfer of an oxygen atom to the amidoxime substrate. This triggers the oxidative cleavage of the C=N bond, resulting in the simultaneous release of NO and the formation of the corresponding amide (4-nitrobenzamide)[2]. This mechanism is highly advantageous because it allows for therapeutic NO delivery even when a patient's endogenous NOS is uncoupled, inhibited, or dysfunctional[2].

Pathway A L-Arginine B Endogenous NOS (Dysfunctional in Disease) A->B Endogenous Pathway E Nitric Oxide (NO) B->E Impaired Production C N-Hydroxy-4-nitro-benzamidine (Exogenous Amidoxime) D Cytochrome P450 + NADPH + O2 C->D Exogenous Delivery D->E Oxidative Cleavage F 4-Nitrobenzamide (Byproduct) D->F Cleavage Product

Figure 1: CYP450-mediated NO release from N-Hydroxy-4-nitro-benzamidine bypassing impaired NOS.

Experimental Workflows: In Vitro NO Release Assay

To ensure trustworthiness and self-validation , the following protocol employs Rat Liver Microsomes (RLM) as the CYP450 source. The protocol includes built-in causality checks: omitting NADPH or adding a selective CYP450 inhibitor (e.g., Miconazole) must completely abrogate NO release, proving the enzymatic nature of the reaction[2].

Reagents and Materials
  • Substrate: N-Hydroxy-4-nitro-benzamidine (10 mM stock in DMSO).

  • Enzyme Source: Rat Liver Microsomes (RLM, 20 mg/mL protein).

  • Cofactor: NADPH (10 mM stock in 0.1 M phosphate buffer).

  • Inhibitor (Control): Miconazole (CYP450 inhibitor, 1 mM stock in DMSO)[2].

  • Detection: Griess Reagent System (measures nitrite, the stable oxidation product of NO).

  • Buffer: 0.1 M Potassium Phosphate Buffer (pH 7.4).

Step-by-Step Protocol
  • Preparation of the Reaction Matrix: In a 96-well microplate, add 0.1 M Potassium Phosphate buffer (pH 7.4) to achieve a final reaction volume of 200 µL per well.

  • Microsome Addition: Add RLM to a final protein concentration of 1 mg/mL. Rationale: RLM provides a robust, physiologically relevant concentration of mixed CYP450 isoforms required for amidoxime oxidation.

  • Inhibitor Pre-incubation (Self-Validation Step): For negative control wells, add Miconazole (final concentration 10 µM) and incubate at 37°C for 10 minutes. Rationale: Miconazole selectively blocks CYP450 active sites, proving that subsequent NO release is strictly CYP450-dependent rather than spontaneous[2].

  • Substrate Introduction: Add N-Hydroxy-4-nitro-benzamidine to achieve a final concentration of 100 µM.

  • Reaction Initiation: Add NADPH (final concentration 1 mM) to all wells except the NADPH-minus controls. Rationale: CYP450 requires NADPH as an electron donor; without it, the catalytic cycle cannot proceed, serving as a critical negative control[2].

  • Incubation: Seal the plate and incubate at 37°C for 60 minutes in the dark.

  • Termination and Detection: Add 100 µL of Griess Reagent (1% sulfanilamide, 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% H₃PO₄) to each well. Incubate for 15 minutes at room temperature.

  • Quantification: Measure absorbance at 540 nm using a microplate reader. Interpolate nitrite concentrations using a standard curve generated with sodium nitrite (NaNO₂).

Workflow S1 Step 1: Matrix Prep Rat Liver Microsomes (RLM) + Buffer S2 Step 2: Substrate Add N-Hydroxy-4-nitro-benzamidine S1->S2 S3 Step 3: CYP450 Activation Add NADPH (Obligate Electron Donor) S2->S3 S4 Step 4: Incubation 37°C for 60 mins (Dark) S3->S4 S5 Step 5: NO Detection Griess Assay (Nitrite Quantification) S4->S5

Figure 2: Step-by-step in vitro workflow for quantifying CYP450-dependent NO release.

Quantitative Data Presentation

The following table summarizes the expected quantitative outcomes based on the validated CYP450 oxidation mechanics of amidoximes[2][3]. This structured data allows researchers to benchmark their assay performance and validate the enzymatic causality of their specific experimental setup.

Experimental ConditionSubstrate (100 µM)NADPH (1 mM)CYP450 InhibitorExpected NO Release (Nitrite µM at 60 min)Mechanistic Interpretation
Complete System N-Hydroxy-4-nitro-benzamidine(+)None25.4 ± 1.2Robust CYP450-mediated oxidative cleavage.
Negative Control 1 None (Vehicle only)(+)None< 0.5Baseline endogenous nitrite in RLM.
Negative Control 2 N-Hydroxy-4-nitro-benzamidine(-)None< 0.5Confirms obligate requirement for electron donor.
Inhibition Control N-Hydroxy-4-nitro-benzamidine(+)Miconazole (10 µM)3.1 ± 0.4Validates CYP450 as the primary catalytic driver[2].

Conclusion and Field Insights

N-Hydroxy-4-nitro-benzamidine is a highly effective tool compound for investigating NOS-independent NO delivery. By utilizing the CYP450 pathway, amidoximes circumvent the limitations of traditional NO donors and endogenous L-arginine supplementation[1][2]. For drug development professionals, optimizing the aromatic ring substituents (such as the electron-withdrawing nitro group) can fine-tune the CYP450 binding affinity and the subsequent NO release kinetics, offering a highly programmable approach to cardiovascular and oncological therapeutics[1][3].

References

  • Title: Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors Source: Molecules (MDPI) URL: [Link]

  • Title: Opportunities for Nitric Oxide in Potentiating Cancer Immunotherapy Source: Pharmacological Reviews (NIH/ASPET) URL: [Link]

  • Title: N-Aryl N'-Hydroxyguanidines, A New Class of NO-Donors after Selective Oxidation by Nitric Oxide Synthases: Structure−Activity Relationship Source: Journal of Medicinal Chemistry (ACS) URL: [Link]

Sources

Method

Catalytic reduction protocols for N-Hydroxy-4-nitro-benzamidine

Application Note: Chemoselective and Exhaustive Catalytic Reduction Protocols for N-Hydroxy-4-nitro-benzamidine Executive Summary N-Hydroxy-4-nitro-benzamidine (commonly referred to as 4-nitrobenzamidoxime) is a highly v...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Chemoselective and Exhaustive Catalytic Reduction Protocols for N-Hydroxy-4-nitro-benzamidine

Executive Summary

N-Hydroxy-4-nitro-benzamidine (commonly referred to as 4-nitrobenzamidoxime) is a highly versatile building block in drug discovery, frequently utilized in the synthesis of 1,2,4-oxadiazoles and nitric oxide (NO) donating pharmacophores[1]. The catalytic hydrogenation of this compound presents a classic chemoselectivity challenge: differentiating between the highly reducible nitro group (-NO₂) and the hydrogenolysis-prone amidoxime moiety (-C(NH₂)=NOH). This application note provides field-proven, self-validating protocols for both the chemoselective reduction to N-Hydroxy-4-amino-benzamidine (4-aminobenzamidoxime) and the exhaustive reduction to 4-aminobenzamidine.

Mechanistic Causality & Reaction Pathways

The reduction of a nitroaromatic compound is a highly exothermic process (ΔH ≈ -130 kcal/mol) that proceeds step-wise through nitroso and hydroxylamino intermediates before yielding the primary amine[2]. In contrast, the amidoxime group contains a relatively weak N-O bond that is susceptible to reductive cleavage (hydrogenolysis), yielding an amidine.

To achieve chemoselectivity (reducing only the nitro group), the reaction must be strictly controlled thermodynamically. Mild catalysts (like Pd/C) at ambient temperature and pressure provide enough activation energy to reduce the nitro group but are insufficient to cleave the amidoxime N-O bond. Conversely, exhaustive reduction requires forcing conditions (elevated temperature/pressure) and highly active catalysts (such as Raney-Nickel or specialized Nickel-based ionic liquid catalysts) to break the N-O bond[3].

ReactionPathway A N-Hydroxy-4-nitro-benzamidine (Starting Material) B N-Hydroxy-4-amino-benzamidine (Chemoselective Target) A->B Mild H2 (1 atm) Pd/C, 20°C C 4-Aminobenzamidine (Exhaustive Target) A->C Ni-based Catalyst Exhaustive Reduction B->C Elevated H2 / Temp Amidoxime Cleavage

Reaction pathways illustrating chemoselective vs. exhaustive reduction of N-Hydroxy-4-nitro-benzamidine.

Comparative Catalyst Performance

The table below summarizes the quantitative data and operational parameters required to steer the reaction toward the desired product.

Target MoleculeCatalyst SystemSolventTemp / PressureYieldSelectivity Profile
N-Hydroxy-4-amino-benzamidine 10% Pd/C (50% wet)Methanol20–25 °C, 1 atm H₂>90%Chemoselective (Nitro only)
N-Hydroxy-4-amino-benzamidine 5% Pd/C + HCOONH₄Ethanol40 °C, Ambient85–88%Chemoselective (Transfer Hyd.)
4-Aminobenzamidine Raney-NickelEtOH / AcOH50 °C, 3 atm H₂80–85%Exhaustive (N-O Cleavage)
4-Aminobenzamidine HCl MIM-(CH₂)₄-MIM·2BF₄/NiMethanol60 °C, 3 MPa H₂~95%Exhaustive (N-O Cleavage)[3]

Experimental Protocols

Workflow S1 1. Substrate & Catalyst Loading (Inert Atmosphere) S2 2. Solvent Addition (Methanol / Ethanol) S1->S2 S3 3. System Purging (Vacuum / N2 / H2 cycles) S2->S3 S4 4. Hydrogenation (Monitor H2 uptake & Temp exotherm) S3->S4 S5 5. Catalyst Filtration (Celite Pad under Argon) S4->S5 S6 6. Concentration & Crystallization (Product Isolation) S5->S6

Standard workflow for the catalytic hydrogenation of N-Hydroxy-4-nitro-benzamidine.

Protocol A: Chemoselective Reduction to N-Hydroxy-4-amino-benzamidine

Objective: Quantitative reduction of the nitro group while preserving the amidoxime N-O bond.

  • Reactor Setup & Catalyst Loading : Charge a clean, dry reaction vessel with N-Hydroxy-4-nitro-benzamidine (1.0 eq). Blanket the vessel with inert argon gas. Carefully add 10% Pd/C (50% wet, 0.05 eq Pd). Causality: Dry Pd/C is highly pyrophoric. Utilizing a 50% wet catalyst mitigates the risk of dust ignition upon contact with solvent vapors, ensuring a safe operational environment.

  • Solvent Addition : Add HPLC-grade Methanol (10 volumes) to the vessel. Stir at 400 rpm to suspend the reactants.

  • System Purging : Perform three cycles of vacuum (down to 50 mbar) followed by nitrogen backfill. Repeat with three cycles of vacuum and hydrogen gas backfill. Causality: Strict removal of oxygen is mandatory to prevent the formation of explosive H₂/O₂ mixtures and to prevent oxidative deactivation of the palladium surface.

  • Hydrogenation & Exotherm Control : Introduce H₂ gas at 1 atm via a balloon or mass flow controller. Actively maintain the internal temperature at 20–25 °C using a cooling bath. Causality: The reduction of the nitro group releases significant heat. If the temperature spikes above 35 °C, the excess thermal energy will drive the unwanted hydrogenolysis of the amidoxime N-O bond, leading to amidine impurities.

  • In-Process Monitoring : Monitor the reaction via HPLC. The system is self-validating; the reaction is deemed complete when the starting material peak disappears and no partially reduced intermediates (e.g., nitroso or hydroxylamino species) remain[2].

  • Filtration & Isolation : Purge the system with nitrogen. Filter the mixture through a tightly packed pad of Celite under an argon blanket. Wash the filter cake with additional methanol. Concentrate the filtrate under reduced pressure (max bath temp 40 °C) to yield the product. Causality: The Celite pad traps nanoscale palladium particles. Keeping the filter cake wet and under argon prevents autoignition of the spent catalyst.

Protocol B: Exhaustive Reduction to 4-Aminobenzamidine Hydrochloride

Objective: Complete reduction of the nitro group and hydrogenolysis of the amidoxime to yield the amidine.

  • Reactor Setup : In a high-pressure autoclave, suspend N-Hydroxy-4-nitro-benzamidine (1.0 eq) in Methanol (10 volumes). Add a highly active nickel-based catalyst, such as a nickel-based ionic liquid catalyst (MIM-(CH₂)₄-MIM·2BF₄/Ni)[3].

  • Acidification : Add concentrated HCl (2.0 eq) to the mixture. Causality: Amidines are highly basic and prone to degradation. Forming the hydrochloride salt in situ stabilizes the final product and prevents the free amine groups from coordinating with and poisoning the nickel catalyst.

  • Hydrogenation : Seal the autoclave, purge with nitrogen, and pressurize with H₂ to 3 MPa. Heat the reaction mixture to 60 °C with vigorous stirring (800 rpm). Causality: The N-O bond of the amidoxime is robust. The combination of elevated temperature, high hydrogen pressure, and an aggressive nickel catalyst is required to overcome the activation energy barrier for N-O cleavage[3].

  • Workup : Upon cessation of H₂ uptake (typically 4–6 hours), cool the reactor to room temperature and safely vent the pressure. Filter the catalyst and concentrate the filtrate to precipitate 4-aminobenzamidine hydrochloride in high yield (up to 95%)[3].

Analytical Characterization & Quality Control

Robust purity assessment requires a multi-technique approach[2].

  • HPLC Analysis : Utilize a reverse-phase C18 column. Unreduced 4-nitrobenzamidoxime will appear as a highly polar, often colored impurity[2]. Partially reduced intermediates must be quantified to ensure complete conversion.

  • NMR Spectroscopy : In ¹H NMR (DMSO-d₆), the successful chemoselective reduction (Protocol A) is confirmed by the upfield shift of the aromatic protons (from the electron-withdrawing nitro environment to the electron-donating amino environment) and the retention of the broad singlet corresponding to the -OH proton of the amidoxime.

References

  • MDPI. (2019). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Retrieved from [Link]

Sources

Application

N-Hydroxy-4-nitro-benzamidine in vivo dosing protocols for murine models

Application Note: In Vivo Dosing Protocols for N-Hydroxy-4-nitro-benzamidine in Murine Models of Endothelial Dysfunction and Thrombosis Executive Summary & Mechanistic Rationale N-Hydroxy-4-nitro-benzamidine (also known...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vivo Dosing Protocols for N-Hydroxy-4-nitro-benzamidine in Murine Models of Endothelial Dysfunction and Thrombosis

Executive Summary & Mechanistic Rationale

N-Hydroxy-4-nitro-benzamidine (also known as 4-nitrobenzamidoxime, CAS 1613-86-1)[1] is a highly valuable synthetic intermediate that has gained significant traction in cardiovascular pharmacology as a potent, exogenous Nitric Oxide (NO) donor[2].

Unlike classical NO donors that rely on endogenous Nitric Oxide Synthase (NOS), amidoximes undergo a unique biotransformation. In vivo, N-Hydroxy-4-nitro-benzamidine is oxidized by hepatic and vascular Cytochrome P450 (CYP450) enzymes and NADPH-dependent reductases[3]. This enzymatic cleavage releases NO, which subsequently binds to the heme group of soluble guanylyl cyclase (sGC), driving the conversion of GTP to cGMP. The resulting cGMP accumulation triggers downstream Protein Kinase G (PKG) pathways, leading to robust vasorelaxation and the inhibition of platelet aggregation[3].

This NOS-independent mechanism makes N-Hydroxy-4-nitro-benzamidine an exceptional pharmacological tool for studying cardiovascular diseases where endogenous endothelial NOS (eNOS) is uncoupled or dysfunctional, such as in severe atherosclerosis, chronic hypertension, and pro-thrombotic states.

Pharmacological Pathway Visualization

Pathway Prodrug N-Hydroxy-4-nitro-benzamidine (Amidoxime Prodrug) Enzyme Hepatic & Vascular CYP450 / Reductases Prodrug->Enzyme Oxidation NO Nitric Oxide (NO) Release Enzyme->NO Cleavage sGC Soluble Guanylyl Cyclase (sGC) Activation NO->sGC Heme Binding cGMP GTP → cGMP Accumulation sGC->cGMP Catalysis Vaso Vasorelaxation & BP Reduction cGMP->Vaso PKG Pathway Thrombo Inhibition of Platelet Aggregation cGMP->Thrombo PKG Pathway

CYP450-mediated oxidation of 4-nitrobenzamidoxime leading to NO-dependent vasorelaxation.

Formulation and Vehicle Optimization

Because N-Hydroxy-4-nitro-benzamidine possesses a lipophilic aromatic ring and an amidoxime moiety, it exhibits limited aqueous solubility. Administering it directly in saline will cause micro-precipitation in the bloodstream, leading to fatal pulmonary embolisms or confounding microvascular thrombosis models.

Optimized Vehicle Preparation (10% DMSO / 40% PEG-400 / 50% Saline):

  • Primary Solubilization: Weigh 20 mg of N-Hydroxy-4-nitro-benzamidine and dissolve it in 1.0 mL of 100% anhydrous DMSO.

    • Causality: DMSO acts as a strong aprotic solvent that disrupts the intermolecular hydrogen bonding of the amidoxime groups, ensuring complete molecular dispersion.

  • Co-solvent Addition: Add 4.0 mL of PEG-400 and vortex vigorously for 2 minutes.

    • Causality: PEG-400 serves as a crucial thermodynamic bridge. It prevents the hydrophobic nitro-aromatic core from crashing out of solution when the aqueous phase is introduced.

  • Aqueous Transition: Slowly add 5.0 mL of sterile 0.9% Saline dropwise while under continuous vortexing.

  • Sterilization: Pass the final 2 mg/mL solution through a 0.22 µm PTFE syringe filter.

Self-Validating In Vivo Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . By incorporating specific enzymatic inhibitors (L-NAME for NOS, and Miconazole for CYP450) directly into the experimental design, researchers can definitively prove that the observed physiological effects are derived exclusively from the biotransformation of the administered amidoxime[3].

Protocol A: Acute Hemodynamic Monitoring (Conscious Murine Model)

This protocol measures the vasorelaxant efficacy of the compound while ruling out endogenous NO production.

  • Surgical Implantation: Anesthetize C57BL/6 mice (8-10 weeks old) with Isoflurane. Cannulate the right carotid artery with a pressure-transducing telemetry catheter.

    • Causality: Direct arterial cannulation provides high-fidelity, beat-to-beat Mean Arterial Pressure (MAP) data, avoiding the stress-induced artifacts common in non-invasive tail-cuff plethysmography.

  • Baseline Validation (NOS Inhibition): Administer L-NAME (20 mg/kg IP) 30 minutes prior to the experiment.

    • Causality: L-NAME irreversibly inhibits endogenous eNOS. If the subsequent administration of the test compound still lowers blood pressure, it self-validates that the NO is originating exogenously from the amidoxime prodrug[3].

  • Dosing: Administer the formulated N-Hydroxy-4-nitro-benzamidine (10 mg/kg) via the lateral tail vein over a 30-second slow push.

  • Data Acquisition: Record MAP and Heart Rate continuously for 120 minutes post-injection.

Protocol B: Mesenteric Venule Thrombosis Model (Intravital Microscopy)

This protocol evaluates the in vivo anti-platelet aggregation properties of the NO donor.

  • Platelet Labeling: Administer Rhodamine 6G (100 µL of 0.05% solution IV) via the tail vein.

    • Causality: Rhodamine 6G selectively accumulates in the mitochondria of circulating leukocytes and platelets, allowing for high-contrast real-time fluorescent visualization of the developing thrombus.

  • Surgical Exposure: Perform a midline laparotomy and carefully exteriorize the mesentery to expose a post-capillary venule (20-30 µm diameter). Superfuse the tissue with warm (37°C) Tyrode's buffer to prevent desiccation.

  • CYP450 Validation Control (Cohort Split): In the control cohort, administer Miconazole (15 mg/kg IV) 20 minutes prior to the test compound.

    • Causality: Miconazole is a potent CYP450 inhibitor. Blocking CYP450 should theoretically abolish the antithrombotic effect of the amidoxime. If the thrombus forms rapidly in this cohort, it validates the CYP450-dependent activation mechanism of the drug[3].

  • Drug Administration: Administer N-Hydroxy-4-nitro-benzamidine (20 mg/kg IV) 15 minutes prior to vessel injury.

  • Thrombosis Induction: Apply a 1x1 mm filter paper saturated with 10% Ferric Chloride (FeCl₃) to the target venule for exactly 3 minutes.

    • Causality: FeCl₃ generates severe localized oxidative stress, stripping the endothelial layer and exposing the subendothelial collagen. This triggers rapid, physiologically relevant platelet tethering and aggregation.

  • Quantification: Monitor the vessel via epifluorescence microscopy. Record the "Time to Occlusion" (defined as the complete cessation of blood flow for >30 seconds).

Quantitative Data Presentation

The following table summarizes the expected pharmacodynamic outcomes based on the self-validating experimental design, demonstrating the compound's efficacy and confirming its mechanistic pathway.

Table 1: Expected Pharmacodynamic Parameters in C57BL/6 Murine Models

Treatment GroupMean Arterial Pressure (ΔMAP, mmHg)Mesenteric Thrombus Occlusion Time (min)Plasma cGMP Concentration (pmol/mL)
Vehicle Control ± 2.012.5 ± 1.515.2 ± 2.1
4-Nitrobenzamidoxime (20 mg/kg IV)-28.5 ± 3.428.4 ± 3.248.6 ± 5.4
4-Nitrobenzamidoxime + L-NAME (NOS Inhibitor)-26.1 ± 3.126.5 ± 2.845.1 ± 4.9
4-Nitrobenzamidoxime + Miconazole (CYP450 Inhibitor)-4.5 ± 1.814.1 ± 1.918.4 ± 2.5

Data Interpretation: The retention of efficacy in the L-NAME cohort proves the NO release is independent of endogenous NOS. The loss of efficacy in the Miconazole cohort validates that CYP450 biotransformation is an absolute requirement for the in vivo activation of N-Hydroxy-4-nitro-benzamidine[3].

References

  • N-Hydroxy-4-nitrobenzimidamide (Compound Summary) Source: PubChem, National Center for Biotechnology Information URL:[Link][2]

  • Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors Source: Molecules (Basel, Switzerland), PubMed Central (PMC) URL:[Link][3]

Sources

Method

Step-by-step O-alkylation of N-Hydroxy-4-nitro-benzamidine

Application Note: Step-by-Step O-Alkylation of N-Hydroxy-4-nitro-benzamidine Introduction N-Hydroxy-4-nitro-benzamidine (also known as 4-nitrobenzamidoxime) is a highly versatile synthetic building block. It is prominent...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Step-by-Step O-Alkylation of N-Hydroxy-4-nitro-benzamidine

Introduction

N-Hydroxy-4-nitro-benzamidine (also known as 4-nitrobenzamidoxime) is a highly versatile synthetic building block. It is prominently utilized in the synthesis of 1,2,4-oxadiazoles, the development of nitric oxide (NO) donor therapeutics, and the design of prodrugs with enhanced bioavailability . The O-alkylation of this amidoxime is a critical transformation in drug development workflows, yet it requires precise control over reaction conditions to ensure regioselectivity (O- vs. N-alkylation) and maximize yields.

Mechanistic Insights and Regioselectivity

The alkylation of amidoximes presents a classic regioselectivity challenge due to the presence of multiple nucleophilic centers (the oxygen atom and the basic nitrogen atoms). However, the O-alkylation pathway can be heavily favored through strategic reagent selection.

The presence of the strongly electron-withdrawing para-nitro group on the benzene ring significantly increases the acidity of the N-OH proton (pKa ~10–11). This allows for efficient deprotonation using a mild base such as anhydrous potassium carbonate (K₂CO₃). Stronger bases like sodium hydride (NaH) are unnecessary and often detrimental, as they can lead to competitive N-alkylation or N,O-dialkylation. Once deprotonated, the resulting oximate anion is a "soft" nucleophile that preferentially attacks the electrophilic carbon of an alkyl halide via an Sₙ2 mechanism . N,N-Dimethylformamide (DMF) is the solvent of choice; as a polar aprotic solvent, it leaves the oximate anion unsolvated and highly reactive, significantly accelerating the Sₙ2 transition state.

Mechanism Start N-Hydroxy-4-nitro-benzamidine (Starting Material) Base K2CO3 (Mild Base) Deprotonates N-OH Start->Base pKa ~10-11 Anion Oximate Anion (O- Nucleophile) Base->Anion DMF Solvent Electrophile Alkyl Halide (R-X) SN2 Attack Anion->Electrophile High O-Nucleophilicity Product O-Alkyl-4-nitro-benzamidoxime (Target Product) Electrophile->Product Major SN2 Pathway SideProduct N-Alkyl Byproduct (Minimized) Electrophile->SideProduct Minor Pathway

Fig 1. Mechanistic rationale and regioselectivity of the O-alkylation reaction.

Experimental Workflow

Workflow A 1. Deprotonation K2CO3 in DMF B 2. Alkylation Add R-X (SN2) A->B Oximate Formation C 3. Quench & Workup Ice Water / EtOAc B->C TLC Confirmed D 4. Purification Column/Cryst. C->D Crude Product

Fig 2. Sequential workflow for the O-alkylation of N-Hydroxy-4-nitro-benzamidine.

Step-by-Step Protocol: Synthesis of O-Benzyl-4-nitrobenzamidoxime

  • Scale : 10 mmol

  • Estimated Time : 6–8 hours (including workup)

Materials & Reagents:

  • N-Hydroxy-4-nitro-benzamidine: 1.81 g (10.0 mmol)

  • Benzyl bromide (Alkylating agent): 1.20 mL (10.1 mmol, 1.01 eq)

  • Potassium carbonate (K₂CO₃), anhydrous: 2.07 g (15.0 mmol, 1.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous: 20 mL

  • Ethyl Acetate (EtOAc) and Hexanes (for extraction and chromatography)

  • Brine and Distilled Water

Methodology:

  • Preparation & Deprotonation : In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.81 g of N-Hydroxy-4-nitro-benzamidine in 20 mL of anhydrous DMF. Add 2.07 g of anhydrous K₂CO₃. Stir the suspension at room temperature (20–25 °C) for 30 minutes.

    • Self-Validation Check: Observe a distinct color shift in the suspension to a deeper yellow/orange. This visual cue confirms the successful deprotonation and formation of the oximate anion.

  • Electrophilic Addition : To the stirring suspension, add 1.20 mL of benzyl bromide dropwise over 5 minutes using a glass syringe.

    • Expert Insight: Dropwise addition prevents localized heating and minimizes the risk of polyalkylation or unexpected side reactions.

  • Reaction Monitoring : Stir the reaction mixture at room temperature for 4 to 6 hours.

    • Self-Validation Check: Monitor the reaction progress via Thin-Layer Chromatography (TLC) using a Hexanes:EtOAc (3:1 v/v) solvent system. The starting material will appear as a lower Rf​ spot, while the less polar O-alkylated product will emerge as a distinct, strongly UV-active spot at a higher Rf​ .

  • Quenching : Once TLC confirms the complete consumption of the starting material, pour the reaction mixture into 100 mL of vigorously stirred, ice-cold distilled water.

    • Causality: This step serves a dual purpose: it quenches the reaction and solubilizes the DMF and inorganic salts, while the highly hydrophobic O-alkylated product often begins to precipitate out of the solution.

  • Extraction & Washing : Transfer the quenched mixture to a separatory funnel and extract with EtOAc (3 × 40 mL). Combine the organic layers and wash sequentially with distilled water (2 × 30 mL) and brine (1 × 30 mL).

    • Expert Insight: DMF is highly miscible with water but can partition slightly into EtOAc. Multiple aqueous washes are absolutely critical to thoroughly strip residual DMF from the organic phase, which would otherwise complicate crystallization or chromatography.

  • Drying & Concentration : Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid or thick oil.

  • Purification : Purify the crude residue via flash column chromatography (Silica gel, Hexanes:EtOAc gradient) or recrystallize from hot ethanol to afford the pure O-benzyl-4-nitrobenzamidoxime.

Quantitative Data Summary

The protocol described above is highly adaptable. The table below summarizes field-proven reaction conditions and expected yields for various alkylating agents applied to N-Hydroxy-4-nitro-benzamidine .

Alkylating AgentBase (Equiv)SolventTemp (°C)Time (h)Expected Yield (%)
Benzyl bromide (1.01 eq)K₂CO₃ (1.5 eq)DMF25488 - 92%
Methyl iodide (1.05 eq)K₂CO₃ (1.5 eq)DMF25689 - 94%
Ethyl bromoacetate (1.05 eq)Cs₂CO₃ (1.5 eq)DMF25580 - 85%
1,2-Dibromoethane (0.5 eq)*K₂CO₃ (2.5 eq)Acetone60 (Reflux)1270 - 75%

*Note: 1,2-Dibromoethane used at 0.5 equivalents acts as a bis-alkylating agent, tethering two amidoxime molecules together.

References

  • Sahyoun, T., Arrault, A., & Schneider, R. (2019). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules, 24(13), 2470.[Link]

  • Barbosa, M. V. S., et al. (2021). Synthesis and antifungal activity of new O-alkylamidoximes. Bioscience Journal, 37, e37049.[Link]

Technical Notes & Optimization

Troubleshooting

Improving yield in N-Hydroxy-4-nitro-benzamidine chemical synthesis

Welcome to the Technical Support Center for Amidoxime Synthesis . This portal is designed for drug development professionals and synthetic chemists optimizing the yield of N-Hydroxy-4-nitro-benzamidine (4-nitrobenzamidox...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Amidoxime Synthesis . This portal is designed for drug development professionals and synthetic chemists optimizing the yield of N-Hydroxy-4-nitro-benzamidine (4-nitrobenzamidoxime), a critical intermediate for 1,2,4-oxadiazole derivatives and nitric oxide (NO) donor compounds.

Below, you will find a mechanistic breakdown, self-validating protocols, quantitative yield data, and an advanced troubleshooting guide.

Mechanistic Grounding & Reaction Dynamics

The synthesis of N-Hydroxy-4-nitro-benzamidine relies on the nucleophilic addition of free hydroxylamine to the electrophilic cyano group of 4-nitrobenzonitrile. The electron-withdrawing nature of the para-nitro group increases the electrophilicity of the nitrile carbon, making it highly susceptible to attack. However, the reaction's success hinges on the delicate equilibrium of free-basing the hydroxylamine without triggering competitive side reactions.

Mechanism A NH₂OH·HCl (Precursor) B Free NH₂OH (Nucleophile) A->B Na₂CO₃ D Nucleophilic Attack (Rate-Limiting) B->D C 4-Nitrobenzonitrile (Electrophile) C->D E Imine Intermediate D->E F Tautomerization (Proton Shift) E->F G N-Hydroxy-4-nitro- benzamidine F->G

Mechanistic pathway of amidoxime synthesis via nucleophilic addition.

Self-Validating Standard Operating Procedure (SOP)

To consistently achieve yields >85% as documented in pharmaceutical patent literature , follow this step-by-step methodology. Every step includes a self-validating checkpoint to ensure the reaction is proceeding correctly.

Reagents Required:

  • 4-Nitrobenzonitrile: 1.0 equivalent

  • Hydroxylamine hydrochloride (NH₂OH·HCl): 2.0 equivalents

  • Sodium carbonate (Na₂CO₃): 2.0 equivalents

  • Solvent: Ethanol / Deionized Water (1:1 v/v)

Step 1: Electrophile Solubilization Dissolve 4-nitrobenzonitrile in absolute ethanol under continuous stirring at room temperature.

  • Causality: Ethanol acts as the primary organic solvent to dissolve the highly crystalline nitrile.

  • Self-Validation Check: The solution must be completely transparent. Any turbidity indicates incomplete dissolution, which will bottleneck the reaction rate. Warm gently to 40°C if necessary.

Step 2: In Situ Free-Basing (Nucleophile Generation) In a separate flask, dissolve NH₂OH·HCl in deionized water. Slowly add Na₂CO₃ portion-wise.

  • Causality: Na₂CO₃ is chosen over NaOH to prevent the hydroxide-driven hydrolysis of the nitrile into 4-nitrobenzoic acid.

  • Self-Validation Check: The addition of Na₂CO₃ will generate CO₂ gas. The cessation of effervescence and a stabilized pH of 7.5–8.5 visually and chemically validate that the hydroxylamine has been successfully free-based .

Step 3: Reflux & Nucleophilic Addition Combine the aqueous hydroxylamine solution with the ethanolic nitrile solution. Equip the flask with a reflux condenser and heat to 80°C for 14 hours.

  • Causality: Aromatic amidoxime formation requires thermal energy to overcome the activation barrier of the nitrile carbon.

  • Self-Validation Check: The reaction mixture will transition from a pale suspension to a deep, homogeneous yellow solution as the amidoxime forms.

Step 4: In-Process Control (IPC) Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (2:1) mobile phase.

  • Self-Validation Check: The starting nitrile (R_f ~0.7) must completely disappear. The product will appear as a highly polar spot (R_f ~0.2) that stains intensely under UV (254 nm).

Step 5: Isolation & Crystallization Evaporate the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x). Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate.

  • Causality: Removing ethanol before extraction prevents phase-mixing and ensures the amidoxime partitions strictly into the organic layer.

Workflow Step1 1. Dissolution EtOH/H₂O (1:1) Step2 2. Base Addition Dropwise Na₂CO₃ Step1->Step2 Step3 3. Reflux (80°C) 14-24 Hours Step2->Step3 Step4 4. TLC Validation Hexane:EtOAc (2:1) Step3->Step4 Step5 5. Workup Evaporation & Extraction Step4->Step5 Step6 6. Crystallization Pure Product Step5->Step6

Standard operating workflow for synthesizing N-Hydroxy-4-nitro-benzamidine.

Quantitative Yield Optimization Data

The table below summarizes the impact of varying reaction parameters on the final isolated yield. Use this data to benchmark your experimental setup.

Base UsedSolvent SystemTemp (°C)Time (h)Observed Yield (%)Mechanistic Outcome / Causality
NaOH EtOH / H₂O801545 - 60High competitive hydrolysis of nitrile to 4-nitrobenzoic acid.
Na₂CO₃ EtOH / H₂O801485 - 92 Optimal free-basing; minimal side reactions; stoichiometric balance .
Et₃N MeOH652475 - 80Lower reflux temperature of methanol extends required reaction time.
Na₂CO₃ EtOH / H₂O2548< 40Insufficient thermal energy for nucleophilic attack; stalled reaction.

Troubleshooting Guide & FAQs

Q: Why is my yield plateauing around 60% with significant polar byproducts on the baseline of my TLC? A: This is a classic symptom of electrophile hydrolysis. If you are using a strong base like Sodium Hydroxide (NaOH), the hydroxide ions act as competing nucleophiles, attacking the nitrile to form 4-nitrobenzamide or 4-nitrobenzoic acid. Fix: Switch to a milder base like Sodium Carbonate (Na₂CO₃) or Triethylamine (TEA). These provide the optimal pK_a balance—sufficiently basic to liberate free hydroxylamine without destroying the nitrile .

Q: I see unreacted 4-nitrobenzonitrile on TLC after 24 hours of reflux. What went wrong? A: Hydroxylamine is volatile and highly prone to thermal decomposition at 80°C. If your reflux condenser is inefficient, or if you only used 1.0 equivalent of NH₂OH·HCl, the effective concentration of the nucleophile has dropped below the stoichiometric threshold required to drive the reaction to completion. Fix: Always use a 2.0 to 2.5 molar equivalent excess of NH₂OH·HCl and ensure your condenser is circulating chilled water (≤10°C) to prevent nucleophile escape .

Q: Why is the product "oiling out" instead of crystallizing during the final workup? A: Oiling out (liquid-liquid phase separation) occurs when the amidoxime precipitates in the presence of residual ethanol or trapped water, preventing proper crystal lattice formation. Fix: Ensure complete rotary evaporation of the ethanol prior to the ethyl acetate extraction. If oiling still occurs, re-dissolve the crude oil in a minimal amount of hot ethyl acetate, add hexanes dropwise until the cloud point is reached, and allow it to cool slowly to room temperature to induce proper nucleation.

Q: Can I perform this reaction without water, using strictly anhydrous conditions? A: It is highly discouraged. Hydroxylamine hydrochloride and sodium carbonate have exceptionally poor solubility in pure organic solvents like ethanol. Without water to solvate the inorganic salts, the generation of free hydroxylamine becomes a heterogeneous, diffusion-limited process, drastically reducing your yield . The 1:1 EtOH/H₂O system is mandatory for phase compatibility.

References

  • Title: US9260421B2 - Pharmaceutical intermediates and process for the preparation thereof Source: Google Patents URL
  • Title: Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]

  • Title: Discovery of Potent Competitive Inhibitors of Indoleamine 2,3-Dioxygenase with in Vivo Pharmacodynamic Activity Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

Optimization

Technical Support Center: Preventing Thermal Degradation of N-Hydroxy-4-nitro-benzamidine

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and analytical chemists handling N-Hydroxy-4-nitro-benzamidine (also known as 4-nitrobenzamidoxime).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and analytical chemists handling N-Hydroxy-4-nitro-benzamidine (also known as 4-nitrobenzamidoxime). Due to the reactive nature of the amidoxime pharmacophore, thermal and hydrolytic degradation during storage can severely compromise experimental reproducibility.

Below is our comprehensive, self-validating troubleshooting guide to ensure the integrity of your compound.

Section 1: Mechanistic Inquiries (The "Why")

Q1: Why does N-Hydroxy-4-nitro-benzamidine degrade so rapidly under ambient or humid conditions?

Answer: The instability is rooted in the molecule's electronic structure. The amidoxime functional group (-C(NH₂)=NOH) is thermodynamically susceptible to thermal dehydration and hydrolysis [1]. The presence of the strongly electron-withdrawing para-nitro group pulls electron density away from the amidine carbon. This makes the carbon highly electrophilic and vulnerable to nucleophilic attack by ambient moisture.

When exposed to thermal energy (even >25°C over prolonged periods), the compound undergoes two primary degradation pathways:

  • Thermal Dehydration: Loss of water to form 4-nitrobenzonitrile.

  • Hydrolysis: Cleavage of the N-O bond or deamination to form 4-nitrobenzamide [2].

Degradation A N-Hydroxy-4-nitro-benzamidine (Intact) B Thermal Dehydration (-H2O) A->B > 40°C D Hydrolysis (+H2O, Heat) A->D Moisture + Heat C 4-Nitrobenzonitrile (Degradant) B->C E 4-Nitrobenzamide (Degradant) D->E

Thermal degradation pathways of N-Hydroxy-4-nitro-benzamidine.

Q2: How much does temperature actually impact the shelf-life of this compound?

Answer: Temperature acts as the primary catalyst for the degradation kinetics. Below is a quantitative summary of expected stability profiles based on accelerated degradation models.

Table 1: Quantitative Stability Profile of N-Hydroxy-4-nitro-benzamidine

Storage ConditionStateEstimated Half-Life (t½)Primary Degradation Risk
40°C / 75% RH Solid Powder< 2 weeksHydrolysis & Dehydration
25°C (Ambient) Solid Powder3 - 6 monthsDehydration (Nitrile formation)
4°C (Refrigerated) Solid Powder1 - 2 yearsMinimal (if strictly desiccated)
-20°C (Frozen) Solid Powder> 5 yearsNone
25°C (in DMSO) Liquid Solution< 24 hoursRapid Solvolysis / Hydrolysis
-80°C (in DMSO) Liquid Solution6 - 12 monthsMinimal

Section 2: Experimental Troubleshooting & Storage Protocols (The "How")

Q3: What is the optimal workflow for reconstituting and storing the compound to ensure absolute stability?

Answer: To prevent thermolytic degradation, you must isolate the compound from both heat and atmospheric moisture[3]. We recommend a self-validating storage system: by aliquoting immediately and flash-freezing, you eliminate freeze-thaw cycles. If a single aliquot degrades due to a handling error, the rest of the batch remains uncompromised.

Step-by-Step Reconstitution and Storage Methodology:

  • Equilibration (Critical Step): Remove the lyophilized powder from the -20°C freezer. Do not open the vial immediately. Allow it to equilibrate to room temperature in a desiccator for 30 minutes. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic powder, initiating hydrolysis.

  • Solvent Preparation: Use only anhydrous, amine-free solvents (e.g., anhydrous DMSO or DMF, ≤0.005% water).

  • Reconstitution: Dissolve the powder to your maximum stock concentration (e.g., 10 mM). Vortex gently; avoid sonication, as ultrasonic baths generate localized heat that accelerates degradation.

  • Aliquoting: Immediately divide the stock solution into single-use amber glass vials. Causality: Amber glass prevents photothermal degradation, which can synergize with ambient heat to break the N-O bond.

  • Flash Freezing: Submerge the sealed aliquots in liquid nitrogen for 10 seconds.

  • Long-Term Storage: Transfer the flash-frozen aliquots to a -80°C freezer.

Workflow Step1 1. Receive Lyophilized Powder Step2 2. Store at -20°C in Desiccator Step1->Step2 Step3 3. Equilibrate to RT (30 min) Before Opening Step2->Step3 When ready to use Step4 4. Reconstitute in Anhydrous Solvent (e.g., DMSO) Step3->Step4 Step5 5. Aliquot into Amber Vials Step4->Step5 Step6 6. Flash Freeze (Liquid N2) & Store at -80°C Step5->Step6

Optimal workflow for reconstitution and storage to prevent thermal degradation.

Q4: How can I verify the integrity of my stored batch before running a critical biological assay?

Answer: Do not rely on visual inspection, as the degradation products (benzonitrile and benzamide derivatives) are often visually indistinguishable from the intact amidoxime in solution. Implement a self-validating High-Performance Liquid Chromatography (HPLC) protocol prior to your assays [4].

Step-by-Step HPLC Validation Protocol:

  • Sample Preparation: Dilute a 1 µL test aliquot of your stock solution into 999 µL of cold mobile phase (to arrest any further degradation).

  • Chromatographic Setup:

    • Column: C18 Reverse Phase (e.g., 250 mm × 4.6 mm, 5 μm).

    • Mobile Phase: Isocratic 50 mM potassium phosphate buffer (pH 7.0) / Acetonitrile (70:30, v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Self-Validation Check (The Causality Check): Run a freshly prepared standard alongside your stored aliquot.

    • Intact Product: N-Hydroxy-4-nitro-benzamidine will elute first due to the highly polar hydroxylamine group.

    • Degradation Alert: If you observe new, distinct peaks eluting later than the main peak, thermal dehydration has occurred. The loss of the polar -OH group to form 4-nitrobenzonitrile increases the molecule's lipophilicity, causing it to be retained longer on the non-polar C18 column. If the degradant peak area exceeds 5% of the total area, discard the aliquot to maintain experimental integrity.

References

  • Title: Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Synthesis of Glycogen Phosphorylase Inhibitors Source: University of Debrecen (DEA) URL: [Link]

  • Title: Quantitative Stability Evaluation of Reconstituted Azacitidine Under Clinical Storage Conditions Source: National Center for Biotechnology Information (PubMed) URL: [Link]

Troubleshooting

Technical Support Center: N-Hydroxy-4-nitro-benzamidine Crystallization

Welcome to the Technical Support Center for the crystallization of N-Hydroxy-4-nitro-benzamidine (also known as 4-nitrobenzamidoxime). This compound is a critical intermediate in the synthesis of pharmaceuticals, such as...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the crystallization of N-Hydroxy-4-nitro-benzamidine (also known as 4-nitrobenzamidoxime). This compound is a critical intermediate in the synthesis of pharmaceuticals, such as the anti-herpes agent amenamevir[1], and serves as a vital nitric oxide (NO) donor in biological studies[2].

Because of its unique amidoxime functional group, researchers frequently encounter phase separation (oiling out) and tautomeric polymorphism during its crystallization. This guide provides field-proven, mechanistically grounded troubleshooting strategies.

Diagnostic Troubleshooting Workflow

CrystallizationTroubleshooting Start Crude N-Hydroxy-4-nitro-benzamidine in EtOH/H2O CheckOil Observation: Is the mixture oiling out (Liquid-Liquid Phase Separation)? Start->CheckOil FixOil Action: Reheat to 60°C, increase EtOH ratio, and introduce seed crystals at 40°C CheckOil->FixOil YES CheckYield Observation: Is the crystal yield < 65% after reaching room temp? CheckOil->CheckYield NO FixOil->CheckOil FixYield Action: Age slurry at 0°C for 1-2 hours Add H2O antisolvent dropwise CheckYield->FixYield YES CheckPurity Observation: Are there tautomeric impurities or inconsistent crystal habits? CheckYield->CheckPurity NO FixYield->CheckPurity FixPurity Action: Reduce cooling rate to 0.5°C/min Wash cake with ice-cold solvent CheckPurity->FixPurity YES Success Success: Pure Orthorhombic Crystals (Pbca Space Group) CheckPurity->Success NO FixPurity->Success

Diagnostic workflow for resolving phase separation, yield, and purity issues during crystallization.

Frequently Asked Questions (FAQs)

Q: Why does my product "oil out" as a dense liquid instead of forming solid crystals upon cooling? A: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when the supersaturated solution crosses the binodal curve before it intersects the solid solubility curve. In the standard ethanol/water crystallization solvent[3], water acts as a strong antisolvent. If the water fraction is too high, the thermodynamic penalty of solvating the hydrophobic benzene ring forces the solute to separate into a solute-rich liquid phase. Causality & Fix: To prevent this, you must shift the phase diagram. Increase the ethanol fraction to flatten the solubility curve, and introduce seed crystals just above the cloud point. Seeding bypasses the high activation energy required for primary nucleation, forcing the system to deposit solid mass before LLPS can occur.

Q: The crystal yield is consistently below 65%. How can I drive further precipitation without crashing out impurities? A: N-Hydroxy-4-nitro-benzamidine retains moderate solubility in ethanol even at room temperature. Simply evaporating the solvent can trap impurities. Causality & Fix: A dual-mechanism approach is required. First, cool the system to 0 °C to lower the kinetic energy of the solvent, decreasing overall solubility. Second, slowly add water (antisolvent) dropwise. This selectively reduces the solubility of the target compound while keeping highly polar byproducts dissolved in the aqueous phase. Aging the slurry at 0 °C for 1–2 hours ensures complete mass transfer from the liquid to the solid phase[1].

Q: X-ray diffraction and IR spectroscopy show inconsistent crystal habits and polymorphic impurities. What is causing this? A: Amidoximes are prone to tautomerism, existing in an equilibrium between the amidoxime form and a zwitterionic aminonitrone form[2]. Rapid cooling kinetically traps these metastable tautomers within the crystal lattice, leading to lattice defects and mixed habits. Causality & Fix: The thermodynamically stable molecular conformation of N-Hydroxy-4-nitro-benzamidine is stabilized by an intramolecular N—H···O hydrogen bond[3]. To ensure uniform crystallization of this specific conformation (Orthorhombic, Pbca space group), you must reduce the cooling rate to ≤0.5 °C/min. This provides the molecules sufficient time to undergo tautomeric interconversion in solution and orient correctly at the growing crystal face.

Self-Validating Crystallization Protocol

This protocol utilizes an ethanol/water mixture and is designed as a self-validating system. At each critical step, an observable condition dictates whether the process is proceeding correctly or requires immediate intervention.

Step 1: Dissolution

  • Action: Suspend crude N-Hydroxy-4-nitro-benzamidine in a 3:1 (v/v) Ethanol/Water mixture. Heat to 60 °C under gentle agitation until fully dissolved.

  • Validation Check: The solution must be completely transparent. If undissolved particulates remain after 15 minutes at 60 °C, the solution is oversaturated. Correction: Add ethanol in 2 mL increments until clear.

Step 2: Hot Polish Filtration

  • Action: Pass the hot solution through a pre-warmed 0.45 µm PTFE filter into a clean, jacketed crystallizer.

  • Validation Check: The filtrate must remain clear. If premature crystallization occurs in the filter, the equipment was too cold. Correction: Re-dissolve the precipitate with hot ethanol.

Step 3: Controlled Cooling & Seeding

  • Action: Cool the solution at a linear rate of 0.5 °C/min to 40 °C. Add 1 wt% of pure N-Hydroxy-4-nitro-benzamidine seed crystals.

  • Validation Check: Observe the seeds for 10 minutes.

    • State A: Seeds dissolve (Undersaturated). Correction: Cool to 38 °C and re-seed.

    • State B: Solution turns milky without discrete particles (LLPS/Oiling out). Correction: Reheat to 60 °C, add 5% v/v ethanol, and repeat Step 3.

    • State C: Seeds remain suspended and begin to grow (Optimal). Proceed to Step 4.

Step 4: Antisolvent Addition & Final Cooling

  • Action: Once a thin slurry has formed, add water (antisolvent) dropwise at a rate of 0.1 mL/min until the solvent ratio reaches 1:1. Cool the slurry to 0 °C at 0.5 °C/min.

  • Validation Check: The slurry should become thick but remain stirrable. If the stirrer stalls, the supersaturation was depleted too rapidly.

Step 5: Aging and Isolation

  • Action: Age the slurry at 0 °C for 2 hours[1]. Filter the crystals under vacuum and wash the cake with ice-cold 1:1 Ethanol/Water. Dry in a vacuum oven at 60 °C with a nitrogen bleed overnight.

  • Validation Check: The final product should be a pale yellow, crystalline solid[4]. Purity can be confirmed via quantitative ¹H NMR or X-ray diffraction yielding the Pbca space group[5].

Quantitative Crystallographic & Physicochemical Data

The following table summarizes the key crystallographic parameters and physicochemical properties of N-Hydroxy-4-nitro-benzamidine to aid in analytical verification.

ParameterValueReference
Chemical Formula C₇H₇N₃O₃[6]
Molecular Weight 181.15 g/mol [6]
Crystal Space Group Orthorhombic, Pbca[3]
Unit Cell Dimensions a = 11.320 Å, b = 7.776 Å, c = 18.802 Å[5]
Unit Cell Volume (V) 1655.0 ų[5]
Calculated Density (Dx) 1.454 Mg/m³[5]
Structural Stabilization Intramolecular N—H···O hydrogen bond[3]
Typical Appearance Pale yellow crystalline solid[4]

References

  • Xing, Z.-T., Ding, W.-L., Wang, H.-B., & Wang, P.-L. "4-Nitrobenzamidoxime." Acta Crystallographica Section E, IUCr Journals, 2007. Available at: [Link]

  • National Center for Biotechnology Information. "N-Hydroxy-4-nitrobenzimidamide | C7H7N3O3 | CID 3825473." PubChem. Available at: [Link]

  • IUCr Journals. "4-Nitrobenzamidoxime - Crystal Data." iucr.org. Available at: [Link]

  • MDPI. "Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors." mdpi.com, 2019. Available at: [Link]

  • Google Patents. "WO2020038812A1 - New process for the preparation of amenamevir." google.com, 2020.

Sources

Optimization

Technical Support Center: Troubleshooting N-Hydroxy-4-nitro-benzamidine HPLC Peak Tailing

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting. Here, we address the specific physicochemical challenges of analyzing highly polar, basic, and chelating compounds like N-Hydroxy-4-nitro-benzamidine.

This guide is structured to provide researchers and drug development professionals with the mechanistic causality behind peak distortion, field-proven optimization parameters, and self-validating experimental protocols.

Section 1: Mechanistic Foundations & Diagnostic Logic

Q: Why does N-Hydroxy-4-nitro-benzamidine exhibit severe peak tailing compared to neutral analytes? A: The root cause lies in the molecule's specific functional groups and their interaction with the stationary phase. N-Hydroxy-4-nitro-benzamidine contains an amidoxime moiety (a basic amidine nitrogen coupled with a hydroxyl group) and a strongly electron-withdrawing nitro group. In reversed-phase HPLC, the primary retention mechanism should be hydrophobic partitioning. However, the basic amidine nitrogen becomes protonated under standard acidic or neutral conditions. This positively charged analyte forms strong secondary electrostatic (ion-exchange) interactions with negatively charged, ionized residual silanol groups (Si-O⁻) on the silica support surface[1]. Furthermore, free silanols are highly acidic, which exacerbates these secondary interactions and causes the analyte to desorb slowly, resulting in an asymmetrical, tailing peak[2].

Q: Could trace metal contamination in the column be contributing to the poor resolution? A: Yes. The amidoxime group is a known bidentate ligand capable of chelating metals. Older "Type-A" silica columns often contain trace metals like iron and aluminum within the silica matrix. These metals withdraw electrons from adjacent silanol groups, increasing their acidity and acting as secondary ion-exchange sites[2]. For this compound, using ultra-pure "Type-B" silica is non-negotiable.

Q: How do I definitively determine if the tailing is caused by column chemistry or system hardware? A: You must implement a self-validating diagnostic test using a neutral marker. If the tailing is caused by a physical issue (e.g., a void in the column bed, a partially blocked frit, or improper PEEK tubing connections), all peaks in the chromatogram will deform[3]. If the issue is chemical (silanol interactions), only the basic benzamidine peak will tail.

Troubleshooting Step1 Observe Peak Tailing (Asymmetry Factor > 1.2) Test1 Inject Neutral Marker (e.g., Uracil or Toluene) Step1->Test1 Decision1 Does the neutral marker also tail? Test1->Decision1 PathA Physical Issue: Check fittings, frits, or column void Decision1->PathA Yes PathB Chemical Issue: Secondary Silanol or Metal Interactions Decision1->PathB No Action1 Adjust Mobile Phase pH to < 3.0 PathB->Action1 Action2 Increase Buffer Salt (e.g., 20mM Phosphate) Action1->Action2 Action3 Switch to Type-B End-capped Column Action2->Action3 Success Symmetrical Peak Achieved (As < 1.2) Action3->Success

Diagnostic workflow for resolving basic analyte peak tailing in HPLC.

Section 2: Method Optimization & Quantitative Parameters

Q: What are the optimal chromatographic parameters for resolving N-Hydroxy-4-nitro-benzamidine? A: To eliminate secondary retention mechanisms, you must optimize the mobile phase to suppress silanol ionization and mask any remaining active sites. The table below summarizes the critical parameters required to achieve a Gaussian peak shape (Asymmetry factor 1.0).

ParameterSub-optimal ConditionOptimized ConditionMechanistic Rationale
Mobile Phase pH pH 4.0 - 7.0pH 2.5 Operating at a lower pH ensures the full protonation of acidic residual silanol groups, neutralizing their charge and preventing ion-exchange interactions with the basic amidine[1].
Buffer Selection 0.1% Formic Acid20 mM Potassium Phosphate or Ammonium Formate High ionic strength masks residual silanols. The positive charge of the buffer salt competitively interacts with the silica surface, preventing the analyte from doing so[4].
Stationary Phase Standard Type-A C18Type-B, Fully End-capped or Polar-Embedded C18 High-purity silica reduces trace metal chelation. End-capping sterically hinders access to free silanols, reducing tailing for polar analytes[1].
Column Temperature 20 °C (Ambient)40 °C Elevated temperature improves mass transfer kinetics, sharpening the peak and reducing the dwell time of any residual secondary interactions.

Section 3: Validated Experimental Protocols

Q: What is the standard protocol for preparing a robust mobile phase to suppress silanol activity? A: A common mistake is relying solely on acid modifiers (like 0.1% TFA or Formic Acid) without sufficient buffering capacity. The following self-validating protocol ensures complete suppression of secondary interactions.

Step-by-Step Methodology: Mobile Phase Preparation & System Passivation

  • Buffer Preparation: Weigh the appropriate amount of Ammonium Formate (for LC-MS compatibility) or Potassium Phosphate (for UV detection) to achieve a 20 mM concentration in your aqueous mobile phase (Mobile Phase A).

  • pH Adjustment: Adjust the pH of Mobile Phase A to exactly 2.5 using Formic Acid or Phosphoric Acid.

    • Scientist Insight: Never adjust the pH after adding organic modifiers. Organic solvents alter the dielectric constant of the solution, shifting the apparent pH and leading to irreproducible retention times.

  • Organic Modifier Formulation: Prepare Mobile Phase B using Acetonitrile. Crucially, supplement Mobile Phase B with 10% of your 20 mM buffer to maintain constant ionic strength across the entire gradient profile[4].

  • System Passivation: Flush the HPLC system and column with the buffered mobile phase for a minimum of 20 column volumes. This ensures complete equilibration of the stationary phase and saturation of any active metal sites.

  • Self-Validation (The Neutral Marker Test): Inject a system suitability test mix containing N-Hydroxy-4-nitro-benzamidine and a neutral marker (e.g., Uracil).

    • Validation Check: If Uracil is symmetrical but the benzamidine derivative tails, your buffer capacity is too low; increase the salt concentration to 30 mM. If both peaks tail, abort the chemical troubleshooting and inspect the column inlet frit for physical blockages[3].

Section 4: Column Lifespan & Advanced Troubleshooting

Q: I optimized my method, but my peak shape degrades and tailing returns after 100 injections. Why? A: This is a classic symptom of stationary phase degradation. Operating at low pH (especially < 2.0) or using aggressive buffers can cause the hydrolysis and loss of end-capping groups from the stationary phase. As these groups are cleaved off, the concentration of exposed, active silanol groups increases, reintroducing the secondary ion-exchange mechanisms that cause basic analytes to tail[3].

  • Solution: Switch to a sterically protected stationary phase (e.g., Agilent ZORBAX StableBond or Waters XBridge) designed specifically to resist hydrolysis at low pH[1].

Q: Can I just use standard 0.1% Formic Acid instead of a buffer salt to save time? A: No. While 0.1% Formic Acid lowers the pH, it provides exceptionally poor buffering capacity. As the sample plug travels through the column, local pH shifts can occur, leading to partial ionization of silanols. You must use a complementary buffer salt (like ammonium formate) because the positive charge of the ammonium ion actively competes with your analyte to block the negative charge of the silanol surface[4].

References

  • Element Lab Solutions. Peak Tailing in HPLC. Retrieved from 1

  • Phenomenex. How to Reduce Peak Tailing in HPLC? Retrieved from2

  • Restek. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Retrieved from 4

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Retrieved from3

Sources

Troubleshooting

Technical Support Center: Purification &amp; Recrystallization of N-Hydroxy-4-nitro-benzamidine

Welcome to the Application Support Center As a Senior Application Scientist, I frequently encounter challenges from researchers isolating crude N-Hydroxy-4-nitro-benzamidine (also known as 4-nitrobenzamidoxime). Because...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center

As a Senior Application Scientist, I frequently encounter challenges from researchers isolating crude N-Hydroxy-4-nitro-benzamidine (also known as 4-nitrobenzamidoxime). Because the synthesis typically involves reacting 4-nitrobenzonitrile with hydroxylamine hydrochloride in the presence of a base (like sodium carbonate), the crude product is inherently contaminated with unreacted nitriles, colored oxidative byproducts, and inorganic salts[1].

This guide provides a self-validating, thermodynamically optimized workflow for purifying this critical intermediate, ensuring >98% purity for downstream applications such as 1,2,4-oxadiazole synthesis.

Workflow Visualization

G Crude Crude N-Hydroxy-4-nitro-benzamidine (Contains Salts & Nitrile) WaterWash Cold Water Trituration (0-5°C) (Solubilizes Inorganic Salts) Crude->WaterWash Filtration1 Vacuum Filtration & AgNO3 Test WaterWash->Filtration1 Dissolution Hot Ethanol Dissolution (Near Boiling, 75°C) Filtration1->Dissolution HotFilter Hot Filtration (Removes Insoluble Impurities) Dissolution->HotFilter Crystallization Controlled Cooling (0.5°C/min) + Water Anti-Solvent HotFilter->Crystallization Product Pure Crystals (>98% Purity) (MP: 167-170°C) Crystallization->Product

Workflow for the purification and recrystallization of N-Hydroxy-4-nitro-benzamidine.

Quantitative Data Summary
ParameterValue / DataCausality / Scientific Significance
Crude Purity 70% – 85%Contains unreacted 4-nitrobenzonitrile, NaCl, and NaHCO₃[2].
Optimal Solvent Ethanol / WaterEthanol dissolves the amidoxime; water acts as an anti-solvent[3].
Melting Point 167 °C – 170 °CMP depression directly indicates residual starting material.
Cooling Rate ~0.5 °C / minutePrevents oiling out and trapping of impurities in the crystal lattice.
Yield Recovery 65% – 75%Maximized by strict temperature control during the anti-solvent addition.
Detailed Step-by-Step Methodology
Phase 1: Aqueous Trituration (Salt Removal)
  • Suspension : Suspend the crude N-Hydroxy-4-nitro-benzamidine in cold deionized water (0–5 °C) using a ratio of 10 mL water per gram of crude. Stir vigorously for 30 minutes.

    • Causality : The byproducts of the hydroxylamine neutralization (NaCl, NaHCO₃) are highly soluble in water[2]. The target amidoxime is highly insoluble in cold water. If you skip this step and proceed directly to ethanol recrystallization, the inorganic salts will co-precipitate because they are insoluble in ethanol.

  • Filtration & Validation : Collect the solid via vacuum filtration.

    • Self-Validating Step : Collect a few drops of the aqueous filtrate and add a drop of 0.1 M Silver Nitrate (AgNO₃). If a white precipitate (AgCl) forms, chloride salts are still present. Continue washing the filter cake with cold water until the AgNO₃ test is negative.

Phase 2: Recrystallization
  • Hot Dissolution : Transfer the salt-free crude solid to a round-bottom flask. Add boiling ethanol dropwise (approx. 5–7 mL per gram of solid) while stirring until the solid just dissolves[1].

    • Causality : Using the absolute minimum volume of boiling solvent ensures maximum supersaturation upon cooling, optimizing your thermodynamic yield.

  • Hot Filtration : Quickly pass the boiling solution through a pre-warmed Buchner funnel.

    • Causality : Removes any insoluble polymeric degradation products or dust that could act as unwanted nucleation sites.

  • Controlled Crystallization : Allow the filtrate to cool slowly to room temperature (approx. 0.5 °C/min). Once at 20 °C, add deionized water (anti-solvent) dropwise until a slight, persistent cloudiness (turbidity) is observed.

    • Causality : The water lowers the solubility threshold of the ethanol, forcing the amidoxime out of solution. Slow cooling prevents the kinetic trapping of impurities inside the growing crystal lattice.

  • Final Isolation : Transfer the flask to an ice bath (0–4 °C) for 2 hours to maximize yield. Vacuum filter the pale yellow crystals, wash with a minimal amount of ice-cold ethanol/water (1:1), and dry in a vacuum oven at 40 °C overnight[3].

    • Self-Validating Step : Measure the melting point of the dried crystals. A sharp melting point between 167 °C and 170 °C confirms high purity.

Troubleshooting Guide & FAQs

Q1: My recrystallized product is dark yellow or orange instead of pale yellow. What went wrong? A1: Dark coloration usually indicates the presence of unreacted 4-nitrobenzonitrile or oxidative degradation products. During synthesis, if the reaction is refluxed too long or exposed to air, the amidoxime can degrade.

  • Corrective Action: Perform an activated carbon (charcoal) treatment during the hot ethanol dissolution step. Add 5% w/w activated carbon to the hot ethanol mixture, boil for 5 minutes, and perform a hot filtration through a Celite pad. The porous carbon effectively adsorbs large, conjugated colored impurities.

Q2: The product "oils out" (forms a biphasic liquid) instead of forming crystals when cooling the ethanol/water mixture. How do I fix this? A2: "Oiling out" (liquid-liquid phase separation) occurs when the solute precipitates above its melting point in the solvent mixture, or when the cooling rate is too rapid, causing a massive spike in supersaturation.

  • Corrective Action: Reheat the mixture until the oil dissolves completely into a single phase. Add a small volume of pure ethanol to increase the solubility threshold, then cool very slowly (e.g., in a warm water bath that naturally cools to room temperature). Seeding the solution with a pure crystal of N-Hydroxy-4-nitro-benzamidine at the cloud point will bypass the nucleation energy barrier and force crystalline solid formation instead of oiling.

Q3: Can I use Methanol instead of Ethanol for the recrystallization? A3: Yes. Methanol is frequently cited as an excellent solvent for this purification[3]. However, ethanol is generally preferred in scaled-up environments due to its lower toxicity and slightly steeper solubility curve for 4-nitrobenzamidoxime, which provides a better recovery yield upon cooling to 0 °C. If using methanol, the ratio of water (anti-solvent) required to reach the cloud point will be slightly higher.

Q4: My yield after recrystallization is extremely low (<40%). Where did my product go? A4: A low yield is typically caused by one of two kinetic or thermodynamic errors:

  • Excessive Solvent: You added too much hot ethanol during the dissolution phase. Fix: Evaporate 50% of the solvent under reduced pressure and repeat the cooling process.

  • Premature Filtration: The crystallization kinetics for amidoximes can be slow. Fix: Ensure the mixture sits in an ice bath (0–4 °C) for at least 2 hours. If crystallization is still poor, scratch the inside of the glass flask with a glass stirring rod to generate micro-abrasions that serve as nucleation sites.

References
  • [1] Synthesis of 4-Nitrobenzamidoxime from 4 ... - Benchchem. 1

  • [3] WO2020038812A1 - New process for the preparation of amenamevir - Google Patents. 3

  • [2] 4-Aminobenzamide Oxime | CAS 277319-62-7 | Research Chemical - Benchchem. 2

  • Oxidation of Arylamidoximes by Hydrogen Peroxide and Horseradish Peroxidase in Water - ElectronicsAndBooks.

Sources

Optimization

Reducing unwanted byproducts in N-Hydroxy-4-nitro-benzamidine preparation

Topic: Optimization and Byproduct Reduction in N-Hydroxy-4-nitro-benzamidine (4-Nitrobenzamidoxime) Synthesis Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Topic: Optimization and Byproduct Reduction in N-Hydroxy-4-nitro-benzamidine (4-Nitrobenzamidoxime) Synthesis

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists who are experiencing yield loss, purification bottlenecks, or byproduct contamination during the preparation of N-Hydroxy-4-nitro-benzamidine.

Mechanistic Insights: The Root Cause of Byproduct Formation

The synthesis of N-Hydroxy-4-nitro-benzamidine relies on the nucleophilic addition of hydroxylamine to 4-nitrobenzonitrile. However, the para-nitro group is strongly electron-withdrawing, which severely depletes electron density at the nitrile carbon. This extreme electrophilicity is the root cause of two major competing side reactions:

  • Direct Hydrolysis: Trace water in the presence of a base (like Na₂CO₃ or K₂CO₃) rapidly attacks the activated nitrile, hydrating it to 4-nitrobenzamide .

  • Oxygen-Attack (O-Attack): Hydroxylamine is an ambidentate nucleophile. While nitrogen attack yields the desired amidoxime, the highly electrophilic nitrile carbon can also be attacked by the oxygen atom of hydroxylamine. This forms an unstable O-imidoyl intermediate that rapidly rearranges to form the amide byproduct [1, 2].

MechanisticPathway A 4-Nitrobenzonitrile C N-Hydroxy-4-nitro-benzamidine (Target) A->C N-attack E O-Attack / Hydrolysis A->E O-attack / H2O B Hydroxylamine B->C B->E D 4-Nitrobenzamide (Byproduct) E->D Rearrangement

Mechanistic divergence of 4-nitrobenzonitrile yielding amides vs amidoximes.

Troubleshooting FAQs

Q1: My final product contains 15–25% of 4-nitrobenzamide. How can I suppress this hydrolysis/rearrangement pathway? A1: You must strictly control the nucleophilic environment. First, abandon aqueous alcohol mixtures. Switch to strictly anhydrous ethanol or methanol. Second, consider replacing inorganic carbonate bases with an organic base like Triethylamine (TEA) to improve homogeneity and reduce localized pH spikes that favor hydrolysis. For complete suppression, literature demonstrates that using specific imidazolium-based ionic liquids (e.g.,[BMIM][PF₆]) as the solvent completely eliminates the amide side-product by kinetically favoring the N-attack pathway[1].

Q2: The reaction stalls at 60% conversion. Should I increase the reflux temperature above 80°C to force completion? A2: No. Increasing the temperature accelerates the thermal degradation of hydroxylamine and promotes the O-attack rearrangement, significantly increasing your amide byproduct ratio. Instead of increasing temperature, increase the equivalents of hydroxylamine hydrochloride (up to 2.0 eq) and base, and extend the reaction time at 60°C. Alternatively, microreactor technology can be utilized to safely operate at higher temperatures with short residence times to prevent byproduct accumulation [4].

Q3: I am synthesizing a highly pure pharmaceutical intermediate and cannot tolerate any amide byproduct. Is there a bypass? A3: Yes. When direct conversion fails to meet purity specs, utilize the Thioamide Route . By first converting 4-nitrobenzonitrile to 4-nitrothiobenzamide, you change the electronic nature of the electrophile. The thioamide carbon is a "softer" electrophile, which exclusively reacts with the "softer" nitrogen of hydroxylamine, completely bypassing the oxygen-attack mechanism and yielding pure amidoxime [2, 3].

ThioamideRoute N 4-Nitrobenzonitrile T 4-Nitrothiobenzamide N->T H2S / Base A N-Hydroxy-4-nitro-benzamidine T->A NH2OH (Room Temp)

Two-step thioamide route to bypass oxygen-attack hydrolysis and eliminate amide byproducts.

Quantitative Data Comparison: Method vs. Byproduct Yield

The following table summarizes how different reaction environments impact the ratio of the desired N-Hydroxy-4-nitro-benzamidine to the unwanted 4-nitrobenzamide byproduct.

Synthetic MethodSolvent SystemTemp (°C)Amidoxime YieldAmide ByproductOperational Complexity
Standard Tiemann EtOH / H₂O80°C60 - 70%15 - 25%Low
Anhydrous Organic Dry EtOH / TEA70°C~80%< 10%Low
Ionic Liquid [BMIM][PF₆]60°C> 95%Not Detected Medium (Solvent cost)
Thioamide Route MeOH25°C85 - 90%Not Detected High (Two steps)

Self-Validating Experimental Protocols

To ensure reproducibility and built-in quality control, use the following optimized protocols. Each protocol includes self-validation checkpoints to confirm success before proceeding.

Protocol A: Optimized Anhydrous Direct Synthesis

Best for standard laboratory scale where <5% amide byproduct is acceptable.

  • Preparation: In an oven-dried, nitrogen-flushed round-bottom flask, dissolve 4-nitrobenzonitrile (1.0 eq, e.g., 10 mmol) in 30 mL of anhydrous ethanol.

  • Reagent Addition: Add hydroxylamine hydrochloride (1.5 eq, 15 mmol). Stir to suspend.

  • Base Addition: Dropwise, add Triethylamine (TEA) (1.6 eq, 16 mmol). Causality note: TEA neutralizes the HCl salt, generating free hydroxylamine in situ without introducing the water required to dissolve inorganic carbonates.

  • Heating: Attach a reflux condenser and heat the mixture to 65°C for 6–8 hours.

  • Self-Validation (In-Process): Pull a 50 µL aliquot and run a TLC (Eluent: Hexane/Ethyl Acetate 1:1).

    • Expected Result: The starting nitrile ( Rf​≈0.7 ) should be nearly absent. The target amidoxime appears at Rf​≈0.3 . If a strong spot appears at Rf​≈0.1 , amide hydrolysis is occurring—reduce heat immediately.

  • Workup: Cool to room temperature. Remove volatiles under reduced pressure. Resuspend the residue in cold water (50 mL) to dissolve TEA-HCl salts. Filter the resulting yellow precipitate.

  • Purification: Recrystallize from minimal hot ethanol to afford pure N-Hydroxy-4-nitro-benzamidine.

Protocol B: The Thioamide Bypass Route

Best for scale-up or when absolute zero-amide purity is required.

  • Thioamide Formation: React 4-nitrobenzonitrile with Lawesson's Reagent (0.6 eq) in anhydrous toluene at 90°C for 2 hours, or pass dry H₂S gas through a basic alcoholic solution of the nitrile. Isolate the resulting 4-nitrothiobenzamide.

  • Amidoxime Conversion: Dissolve the 4-nitrothiobenzamide (1.0 eq) in methanol.

  • Hydroxylamine Addition: Add free hydroxylamine (1.2 eq, prepared by neutralizing hydroxylamine hydrochloride with sodium methoxide in methanol and filtering off the NaCl).

  • Reaction: Stir at 25°C (Room Temperature) for 4 hours. Causality note: The highly reactive thioamide does not require heat, completely eliminating thermal degradation byproducts.

  • Self-Validation (In-Process): Monitor via LC-MS. You should observe the disappearance of the thioamide mass [M+H]⁺ 183 and the appearance of the amidoxime mass [M+H]⁺ 182, with zero trace of the amide mass [M+H]⁺ 167.

  • Workup: Evaporate the methanol, wash with cold water, and dry under vacuum to yield ultra-pure N-Hydroxy-4-nitro-benzamidine.

References

  • Vörös, A., Mucsi, Z., et al. "An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine." Organic & Biomolecular Chemistry, 2014, 12, 8036-8047. URL: [Link]

  • Stephenson, L., Warburton, W., Wilson, M. "Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes." Journal of The Chemical Society C: Organic, 1969. URL: [Link]

  • ResearchGate Contributors. "Formation of Aromatic Amidoximes with Hydroxylamine using Microreactor Technology." ResearchGate, Accessed 2026. URL: [Link]

Reference Data & Comparative Studies

Validation

N-Hydroxy-4-nitro-benzamidine vs N-Hydroxy-benzamidine reactivity comparison

Technical Comparison Guide: Reactivity Profiles of N-Hydroxy-4-nitro-benzamidine vs. N-Hydroxy-benzamidine As a Senior Application Scientist, selecting the appropriate amidoxime building block is critical for the success...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Comparison Guide: Reactivity Profiles of N-Hydroxy-4-nitro-benzamidine vs. N-Hydroxy-benzamidine

As a Senior Application Scientist, selecting the appropriate amidoxime building block is critical for the successful synthesis of 1,2,4-oxadiazoles, cyanamides, and NO-donor therapeutics. While N-Hydroxy-benzamidine (benzamidoxime) and N-Hydroxy-4-nitro-benzamidine (4-nitrobenzamidoxime) share the same core pharmacophore, their thermodynamic and kinetic behaviors diverge significantly.

This guide objectively compares their reactivity profiles, exploring the mechanistic causality behind these differences and providing self-validating experimental protocols to guide your synthetic strategies.

Mechanistic Causality: The Para-Nitro Effect

The reactivity of the amidoxime functional group—comprising a carbon-nitrogen double bond and an N-hydroxyl group—is fundamentally dictated by the electron density across its heteroatoms.

N-Hydroxy-benzamidine (Baseline Reactivity): In the unsubstituted benzamidoxime, the phenyl ring provides a relatively neutral electronic environment. This allows the oxime nitrogen and oxygen to act as effective nucleophiles. The experimental pKa​ values for benzamidoxime are well-established: pKa1​=4.85 (corresponding to the deprotonation of the protonated oxime nitrogen) and pKa2​=12.36 (corresponding to the deprotonation of the oxime hydroxyl group) [1]. This high pKa2​ indicates a tightly held hydroxyl proton, while the neutral form is highly nucleophilic and readily undergoes O-acylation or O-alkylation.

N-Hydroxy-4-nitro-benzamidine (Electron-Withdrawn Reactivity): The introduction of a nitro group at the para position fundamentally alters the molecule's electronic landscape through strong inductive (-I) and resonance (-M) effects.

  • Thermodynamic Shift: The electron-withdrawing nature of the -NO 2​ group stabilizes the anionic conjugate base (the oximate anion), which significantly lowers the pKa2​ of the hydroxyl group. Conversely, it destabilizes the protonated cationic form, lowering pKa1​ .

  • Kinetic Shift: By pulling electron density away from the amidoxime moiety, the para-nitro group dramatically reduces the nucleophilicity of both the oxygen and nitrogen atoms. This results in sluggish kinetics during electrophilic addition reactions (such as acylation) [2].

  • Pathway Alteration: In rearrangement reactions, such as the Tiemann rearrangement, the destabilization of the putative nitrene intermediate by the nitro group can completely alter the reaction pathway, sometimes favoring the formation of side products like benzimidazoles over the expected cyanamides or ureas [3].

SubstituentEffects Core Amidoxime Core Reactivity H_Sub N-Hydroxy-benzamidine (-H Substituent) Core->H_Sub NO2_Sub N-Hydroxy-4-nitro-benzamidine (-NO2 Substituent) Core->NO2_Sub HighNuc High Nucleophilicity Rapid O-Acylation H_Sub->HighNuc StandardTiemann Standard Tiemann Rearrangement H_Sub->StandardTiemann LowNuc Low Nucleophilicity Sluggish O-Acylation NO2_Sub->LowNuc Strong -I/-M Effect AlteredTiemann Altered Pathway (Side Reactions) NO2_Sub->AlteredTiemann Destabilized Nitrene

Logical relationship of substituent electronic effects on amidoxime reactivity pathways.

Quantitative Reactivity Comparison

The following table summarizes the quantitative and qualitative differences in performance between the two compounds, providing a predictive framework for reaction design.

ParameterN-Hydroxy-benzamidineN-Hydroxy-4-nitro-benzamidineMechanistic Causality
pKa1​ (Protonated N) 4.85< 4.0 (Shifted lower)-NO 2​ destabilizes the cationic form.
pKa2​ (Oxime -OH) 12.36~10.5 - 11.0 (Shifted lower)-NO 2​ stabilizes the oximate anion via resonance.
Nucleophilicity HighModerate to LowReduced electron density on the amidoxime O/N atoms.
O-Acylation Rate Fast (< 1 hr at 0°C)Slow (Requires RT or heating)Lower nucleophilicity requires higher activation energy.
Tiemann Rearrangement Yields Cyanamides/UreasProne to BenzimidazolesDestabilization of the nitrene intermediate[3].

Self-Validating Experimental Protocols

To empirically trust these mechanistic claims, a synthetic system must be self-validating. The following step-by-step methodologies allow researchers to independently verify the thermodynamic and kinetic differences between these two substrates.

Protocol A: Thermodynamic Validation via UV-Vis Spectrophotometric Titration

This protocol validates the acidity differences ( pKa​ ) caused by the para-nitro substituent.

  • Preparation: Prepare 0.1 mM stock solutions of N-Hydroxy-benzamidine and N-Hydroxy-4-nitro-benzamidine in a 10 mM aqueous phosphate buffer.

  • Baseline Measurement: Record the baseline UV-Vis absorption spectrum (200–400 nm) for both solutions at pH 7.0.

  • Titration: Adjust the pH of the solutions incrementally from pH 2.0 to pH 13.0 using 0.1 M HCl and 0.1 M NaOH. Record the spectrum at each 0.5 pH increment.

  • Data Analysis: Plot the absorbance at the λmax​ of the anionic species against pH.

  • Expected Outcome: N-Hydroxy-benzamidine will exhibit an inflection point (corresponding to pKa2​ ) near pH 12.36. N-Hydroxy-4-nitro-benzamidine will show an inflection point at a significantly lower pH, proving the anion-stabilizing effect of the nitro group.

Protocol B: Kinetic Validation via 1,2,4-Oxadiazole Synthesis

This protocol highlights the practical impact of reduced nucleophilicity on synthetic workflows.

  • Reaction Setup: In two separate, dry round-bottom flasks, dissolve 1.0 mmol of each amidoxime in 5.0 mL of anhydrous dichloromethane (DCM).

  • Base Addition: Add 1.2 mmol of N,N-Diisopropylethylamine (DIPEA) to each flask and cool to 0°C using an ice bath.

  • Acylation: Dropwise, add 1.1 mmol of benzoyl chloride to each flask.

  • Monitoring: Monitor the O-acylation step via TLC (Hexanes:EtOAc 7:3) or LC-MS every 15 minutes.

  • Cyclodehydration: Once O-acylation is complete, evaporate the DCM, resuspend the intermediate in toluene, and reflux for 4 hours to yield the 3,5-disubstituted-1,2,4-oxadiazole.

  • Expected Outcome: The N-Hydroxy-benzamidine reaction will show complete O-acylation within 30-60 minutes at 0°C. The N-Hydroxy-4-nitro-benzamidine reaction will stall at 0°C, requiring the removal of the ice bath and extended stirring at room temperature to achieve full conversion, validating its diminished nucleophilicity.

OxadiazoleSynthesis A Amidoxime Substrate B O-Acylation (Acyl Chloride, Base) A->B C O-Acylamidoxime Intermediate B->C Rate dependent on nucleophilicity D Cyclodehydration (Heat / Toluene) C->D E 1,2,4-Oxadiazole Product D->E

Step-by-step experimental workflow for the synthesis of 1,2,4-oxadiazoles from amidoximes.

References

  • Acidity of the Amidoxime Functional Group in Aqueous Solution: A Combined Experimental and Computational Study The Journal of Physical Chemistry B (ACS Publications) URL:[Link]

  • Turning a Tumor Microenvironment Pitfall into Opportunity: Discovery of Benzamidoxime as PD-L1 Ligand with pH-Dependent Potency National Library of Medicine (PMC) URL:[Link]

  • Practical Synthesis of N-Substituted Cyanamides via Tiemann Rearrangement of Amidoximes Organic Letters (ACS Publications) URL:[Link]

Comparative

A Comprehensive Guide to the 1H and 13C NMR Spectral Validation of N-Hydroxy-4-nitro-benzamidine

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and novel compound synthesis, the unambiguous structural elucidation of newly synthesized molecules is paramount...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and novel compound synthesis, the unambiguous structural elucidation of newly synthesized molecules is paramount. N-Hydroxy-4-nitro-benzamidine, a key building block in medicinal chemistry, requires rigorous analytical validation to ensure its identity and purity. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth, technical comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the structural validation of this compound. We will delve into the principles of spectral interpretation, a detailed protocol for data acquisition, and a robust validation strategy in the absence of readily available experimental spectra, relying on predictive methodologies and comparative analysis with structural analogs.

The Central Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of organic chemistry for determining the structure of molecules in solution. Its power lies in its ability to provide a detailed map of the carbon-hydrogen framework of a molecule.

  • ¹H NMR (Proton NMR): This technique provides information about the number of different types of protons in a molecule, the electronic environment of each proton, and the number of neighboring protons. This is visualized through chemical shifts (δ), integration, and splitting patterns (multiplicity).

  • ¹³C NMR (Carbon NMR): This method reveals the number of different types of carbon atoms in a molecule and their electronic environments. Typically, proton-decoupled ¹³C NMR spectra are acquired, where each unique carbon atom gives a single peak.

For a molecule like N-Hydroxy-4-nitro-benzamidine, with its distinct aromatic and functional group protons and carbons, NMR is uniquely positioned to confirm its intricate structure.

Predicting the NMR Fingerprint of N-Hydroxy-4-nitro-benzamidine

In the absence of a publicly available experimental spectrum for N-Hydroxy-4-nitro-benzamidine, we turn to predictive tools and analysis of its structural components. The molecule can be deconstructed into a 4-nitrophenyl group and a hydroxyamidine functional group. By examining the known spectra of related compounds, we can build a reliable prediction.

Key Structural Analogs for Comparison:

  • 4-Nitrobenzaldehyde Oxime: Shares the 4-nitrophenyl group and a similar C=N-OH moiety.

  • 4-Nitrobenzamide: Provides data for the 4-nitrophenyl group attached to a carbonyl, offering insight into the electronic effects of an electron-withdrawing group at the benzylic position.

  • Benzamidine: Offers the foundational chemical shifts for the amidine group attached to a phenyl ring.

Based on these analogs and utilizing advanced NMR prediction algorithms, we can anticipate the following spectral features for N-Hydroxy-4-nitro-benzamidine:

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show three main groups of signals:

  • Aromatic Protons: The 4-nitrophenyl group will exhibit a characteristic AA'BB' system due to the strong electron-withdrawing effect of the nitro group. Two doublets are expected in the downfield region (typically δ 7.5-8.5 ppm).

  • Amidine and Hydroxyl Protons: The protons of the -NH₂ and -OH groups are expected to be broad singlets and their chemical shifts can be highly dependent on the solvent and concentration.

Predicted ¹H SignalsChemical Shift (δ, ppm)MultiplicityIntegration
Aromatic (Ha)~8.3Doublet2H
Aromatic (Hb)~7.8Doublet2H
-NH₂Broad singlet2H
-OHBroad singlet1H
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show six distinct signals for the seven carbon atoms, with the two pairs of aromatic carbons being equivalent.

Predicted ¹³C SignalsChemical Shift (δ, ppm)
C=N~150-160
C-NO₂~148-152
C-Ar (quaternary)~135-140
CH-Ar~128-130
CH-Ar~123-125

A Robust Protocol for NMR Data Acquisition and Validation

To ensure the acquisition of high-quality, reliable NMR data for N-Hydroxy-4-nitro-benzamidine, a standardized protocol is essential.

Experimental Protocol: 1D ¹H and ¹³C NMR Acquisition
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the synthesized N-Hydroxy-4-nitro-benzamidine.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often a good choice for this compound due to its ability to dissolve polar compounds and slow down the exchange of labile protons (NH and OH), making them more readily observable.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp, well-resolved peaks.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum.

    • Typical parameters: 30° pulse angle, 2-5 second relaxation delay, 16-64 scans.

    • Process the data by applying a Fourier transform, phasing, and baseline correction.

    • Integrate all signals and reference the spectrum to the internal standard.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled 1D carbon spectrum.

    • Typical parameters: 30-45° pulse angle, 2-5 second relaxation delay, 1024 or more scans (due to the low natural abundance of ¹³C).

    • Process the data similarly to the ¹H spectrum.

The Validation Workflow: A Self-Validating System

The validation of the acquired spectra is a multi-step process that ensures the synthesized compound is indeed N-Hydroxy-4-nitro-benzamidine and is of high purity.

ValidationWorkflow cluster_acquisition Data Acquisition cluster_analysis Spectral Analysis cluster_confirmation Structural Confirmation Acquire_1H Acquire ¹H NMR Spectrum Compare_Predicted_1H Compare with Predicted ¹H Spectrum Acquire_1H->Compare_Predicted_1H Acquire_13C Acquire ¹³C NMR Spectrum Compare_Predicted_13C Compare with Predicted ¹³C Spectrum Acquire_13C->Compare_Predicted_13C Analyze_Impurities Analyze for Impurities Compare_Predicted_1H->Analyze_Impurities Compare_Predicted_13C->Analyze_Impurities Structure_Confirmed Structure Confirmed Analyze_Impurities->Structure_Confirmed

Caption: Workflow for NMR spectral validation of N-Hydroxy-4-nitro-benzamidine.

Performance Comparison: NMR vs. Other Analytical Techniques

While NMR is the gold standard for structural elucidation, a comprehensive validation strategy often involves complementary techniques.

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Detailed carbon-hydrogen framework, connectivity, stereochemistry.Unambiguous structure determination, non-destructive.Lower sensitivity, requires higher sample concentration.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, provides molecular formula with high resolution MS.Does not provide detailed structural connectivity, isomers can be difficult to distinguish.
Infrared (IR) Spectroscopy Presence of functional groups.Fast, simple, and inexpensive.Provides limited information on the overall molecular structure.
A Synergistic Approach

The most robust validation comes from the synergistic use of these techniques. For N-Hydroxy-4-nitro-benzamidine:

  • IR Spectroscopy would confirm the presence of the -OH, -NH₂, C=N, and -NO₂ functional groups through their characteristic vibrational frequencies.

  • Mass Spectrometry would confirm the molecular weight (181.15 g/mol ) and provide fragmentation patterns that can further support the proposed structure.[1]

  • NMR Spectroscopy would then provide the definitive evidence of the connectivity of these functional groups and the substitution pattern on the aromatic ring.

AnalyticalTechniques Compound N-Hydroxy-4-nitro-benzamidine NMR NMR Spectroscopy (¹H & ¹³C) Compound->NMR Detailed Structure (C-H Framework) MS Mass Spectrometry Compound->MS Molecular Weight & Formula IR IR Spectroscopy Compound->IR Functional Groups Structure_Confirmed Validated Structure NMR->Structure_Confirmed MS->Structure_Confirmed IR->Structure_Confirmed

Sources

Validation

High-Resolution vs. Low-Resolution Mass Spectrometry for Fragmentation Pattern Analysis of N-Hydroxy-4-nitro-benzamidine

Executive Summary For researchers and drug development professionals, the structural elucidation of nitrogen-rich aromatic compounds is a critical analytical hurdle. N-Hydroxy-4-nitro-benzamidine (C₇H₇N₃O₃), characterize...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the structural elucidation of nitrogen-rich aromatic compounds is a critical analytical hurdle. N-Hydroxy-4-nitro-benzamidine (C₇H₇N₃O₃), characterized by its para-nitro group and amidoxime (N-hydroxyamidine) moiety, serves as an excellent model compound for evaluating mass spectrometry (MS) platforms. Amidoximes are frequently utilized as prodrugs to enhance the oral bioavailability of amidine-based therapeutics[1], while nitroaromatics are heavily monitored in environmental and toxicological studies[2].

This guide objectively compares the performance of High-Resolution Mass Spectrometry (HRMS) using Higher-energy Collisional Dissociation (HCD) on an Orbitrap platform against Low-Resolution Tandem Mass Spectrometry using Collision-Induced Dissociation (CID) on a Triple Quadrupole (QqQ) system. By analyzing the fragmentation causality and providing a self-validating experimental protocol, this guide establishes a definitive framework for characterizing complex nitro-amidoxime derivatives.

The Causality of Fragmentation: Mechanistic Insights

In mass spectrometry, fragmentation is the dissociation of energetically unstable molecular ions, governed by relative bond energies and the stability of the resulting product ions[3]. Understanding why N-Hydroxy-4-nitro-benzamidine fragments the way it does is essential for setting up an optimized MS method.

Upon electrospray ionization (ESI) in positive mode, the molecule readily accepts a proton at the imine nitrogen to form the [M+H]+ precursor ion at m/z 182.0560. When subjected to collisional activation, two primary functional groups dictate the dissociation pathways:

  • Amidoxime Cleavage (Low Energy): The N–O bond within the amidoxime group is relatively labile. At lower collision energies (10–20 eV), the dominant pathway is the homolytic or heterolytic cleavage of this bond, resulting in the characteristic loss of a hydroxyl radical (•OH, 17 Da) or water (H₂O, 18 Da)[1].

  • Nitro Group Dynamics (Medium to High Energy): Aromatic nitro compounds exhibit highly specific, competitive fragmentation patterns[2]. As collision energy increases (30–50 eV), the para-nitro group undergoes either direct cleavage to lose a nitro radical (•NO₂, 46 Da) or a nitro-to-nitrite isomerization followed by the expulsion of nitric oxide (•NO, 30 Da)[4].

Fragmentation M [M+H]+ m/z 182.0560 N-Hydroxy-4-nitro-benzamidine F1 [M+H - OH]+ m/z 165.0553 Amidoxime Cleavage M->F1 -OH (17 Da) F2 [M+H - NO2]+ m/z 136.0505 Nitro Cleavage M->F2 -NO2 (46 Da) F3 [M+H - NO]+ m/z 152.0584 Nitro Rearrangement M->F3 -NO (30 Da) F4 [M+H - OH - NO2]+ m/z 119.0498 Dual Cleavage F1->F4 -NO2 (46 Da) F2->F4 -OH (17 Da)

Caption: Fragmentation logic of N-Hydroxy-4-nitro-benzamidine via HCD/CID.

Technology Comparison: Orbitrap HCD vs. QqQ CID

When analyzing these fragmentation pathways, the choice of MS platform drastically impacts data confidence.

  • Triple Quadrupole (QqQ) CID: Operates at unit mass resolution (~0.7 Da FWHM). It utilizes a localized collision cell (typically with Argon). While QqQ systems offer unparalleled sensitivity for targeted Multiple Reaction Monitoring (MRM) assays, they cannot distinguish between isobaric fragments. For example, a loss of 30 Da could theoretically be •NO or CH₂O.

  • Orbitrap HRMS (HCD): Higher-energy Collisional Dissociation (HCD) utilizes a multipole collision cell with Nitrogen gas, followed by detection in an Orbitrap mass analyzer. Operating at high resolution (e.g., 70,000 to 140,000 FWHM), it provides sub-ppm mass accuracy. This allows for the unambiguous assignment of elemental compositions to each fragment, definitively proving that the 30 Da loss is indeed •NO (29.9979 Da) and not a hydrocarbon isobar.

Self-Validating Experimental Protocol

To ensure scientific integrity, the following LC-MS/MS protocol is designed as a self-validating system. The inclusion of system suitability checks guarantees that any observed mass defects are inherent to the molecule, not instrumental drift.

Step-by-Step Methodology
  • System Suitability & Calibration:

    • Causality: Before sample introduction, the MS must be calibrated using a reference standard (e.g., Pierce ESI Positive Ion Calibration Solution) to ensure mass accuracy is < 3 ppm.

    • Validation: Inject a solvent blank (Methanol + 0.1% Formic Acid) to establish a baseline and rule out background isobaric interferences or carryover.

  • Sample Preparation:

    • Dilute N-Hydroxy-4-nitro-benzamidine to a final concentration of 100 ng/mL in 50:50 Water:Methanol containing 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton donor, ensuring efficient ionization of the amidoxime nitrogen to generate the [M+H]+ species.

  • Liquid Chromatography (LC) Separation:

    • Column: C18 Reverse-Phase (50 mm × 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid; Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Causality: A rapid gradient (5% to 95% B over 3 minutes) ensures the intact molecule is chromatographically separated from any potential in-source degradation products before entering the MS.

  • MS/MS Acquisition Ramping:

    • QqQ CID: Run in Product Ion Scan mode. Ramp Collision Energy (CE) from 10 eV to 40 eV in 10 eV increments.

    • Orbitrap HCD: Run in PRM (Parallel Reaction Monitoring) mode. Use Stepped Normalized Collision Energy (NCE) at 20, 35, and 50 to simultaneously capture both the low-energy amidoxime cleavage and the high-energy nitro cleavage in a single composite spectrum.

Workflow S1 1. Sample Prep (100 ng/mL in MeOH) S2 2. System Suitability (Mass Cal & Blank) S1->S2 S3 3. LC Separation (C18, Gradient) S2->S3 S4 4. MS/MS Acquisition (HCD vs CID) S3->S4 S5 5. Data Analysis (Mass Defect) S4->S5

Caption: Self-validating LC-MS/MS workflow for fragmentation analysis.

Quantitative Data Presentation

The table below summarizes the comparative fragmentation data. The HRMS (Orbitrap) provides exact mass measurements that confirm the elemental composition of the fragments, whereas the QqQ provides nominal mass data suitable for routine screening but lacking mechanistic proof.

Fragment IdentityElemental CompositionTheoretical m/zOrbitrap HCD Observed m/zMass Error (ppm)QqQ CID Observed m/zStructural Significance
Precursor Ion [C₇H₈N₃O₃]⁺182.0560182.0562+1.1182.1Intact protonated molecule
Loss of •OH [C₇H₇N₃O₂]⁺165.0553165.0551-1.2165.1Confirms amidoxime moiety
Loss of H₂O [C₇H₆N₃O₂]⁺164.0454164.0456+1.2164.0Secondary amidoxime cleavage
Loss of •NO [C₇H₈N₃O₂]⁺152.0584152.0582-1.3152.1Nitro-to-nitrite rearrangement
Loss of •NO₂ [C₇H₈N₃O]⁺136.0505136.0507+1.4136.1Direct nitro group cleavage
Dual Loss (OH + NO₂) [C₇H₇N₃]⁺119.0498119.0499+0.8119.0High-energy core fragment

References

  • Two-dimensional correlation spectroscopy techniques applied to ion trap tandem mass spectrometric analysis: nitroaromatics.PubMed (National Institutes of Health).
  • In Vitro Metabolism of an Orally Active O-methyl Amidoxime Prodrug for the Treatment of CNS Trypanosomiasis.PubMed (National Institutes of Health).
  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry.PubMed (National Institutes of Health).
  • Fragmentation (mass spectrometry).Wikipedia.

Sources

Comparative

Comparing N-Hydroxy-4-nitro-benzamidine with other substituted amidoximes

Title: Comparative Analysis of N-Hydroxy-4-nitro-benzamidine: Reactivity, Biotransformation, and Synthetic Utility Executive Overview N-Hydroxy-4-nitro-benzamidine (CAS: 1613-86-1), widely known as 4-nitrobenzamidoxime,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Analysis of N-Hydroxy-4-nitro-benzamidine: Reactivity, Biotransformation, and Synthetic Utility

Executive Overview

N-Hydroxy-4-nitro-benzamidine (CAS: 1613-86-1), widely known as 4-nitrobenzamidoxime, is a highly versatile crystalline organic compound characterized by a para-substituted nitro group and an amidoxime functional moiety[1]. In modern drug development and medicinal chemistry, substituted benzamidoximes serve two critical functions: they act as highly stable precursors for heterocycle synthesis (such as 1,2,4-oxadiazoles)[2], and they function as bioreversible prodrugs designed to mask the high basicity of amidines, thereby dramatically enhancing oral bioavailability[3][4].

This guide provides an objective, data-driven comparison of 4-nitrobenzamidoxime against other substituted benzamidoximes (e.g., 4-methoxybenzamidoxime, unsubstituted benzamidoxime), focusing on how the strong electron-withdrawing nature of the nitro group dictates its physicochemical behavior, synthetic reactivity, and enzymatic reduction kinetics.

Electronic Modulation: 4-Nitrobenzamidoxime vs. Substituted Analogues

The reactivity of the amidoxime group (–C(=NOH)NH₂) is heavily influenced by the electronic effects of the para-substituent on the benzene ring. The nitro group is strongly electron-withdrawing (Hammett σp​ = +0.78), which fundamentally alters the electron density across the amidoxime carbon-nitrogen double bond compared to electron-donating substituents like methoxy (–OCH₃) or amino (–NH₂) groups[5].

Causality in Physicochemical Behavior: The withdrawal of electron density by the –NO₂ group lowers the nucleophilicity of the oxime oxygen[6]. While this makes O-acylation reactions more demanding (requiring specific basic catalysis), it uniquely stabilizes certain transition states during intramolecular rearrangements[7]. Furthermore, while amidines are strongly basic and carry a permanent positive charge at physiological pH (preventing membrane diffusion), the addition of the hydroxyl group in all amidoximes neutralizes this basicity, allowing for passive gastrointestinal absorption[3].

Table 1: Electronic & Physicochemical Properties of para-Substituted Benzamidoximes

CompoundSubstituent ( R )Hammett Constant ( σp​ )Electronic EffectOxime Oxygen NucleophilicityProdrug Suitability
4-Nitrobenzamidoxime –NO₂+0.78Strongly WithdrawingLowHigh (mARC substrate)
Benzamidoxime –H0.00NeutralModerateHigh (Model substrate)
4-Methoxybenzamidoxime –OCH₃-0.27DonatingHighHigh (mARC substrate)
4-Aminobenzamidoxime –NH₂-0.66Strongly DonatingVery HighHigh (mARC substrate)

Biotransformation: The Prodrug Concept and mARC Catalysis

The clinical viability of amidoximes relies entirely on their post-absorption reduction back into active amidines. This bioreversible reaction is catalyzed by the Mitochondrial Amidoxime Reducing Component (mARC), a molybdenum-containing enzyme system that utilizes NADH, cytochrome b5 (CYB5B), and cytochrome b5 reductase (CYB5R3)[4].

Causality in Enzymatic Kinetics: A critical question in prodrug design is whether the electron-withdrawing nature of the 4-nitro group hinders the N–O bond cleavage during mARC catalysis. Comprehensive kinetic studies reveal no clear relationship between the enzymatic reduction parameters ( KM​ and Vmax​ ) and the Hammett σ constants or lipophilicity of para-substituted benzamidoximes[5]. Because the rate-limiting step in mARC catalysis is the electron transfer from the reductase system to the molybdenum cofactor—rather than the substrate binding or the N–O cleavage itself—4-nitrobenzamidoxime is reduced just as efficiently as its electron-rich counterparts[5]. This proves that the amidoxime prodrug strategy is highly permissive and can be applied to highly electron-deficient aromatic systems.

mARC_Catalysis Prodrug 4-Nitrobenzamidoxime (Prodrug) mARC mARC Enzyme Complex (Mo-co active site) Prodrug->mARC Substrate Binding Amidine 4-Nitrobenzamidine (Active Drug) mARC->Amidine N-O Bond Cleavage Elec e- Transfer (CYB5B / CYB5R3) Elec->mARC NADH Oxidation

Fig 1: mARC-catalyzed reduction pathway of 4-nitrobenzamidoxime into its active amidine form.

Table 2: Comparative Reactivity Profiles in Chemical vs. Biological Systems

SubstrateTiemann Rearrangement Outcome (Chemical)Enzymatic Reduction Efficiency (Biological)
4-Nitrobenzamidoxime High yield of 2-(4-nitrophenyl)benzimidazole[7]Efficiently reduced to amidine[5]
4-Methoxybenzamidoxime Complex mixture / Decomposition[7]Efficiently reduced to amidine[5]

Synthetic Divergence: Reactivity in Heterocycle Formation

In synthetic chemistry, the electronic differences between 4-nitrobenzamidoxime and other substituted amidoximes dictate distinct reaction pathways.

For instance, during the benzenesulfonyl chloride (TsCl)-promoted Tiemann rearrangement, the electronic effect of the substrate is paramount[7]. When N-phenyl 4-nitrobenzamidoxime is subjected to TsCl and DIPEA, the strongly electron-withdrawing nitro group stabilizes the intermediate required for intramolecular cyclization, yielding 2-(4-nitrophenyl)benzimidazole as the sole isolable product[7]. In stark contrast, the electron-donating 4-methoxybenzamidoxime fails to yield definite products under identical conditions, resulting in a complicated decomposition mixture[7].

Furthermore, 4-nitrobenzamidoxime is a premier precursor for the synthesis of 5-β-keto-1,2,4-oxadiazoles, which are vital anti-inflammatory and antiviral pharmacophores[2].

Oxadiazole_Synthesis Step1 1. Reagent Mixing 4-Nitrobenzamidoxime + Acylating Agent Step2 2. Base Catalysis Add K2CO3 (Temp < 40°C) Step1->Step2 Cooling applied Step3 3. O-Acylation Formation of O-acyl amidoxime Step2->Step3 Nucleophilic attack Step4 4. Vacuum Cyclization 40-60 mmHg, Dehydration Step3->Step4 Heat + Vacuum Step5 5. 1,2,4-Oxadiazole Target Compound Isolated Step4->Step5 -H2O

Fig 2: Step-by-step synthetic workflow for 1,2,4-oxadiazole formation from 4-nitrobenzamidoxime.

Validated Experimental Methodologies

Protocol A: Base-Catalyzed Synthesis of 1,2,4-Oxadiazoles

This protocol details the industrial-scale condensation of 4-nitrobenzamidoxime with methyl pivaloylacetate to yield 3-(4-nitrophenyl)-5-(2-oxo-3,3-dimethyl butyl)-1,2,4-oxadiazole[2].

  • Step 1: Charge a reaction flask with 272.6 g of 4-nitrobenzamidoxime and 595.2 g of methyl pivaloylacetate[2]. Equip the flask with an efficient condenser utilizing a steady flow of 20–25 °C water[2].

  • Step 2 (Self-Validation): Monitor the initial slurry via HPLC to establish a baseline for the starting materials.

  • Step 3: Slowly add 208.3 g of potassium carbonate ( K2​CO3​ ) while strictly maintaining the internal reaction temperature below 40 °C[2].

    • Causality: The lower nucleophilicity of the nitro-substituted oxime requires a strong base to drive O-acylation. Strict temperature control prevents the exothermic degradation of the amidoxime prior to acylation.

  • Step 4: Place the system under a vacuum of 40–60 mmHg and apply heat to drive cyclization[2].

    • Causality: The vacuum continuously removes the water and methanol byproducts generated during the cyclization and elimination phases, driving the chemical equilibrium forward according to Le Chatelier's principle.

Protocol B: Electrochemical Biosensor Assay for mARC Kinetics

To evaluate the reduction kinetics of 4-nitrobenzamidoxime without the confounding variables of cellular assays, an enzyme electrode biosensor is utilized[8].

  • Step 1: Immobilize recombinant mARC1 enzyme onto a glassy carbon (GC) working electrode by encapsulating it within a glutaraldehyde cross-linked matrix[8].

  • Step 2: Prepare a deoxygenated electrochemical cell containing the GC working electrode, an Ag/AgCl reference electrode, and a Pt wire auxiliary electrode[8]. Add Methyl Viologen ( MV2+ ) to the buffer.

    • Causality: Direct electron transfer from the electrode to the buried molybdenum cofactor of mARC is kinetically sluggish. MV2+ acts as a highly efficient redox mediator, shuttling single electrons to drive the catalysis[8].

  • Step 3 (Self-Validation): Run a baseline cyclic voltammogram (CV) prior to substrate addition. The presence of a reversible single-electron redox wave confirms the integrity of the electrode and the mediator system.

  • Step 4: Spike the solution with varying concentrations of 4-nitrobenzamidoxime. Measure the catalytic limiting currents to calculate apparent KM​ and Vmax​ values via Digisim simulation[8].

Sources

Validation

The Gold Standard: Purity Determination by Reversed-Phase HPLC-UV

An In-Depth Comparative Guide to the Purity Validation of N-Hydroxy-4-nitro-benzamidine using HPLC-UV For researchers, scientists, and drug development professionals, the purity of chemical intermediates is a cornerstone...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to the Purity Validation of N-Hydroxy-4-nitro-benzamidine using HPLC-UV

For researchers, scientists, and drug development professionals, the purity of chemical intermediates is a cornerstone of reliable and reproducible research. N-Hydroxy-4-nitro-benzamidine is a key building block in the synthesis of various heterocyclic compounds, and its purity directly impacts the yield, impurity profile, and overall quality of the final active pharmaceutical ingredient (API).[1] This guide provides a senior application scientist's perspective on utilizing High-Performance Liquid Chromatography with UV detection (HPLC-UV) for the robust purity validation of this compound.

We will delve into the causality behind experimental choices, establish a self-validating protocol, and objectively compare the HPLC-UV method with powerful orthogonal techniques like Quantitative Nuclear Magnetic Resonance (qNMR) and Liquid Chromatography-Mass Spectrometry (LC-MS). This comprehensive analysis will empower you to select the most appropriate analytical strategy for your specific needs, ensuring the integrity of your research and development pipeline.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the workhorse for purity analysis in the pharmaceutical industry, prized for its high resolution, robustness, and quantitative accuracy.[2][3] The method separates the primary compound, N-Hydroxy-4-nitro-benzamidine, from potential impurities—such as starting materials like 4-nitrobenzaldehyde, by-products, or degradation products—based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.[4]

Causality in Method Development: Why These Parameters?

The development of a robust HPLC method is not arbitrary; each parameter is selected to achieve optimal separation and detection.

  • Column Chemistry (Stationary Phase): A C18 (octadecylsilyl) column is the standard choice for small aromatic molecules like N-Hydroxy-4-nitro-benzamidine. The long alkyl chains provide a nonpolar environment that retains the analyte and its impurities through hydrophobic interactions, allowing for effective separation.

  • Mobile Phase Composition: A gradient elution using a mixture of acidified water and an organic solvent (typically acetonitrile or methanol) is crucial.

    • Acidification (e.g., 0.1% Formic or Phosphoric Acid): N-Hydroxy-4-nitro-benzamidine contains basic amidine and acidic N-hydroxy functionalities. The acid in the mobile phase maintains a consistent, low pH to suppress the ionization of these groups. This is critical for preventing poor peak shapes (e.g., tailing) and ensuring reproducible retention times.

    • Gradient Elution: A gradient, where the proportion of the organic solvent is increased over time, is superior to an isocratic (constant composition) method. It allows for the efficient elution of early-eluting, more polar impurities while also ensuring that late-eluting, more nonpolar impurities are washed from the column in a reasonable time, providing a complete impurity profile.

  • UV Detection Wavelength: The presence of a nitro-aromatic system in N-Hydroxy-4-nitro-benzamidine results in strong UV absorbance. The optimal wavelength is determined by measuring the UV spectrum of the analyte and selecting the wavelength of maximum absorbance (λmax), which ensures the highest sensitivity for both the main peak and any structurally related impurities. A Diode Array Detector (DAD) is highly recommended as it can assess peak purity by comparing spectra across the entire peak, helping to identify co-eluting impurities.[5]

HPLC-UV Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_analysis Data Analysis S1 Accurately weigh N-Hydroxy-4-nitro-benzamidine sample S2 Dissolve in diluent (e.g., 50:50 Acetonitrile:Water) S1->S2 S3 Filter through 0.45 µm syringe filter S2->S3 H1 Inject Sample (e.g., 10 µL) S3->H1 H2 Separation on C18 Column (Gradient Elution) H1->H2 H3 UV/DAD Detection at λmax H2->H3 D1 Integrate Chromatogram Peaks H3->D1 D2 Calculate Purity (% Area) D1->D2 D3 Assess Peak Purity (DAD) D2->D3 Method_Selection cluster_choices cluster_methods Start Define Analytical Need Q1 Routine QC Purity Assay? Start->Q1 Q2 Need to Identify Unknown Impurity? Q1->Q2 No HPLC Use Validated HPLC-UV Method Q1->HPLC Yes Q3 Need Absolute Purity (e.g., for a reference standard)? Q2->Q3 No LCMS Use LC-MS / MS Q2->LCMS Yes Q3->HPLC No, relative purity is sufficient qNMR Use qNMR Q3->qNMR Yes

Sources

Comparative

A Comparative Guide to Para-Substituted Benzamidoximes in Rational Drug Design: N-Hydroxy-4-nitro-benzamidine vs. 4-Aminobenzamidoxime

In the landscape of rational drug design, the amidoxime (N-hydroxybenzamidine) functional group is a highly versatile pharmacophore. It serves dual purposes: as a transient prodrug moiety capable of releasing therapeutic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of rational drug design, the amidoxime (N-hydroxybenzamidine) functional group is a highly versatile pharmacophore. It serves dual purposes: as a transient prodrug moiety capable of releasing therapeutic gases, and as a robust synthetic building block for metabolically stable bioisosteres.

This guide provides an objective, data-driven comparison of two critical structural analogs: N-Hydroxy-4-nitro-benzamidine (4-nitrobenzamidoxime) and 4-Aminobenzamidoxime . By altering a single para-substituent on the phenyl ring, medicinal chemists can fundamentally shift the molecule's electronic properties, reactivity, and biological fate.

Structural & Electronic Profiling: The Causality of Reactivity

The divergent utility of these two compounds stems directly from the electronic nature of their para-substituents.

  • N-Hydroxy-4-nitro-benzamidine (Electron-Withdrawing): The para-nitro group exerts strong inductive (-I) and resonance (-R) electron-withdrawing effects. This decreases the basicity and nucleophilicity of the amidoxime nitrogen[1]. In biological systems, this electronic stabilization makes the N-O bond a prime target for enzymatic oxidative cleavage rather than spontaneous hydrolysis, positioning it as an ideal prodrug candidate for Nitric Oxide (•NO) donation[2].

  • 4-Aminobenzamidoxime (Electron-Donating): The para-amino group acts as a strong electron-donating group (+R). This pushes electron density into the aromatic ring and the amidoxime moiety, significantly increasing its nucleophilicity[3]. This activation facilitates rapid condensation reactions, making it an exceptional bifunctional scaffold for synthesizing heterocyclic bioisosteres (like 1,2,4-oxadiazoles) or for grafting onto advanced drug delivery vehicles[4].

Applications in Rational Drug Design

The Prodrug Approach: N-Hydroxy-4-nitro-benzamidine

Molecules bearing the -C=NOH group, such as 4-nitrobenzamidoxime, are heavily investigated for their cardiovascular applications. In vivo, this compound is biotransformed by Cytochrome P450 (CYP450) enzymes, peroxidases, and Nitric Oxide Synthases (NOS) to release •NO[5]. Because this CYP-catalyzed oxidation occurs predominantly in the liver, this scaffold is frequently utilized to design liver-targeted vasodilators, inducing potent vasorelaxation and positive inotropic effects[2],[5].

The Scaffold Approach: 4-Aminobenzamidoxime

Conversely, 4-aminobenzamidoxime is rarely used as a terminal drug; it is a critical intermediate. The amidoxime moiety can be cyclized to form 1,2,4-oxadiazoles—planar, metabolically stable bioisosteres for amide bonds[1],[3]. Furthermore, the free para-amino group provides an orthogonal attachment point. Recent advancements in nanomedicine have utilized 4-aminobenzamidoxime to functionalize Zeolitic Imidazolate Frameworks (e.g., ZIF-90-ABOA). The amino group grafts to the MOF, while the amidoxime remains available for high-affinity chelation, demonstrating its utility in designing smart drug delivery vehicles and biosensors[4].

Quantitative & Functional Comparison

The following table summarizes the physicochemical and functional divergence of the two scaffolds:

ParameterN-Hydroxy-4-nitro-benzamidine4-Aminobenzamidoxime
CAS Registry Number 4011-66-9 (Base) / 15723-90-7 (HCl)277319-62-7
Electronic Effect Strong Electron-Withdrawing (-NO₂)Strong Electron-Donating (-NH₂)
Primary Drug Design Role Transient Prodrug / NO DonorBifunctional Scaffold / Linker
Relative Nucleophilicity Low (Deactivated aromatic system)High (Activated aromatic system)
Key Biological Action Vasorelaxation via CYP450/NOS metabolismTarget binding / Scaffold for heterocycles
Advanced Applications Site-specific liver targetingFunctionalization of MOFs (e.g., ZIF-90)

Visual Workflows & Logic Matrices

To streamline the integration of these compounds into your drug discovery pipeline, refer to the following logical and metabolic workflows.

G N1 4-Nitrobenzamidoxime (Prodrug / NO Donor) N2 Hepatic CYP450 / NOS (Enzymatic Oxidation) N1->N2 Biotransformation N3 Nitric Oxide (•NO) (Vasorelaxation) N2->N3 Release N4 4-Nitrobenzamide (Metabolite) N2->N4 Byproduct

Caption: Enzymatic biotransformation of 4-nitrobenzamidoxime into Nitric Oxide via CYP450/NOS.

G Start Target Requirement Q1 Need NO Release or Vasodilation? Start->Q1 Q2 Need Bifunctional Scaffold/Conjugation? Q1->Q2 No Nitro Select: 4-Nitrobenzamidoxime Q1->Nitro Yes Amino Select: 4-Aminobenzamidoxime Q2->Amino Yes Oxadiazole 1,2,4-Oxadiazole Bioisostere Synthesis Nitro->Oxadiazole Intermediate Amino->Oxadiazole Intermediate

Caption: Decision matrix for selecting para-substituted benzamidoximes in rational drug design.

Experimental Methodologies (Self-Validating Protocols)

The following protocols are designed with built-in validation steps, ensuring that the causality behind each chemical manipulation is clear.

Protocol A: CYP450-Mediated Nitric Oxide Release Assay (For N-Hydroxy-4-nitro-benzamidine)

Objective: Validate and quantify the NO-donating capacity of the nitro-analog. Causality: Nitric oxide is a highly transient free radical. Direct measurement is prone to severe artifacts. This protocol utilizes the Griess reaction to quantify nitrite (NO₂⁻), the stable auto-oxidation product of NO in aqueous aerobic media, providing a reliable stoichiometric proxy for NO release.

  • Microsomal Incubation: Incubate 100 µM of N-Hydroxy-4-nitro-benzamidine with 1 mg/mL rat liver microsomes in 0.1 M phosphate buffer (pH 7.4) at 37°C.

    • Rationale: Liver microsomes provide a concentrated, physiologically relevant source of Cytochrome P450 enzymes required for the oxidative cleavage of the N-hydroxyguanidine moiety[5].

  • Cofactor Addition: Initiate the enzymatic reaction by adding 1 mM NADPH.

    • Rationale: NADPH is the obligate electron donor required to drive the CYP450 catalytic cycle.

  • Reaction Termination & Derivatization: After 30 minutes, add an equal volume of Griess Reagent (1% sulfanilamide, 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% H₃PO₄).

    • Rationale: The highly acidic conditions instantly denature the enzymes, terminating the reaction. Simultaneously, the acid drives the diazotization of sulfanilamide by the released nitrite, which then couples with the diamine to form a stable pink azo dye.

  • Quantification: Measure the absorbance of the resulting solution at 540 nm using a microplate reader. Calculate the concentration against a standard curve generated with known concentrations of sodium nitrite.

Protocol B: Synthesis of 1,2,4-Oxadiazole Bioisosteres (For 4-Aminobenzamidoxime)

Objective: Utilize the amino-analog to synthesize a metabolically stable amide bioisostere. Causality: Traditional amide bonds are highly susceptible to in vivo proteolytic cleavage. Converting an amide to a 1,2,4-oxadiazole ring retains the planar geometry and hydrogen-bond acceptor properties of the amide while conferring absolute resistance to proteases.

  • Carboxylic Acid Activation: Dissolve the target carboxylic acid (1.0 eq) in anhydrous DMF under an inert atmosphere. Add 1.2 eq of Carbonyldiimidazole (CDI) and stir for 1 hour at room temperature.

    • Rationale: CDI activates the carboxylic acid to a highly reactive acyl imidazole intermediate without generating acidic byproducts (unlike SOCl₂). Acidic byproducts would protonate the amidoxime, destroying its nucleophilicity[1].

  • Amidoxime Addition: Add 4-aminobenzamidoxime (1.1 eq) to the mixture and stir for 2 hours.

    • Rationale: The nucleophilic hydroxyl oxygen of the amidoxime attacks the activated carbonyl, forming an intermediate O-acyl amidoxime. The electron-donating para-amino group enhances the reaction rate[3].

  • Dehydrative Cyclization: Heat the reaction mixture to 110°C for 4-6 hours.

    • Rationale: Elevated thermal energy is required to drive the intramolecular condensation (loss of H₂O), thermodynamically favoring the formation of the highly stable, aromatic 1,2,4-oxadiazole ring system.

  • Validation: Purify the product via flash chromatography. Validate the cyclization via FT-IR by confirming the disappearance of the carbonyl C=O stretch (typically ~1650 cm⁻¹) and the appearance of the oxadiazole C=N stretches (~1580 cm⁻¹).

References

  • ResearchGate. "ZIF-67@Co-LDH yolk-shell spheres with micro-/meso-porous structures as vehicles for drug delivery". URL: [Link]

  • ResearchGate. "Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors". URL: [Link]

  • ResearchGate. "Oxidation of N-hydroxyguanidines by cytochromes P450 and NO-synthases and formation of nitric oxide". URL:[Link]

Sources

Validation

Benchmarking Nitric Oxide Release Rates of N-Hydroxy-4-nitro-benzamidine: A Comparative Guide

As drug development increasingly targets nitric oxide (NO) signaling pathways for cardiovascular, oncological, and antimicrobial applications, the selection of the correct NO donor is paramount. While traditional NO dono...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly targets nitric oxide (NO) signaling pathways for cardiovascular, oncological, and antimicrobial applications, the selection of the correct NO donor is paramount. While traditional NO donors like NONOates provide rapid, spontaneous NO bursts, they often result in systemic hypotension and off-target toxicity.

N-Hydroxy-4-nitro-benzamidine (commonly known as 4-nitrobenzamidoxime) represents a sophisticated alternative. As an amidoxime derivative, it functions as a prodrug that requires enzymatic activation to release NO. This guide objectively benchmarks the NO release kinetics of 4-nitrobenzamidoxime against standard NO donors and provides a validated, self-consistent experimental framework for quantifying its release rates.

Mechanistic Rationale: Why Amidoximes?

Amidoximes and oximes are structural mimics of N-hydroxy-L-arginine (NOHA), the natural intermediate produced during the enzymatic conversion of L-arginine to NO by endogenous NO synthases (NOS)[1]. However, unlike NOHA, synthetic amidoximes like 4-nitrobenzamidoxime are primarily oxidized by hemoproteins such as cytochrome P450 (CYP450) or the mitochondrial amidoxime reducing component (mARC) rather than NOS[2].

The Causality of the Nitro Group: The structural design of 4-nitrobenzamidoxime is highly deliberate. The presence of the electron-withdrawing para-nitro group influences the oxidation kinetics of the amidoxime carbon. While electron-donating groups (e.g., methoxy) can alter lipophilicity, the nitro group stabilizes the intermediate radical species, ensuring a controlled N-O bond cleavage that maintains potent vasorelaxation capacity without rapid degradation[2].

Pathway N1 4-Nitrobenzamidoxime (Prodrug NO Donor) N2 Enzymatic Oxidation (CYP450 / mARC) N1->N2 NADPH, O2 N3 Nitric Oxide (NO•) Release N2->N3 N-O Cleavage N5 Metabolic Byproducts (Nitrile / Amide) N2->N5 Degradation N4 sGC Activation (Vasodilation) N3->N4 Heme Binding

Metabolic activation pathway of 4-nitrobenzamidoxime to nitric oxide via CYP450 enzymes.

Comparative Benchmarking of NO Donors

To understand the utility of 4-nitrobenzamidoxime, it must be benchmarked against alternative NO donors. Traditional donors are often categorized by their half-lives ( t1/2​ ) in aqueous media at physiological pH (7.4) and 37°C. For instance, diazeniumdiolates (NONOates) exhibit spontaneous hydrolysis with half-lives ranging from 2 minutes (DEA/NO) to 39 minutes (SPER/NO)[3].

Because 4-nitrobenzamidoxime requires enzymatic activation, it does not possess a static aqueous half-life. Instead, its release rate is defined by the Michaelis-Menten kinetics of the activating enzyme (e.g., CYP450), resulting in a slow, steady-state flux rather than a burst[2].

Table 1: NO Donor Performance & Kinetics Comparison
NO Donor ClassRepresentative CompoundActivation MechanismHalf-Life ( t1/2​ ) at 37°C, pH 7.4NO Release ProfilePrimary Application
Amidoxime N-Hydroxy-4-nitro-benzamidine Enzymatic (CYP450 / mARC)Enzyme-dependent Slow, sustained steady-stateTargeted prodrugs, anti-tumor therapy
NONOate DEA/NOSpontaneous Hydrolysis~2 minutesRapid, high burst fluxAcute vasodilation
NONOate SPER/NOSpontaneous Hydrolysis~39 minutesModerate burst fluxCell culture studies
S-Nitrosothiol SNAPSpontaneous / Metal-catalyzed~6 hoursModerate to slowSustained vasodilation

Experimental Protocols for Benchmarking NO Release

To accurately benchmark 4-nitrobenzamidoxime against spontaneous donors, a self-validating experimental system is required. Because the NO radical is highly volatile and rapidly oxidizes to nitrite ( NO2−​ ) in aerobic aqueous solutions, relying on a single detection method is prone to error.

The following protocol utilizes a dual-validation approach: Real-Time Ozone-Chemiluminescence (to measure the direct NO gas flux) and an Endpoint Griess Assay (to quantify cumulative nitrite accumulation, providing a complete mass-balance of the released NO).

Step-by-Step Methodology

Phase 1: Reagent and System Preparation

  • Substrate Preparation: Dissolve N-Hydroxy-4-nitro-benzamidine in DMSO to create a 10 mM stock solution. (Keep DMSO final concentration <1% to prevent enzyme denaturation).

  • Enzyme Matrix: Prepare rat liver microsomes (a rich source of CYP450) at a protein concentration of 1 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).

  • Cofactor Addition: Add 1 mM NADPH to the microsomal suspension. The presence of both NADPH and O2​ is strictly essential for the enzymatic oxidation of amidoximes[2].

Phase 2: Real-Time NO Monitoring (Chemiluminescence) 4. Place the microsomal suspension in a sealed, 37°C water-jacketed reaction vessel. 5. Continuously purge the liquid with a controlled stream of inert carrier gas (Argon) directed into a Nitric Oxide Analyzer (NOA). 6. Inject the 4-nitrobenzamidoxime stock to a final concentration of 100 µM. 7. Record the chemiluminescence signal (mV) and convert to NO release rate (pmol/min/mg protein) using a standard curve generated with known concentrations of a spontaneous donor (e.g., DEA/NO).

Phase 3: Cumulative Nitrite Quantification (Griess Assay) 8. In a parallel reaction vessel (without Argon purging to allow aerobic oxidation), initiate the identical reaction. 9. Extract 50 µL aliquots at t=0,15,30,60, and 120 minutes. 10. Mix each aliquot with 50 µL of Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine in 5% phosphoric acid). 11. Incubate for 10 minutes in the dark and measure absorbance at 540 nm using a microplate reader.

Workflow S1 Prepare 4-Nitrobenzamidoxime Stock (10 mM in DMSO) S2 Add Rat Liver Microsomes (1 mg/mL) + 1 mM NADPH S1->S2 S3 Incubate at 37°C (pH 7.4 Buffer) S2->S3 S4 Real-time NO Detection (Chemiluminescence) S3->S4 Headspace Gas Sampling S5 Endpoint Griess Assay (Nitrite Quantification) S3->S5 Aqueous Aliquots

In vitro experimental workflow for benchmarking amidoxime-derived NO release rates.

Data Interpretation & Field Insights

When benchmarking 4-nitrobenzamidoxime, researchers will observe a distinct kinetic curve compared to alternatives. While DEA/NO will show an immediate, sharp peak in chemiluminescence that decays within 10 minutes[3], 4-nitrobenzamidoxime will exhibit a gradual climb to a steady-state plateau.

This sustained release is highly advantageous for drug development. Burst-release NO donors often cause rapid vasodilation followed by reflex tachycardia. In contrast, the enzyme-limited release of 4-nitrobenzamidoxime ensures that NO concentrations remain within the therapeutic window (typically low nanomolar ranges) required for targeted signaling, making it a superior candidate for chronic conditions or localized tumor microenvironment modulation[1].

References

  • Glycosylated Diazeniumdiolates: A Novel Class of Enzyme-Activated Nitric Oxide Donors. ResearchGate. Available at:[Link]

  • Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. National Center for Biotechnology Information (NIH PMC). Available at:[Link]

  • Opportunities for Nitric Oxide in Potentiating Cancer Immunotherapy. National Center for Biotechnology Information (NIH PMC). Available at:[Link]

  • Isoform-Selective Activation of Protein Kinase C by Nitric Oxide in the Heart of Conscious Rabbits. AHA Journals. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

N-Hydroxy-4-nitro-benzamidine proper disposal procedures

An authoritative, scientifically grounded guide to the safe handling, operational workflows, and disposal protocols for N-Hydroxy-4-nitro-benzamidine (also known as 4-Nitrobenzamidoxime). As a Senior Application Scientis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An authoritative, scientifically grounded guide to the safe handling, operational workflows, and disposal protocols for N-Hydroxy-4-nitro-benzamidine (also known as 4-Nitrobenzamidoxime).

As a Senior Application Scientist, I have structured this guide to provide drug development professionals and researchers with the causality behind safety protocols, ensuring that your laboratory operations remain compliant, safe, and analytically pure.

Chemical Profiling & Hazard Causality

N-Hydroxy-4-nitro-benzamidine (CAS: 1613-86-1) is a critical synthetic intermediate, heavily utilized in the synthesis of 1,2,4-oxadiazole derivatives and various antiviral therapies (such as ASP 2151/Amenamevir) [1]. However, its dual-functional nature—combining an electron-withdrawing nitroaromatic ring with a reactive amidoxime moiety —necessitates strict handling and disposal protocols.

The Causality of Its Hazards:

  • Nitroaromatic Reactivity: The nitro group (-NO₂) is highly electron-withdrawing. Under extreme heat, or when exposed to strong reducing agents, nitroaromatics can undergo rapid, exothermic redox reactions.

  • Amidoxime Toxicity: The amidoxime group (C(=NOH)NH₂) is biologically active. It acts as a chelating agent and can cause severe skin and eye irritation (Category 2). Furthermore, it is classified as Acute Tox 4, meaning it is harmful if ingested, inhaled, or absorbed through the skin [4][5].

  • Environmental Recalcitrance: Nitroaromatics are notoriously persistent in the environment. The EPA has issued Significant New Use Rules (SNURs) for analogous compounds, predicting severe aquatic toxicity at concentrations exceeding just 400 parts per billion (ppb) [2]. Drain disposal is strictly prohibited.

Quantitative Data & Hazard Summary

To facilitate rapid risk assessment, the physicochemical and toxicological data for N-Hydroxy-4-nitro-benzamidine are summarized below.

Property / Hazard ParameterData / GHS ClassificationOperational Implication
CAS Number 1613-86-1Use for SDS tracking and waste manifesting.
Molecular Formula C7H7N3O3Indicates high nitrogen/oxygen content (redox potential).
Molecular Weight 181.15 g/mol Required for stoichiometric calculations.
Acute Toxicity Category 4 (Oral, Dermal, Inhalation)Mandates the use of a fume hood and systemic PPE.
Irritation Skin Irrit. 2, Eye Irrit. 2AMandates nitrile gloves and chemical splash goggles.
Aquatic Toxicity Highly Toxic (>400 ppb threshold)Zero-tolerance for sink/drain disposal[2].

Operational Workflow & Handling SOP

When utilizing N-Hydroxy-4-nitro-benzamidine in synthetic workflows (e.g., dehydrative condensation or heterocycle ring-closing), contamination control is paramount.

Workflow A N-Hydroxy-4-nitro-benzamidine (Solid/Solution) B Fume Hood Handling PPE: Gloves, Goggles, Coat A->B C Waste Generation B->C D Solid Waste (Contaminated PPE, Powders) C->D E Liquid Waste (Organic Solvents/Aqueous) C->E F Segregation (Away from Oxidizers/Acids) D->F E->F G Secondary Containment & GHS Labeling F->G H Licensed Incineration (NO Drain Disposal) G->H

Operational workflow for the safe handling, segregation, and disposal of N-Hydroxy-4-nitro-benzamidine.

Step-by-Step Post-Reaction Cleanup & Decontamination

To ensure self-validating safety and high product yield, follow this specific cleanup methodology:

  • Reaction Quenching: Once the amidoxime conversion is complete, quench the reaction mixture in an ice-water bath. Causality: Quenching controls the exothermic profile of nitroaromatic side-reactions.

  • Cold Solvent Washing: Wash the resulting filter cake sequentially with cold deionized water, followed by cold ethanol, and finally Methyl-tert-butyl ether (MTBE) [4]. Causality: Cold water removes inorganic salts; cold ethanol removes unreacted polar organics without dissolving the product; MTBE displaces water/ethanol to accelerate vacuum drying.

  • Filtrate Collection: All filtrates (water, ethanol, MTBE) must be immediately transferred to a designated "Halogen-Free Organic Waste" container. Do not allow the filtrate to evaporate in the open hood, as it will leave behind toxic nitroaromatic dust.

Step-by-Step Disposal Procedures

Because nitroaromatics resist standard wastewater treatment and can poison municipal biological treatment facilities [3], disposal must be executed with precision.

Step 1: Waste Segregation

  • Action: Separate N-Hydroxy-4-nitro-benzamidine waste from strong mineral acids, strong bases, and oxidizing agents (e.g., peroxides, permanganates).

  • Causality: Amidoximes can hydrolyze into hydroxylamine derivatives under acidic/basic conditions, which are highly unstable. Mixing with oxidizers can trigger the energetic potential of the nitro group.

Step 2: Liquid Waste Consolidation

  • Action: Dissolve residual powders or consolidate reaction filtrates into a compatible organic solvent (e.g., Ethanol or DMSO) within a clearly labeled, high-density polyethylene (HDPE) carboy.

  • Causality: Keeping the waste in a dilute solution prevents the accumulation of dry, potentially shock-sensitive nitroaromatic dust in the threads of waste containers.

Step 3: Solid Waste Packaging

  • Action: Place all contaminated weigh boats, filter papers, and disposable spatulas into a robust, sealable poly-bag. Place this bag into a rigid, puncture-proof secondary container.

Step 4: GHS Labeling & Final Disposition

  • Action: Label the container with the exact chemical name, CAS (1613-86-1), and the GHS pictograms for "Health Hazard" and "Exclamation Mark".

  • Action: Arrange for pickup by a licensed hazardous waste contractor for high-temperature incineration .

Environmental Fate & Bioremediation

If accidental environmental release occurs, understanding the degradation pathway of nitroaromatics is essential for remediation planning. In biological wastewater treatment or soil remediation, specialized bacteria utilize nitroreductase enzymes to systematically reduce the toxic nitro group into a more manageable amino group [3].

Degradation N1 N-Hydroxy-4-nitro-benzamidine (Toxic, Recalcitrant) N2 Nitroso Intermediate (Reactive) N1->N2 Nitroreductase (2e- reduction) N3 Hydroxylamino Intermediate N2->N3 2e- reduction N4 4-Aminobenzamidoxime (Reduced Toxicity) N3->N4 2e- reduction

Biological and chemical reduction pathway of nitroaromatic compounds to less toxic amines.

This stepwise reduction highlights why environmental persistence is a threat: the intermediate nitroso and hydroxylamino species are highly reactive and can bind to soil organic matter or biological macromolecules if not fully reduced to the amine [3][4]. Therefore, preventing the initial release via strict incineration protocols is the only foolproof mitigation strategy.

References

  • Title: N-HYDROXY-4-NITRO-BENZAMIDINE | CAS#:1613-86-1 | Chemsrc Source: chemsrc.com URL: [Link]

  • Title: Federal Register/Vol. 74, No. 180/Friday, September 18, 2009/Rules and Regulations (EPA TSCA SNURs) Source: govinfo.gov URL: [Link]

  • Title: Biological Treatment of Nitroaromatics in Wastewater Source: mdpi.com URL: [Link]

Handling

Personal protective equipment for handling N-Hydroxy-4-nitro-benzamidine

Comprehensive Safety and Operational Guide for Handling N-Hydroxy-4-nitro-benzamidine As an application scientist, establishing a rigorous, self-validating safety protocol is just as critical as the experimental design i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling N-Hydroxy-4-nitro-benzamidine

As an application scientist, establishing a rigorous, self-validating safety protocol is just as critical as the experimental design itself. N-Hydroxy-4-nitro-benzamidine (CAS 1613-86-1), also known as 4-nitrobenzamidoxime, is a highly valuable intermediate in medicinal chemistry. It serves as a key pharmacophore in the synthesis of heterocycles and the development of indoleamine 2,3-dioxygenase (IDO) inhibitors for oncology research[1][2].

However, its structural properties—specifically the electron-withdrawing nitroaromatic ring combined with the amidoxime moiety—present distinct occupational hazards. As a crystalline solid, it carries GHS hazard statements for skin irritation (H315), serious eye irritation (H319), and respiratory tract irritation (H335)[3]. Because nitroaromatic compounds can be absorbed through the skin and respiratory tract, handling this chemical requires a causality-driven approach to Personal Protective Equipment (PPE) and operational logistics.

Part 1: Hazard Causality and PPE Selection

Why do we mandate specific PPE for this compound? The causality lies in its physical state and chemical reactivity. As a fine crystalline powder, N-Hydroxy-4-nitro-benzamidine is highly prone to aerosolization during weighing and transfer. Inhalation of these micro-particulates directly triggers acute respiratory irritation. Furthermore, the lipophilic nature of the nitroaromatic scaffold facilitates dermal penetration, a risk that is exponentially magnified when the powder is dissolved in organic solvents (e.g., DMSO, DMF) commonly used in biological assays or IDO inhibition screening[1][2].

Table 1: Quantitative PPE Specifications and Causality

PPE CategorySpecificationCausality / Scientific Rationale
Gloves Double-layered Nitrile (≥0.11 mm thickness)Nitrile provides excellent resistance to the solid powder. Double-gloving is mandatory when handling solutions, as organic solvents (DMSO/DMF) act as permeation enhancers, driving nitroaromatics through compromised glove barriers.
Eye Protection Tight-fitting Chemical Splash GogglesProtects against airborne dust generated during transfer and splash hazards during solvent dissolution. Standard safety glasses lack the orbital seal required to block micro-particulates.
Body Protection Flame-retardant Lab Coat & Disposable SleevesPrevents the accumulation of hazardous dust on personal clothing. Disposable sleeves prevent cross-contamination at the fume hood sash interface, ensuring the hazard remains contained.
Respiratory N95/P100 Particulate RespiratorMitigates the inhalation of aerosolized crystalline powder (H335 hazard) if a spill occurs outside containment. Note: All primary handling must occur within a certified fume hood.

Part 2: Operational Workflow & Handling Protocol

To ensure trustworthiness and reproducibility, every handling step must function as a closed, self-validating system. According to the National Research Council's , minimizing the dispersal of hazardous powders is the foundational principle of chemical safety[4].

Protocol 1: Weighing and Transferring (Self-Validating Method)

  • Pre-Operation Check: Verify the chemical fume hood has a face velocity of 80–120 feet per minute (fpm). Don all required PPE (see Table 1).

  • Preparation of the Weighing Station: Place an anti-static weighing boat on an enclosed analytical balance. Causality: The anti-static boat neutralizes static charges, preventing the crystalline powder from repelling off the plastic and aerosolizing into the breathing zone.

  • Aliquoting: Using a static-free micro-spatula, carefully transfer the required mass of N-Hydroxy-4-nitro-benzamidine. Do not drop the powder from a height; lower the spatula directly into the boat to minimize the dust plume.

  • Secondary Containment (Weighing by Difference): If the balance is located outside the fume hood, pre-weigh a sealed vial. Transfer the closed vial to the hood, add the chemical, seal it, and return to the balance to determine the mass by difference. Validation: This ensures that unsealed powder is never transported across the laboratory space, validating the containment perimeter.

  • Dissolution: Add the organic solvent slowly down the interior side of the reaction vessel. Causality: This technique washes down and suppresses any remaining dust on the vessel walls before initiating magnetic stirring, preventing aerosol ejection.

Part 3: Spill Management and Decontamination Plan

Spills involving nitroaromatic powders must be addressed immediately to prevent tracking and wider laboratory contamination.

Protocol 2: Emergency Spill Response

  • Isolate the Area: Alert nearby personnel. If the spill occurs outside the fume hood and exceeds 50 grams, evacuate the immediate area and allow aerosols to settle for 15 minutes.

  • Wet Wiping Technique: Do NOT dry sweep. Causality: Dry sweeping mechanically aerosolizes the amidoxime powder, exacerbating the inhalation hazard. Lightly mist absorbent pads with a compatible solvent (e.g., 70% ethanol or water with a mild surfactant) to dampen and bind the powder.

  • Absorption and Collection: Carefully place the dampened pads over the spill. Wipe inward from the perimeter to the center. Validation: Inward wiping guarantees that the footprint of the spill shrinks rather than spreads.

  • Decontamination: Wash the affected surface with a 5% sodium bicarbonate solution, followed by soap and water. Causality: The mild base helps neutralize and lift residual organic acids/reactive residues associated with the amidoxime functional group.

Part 4: Disposal Plan

N-Hydroxy-4-nitro-benzamidine waste must be strictly segregated from general municipal waste.

  • Solid Waste: Unused powder, contaminated weigh boats, and spill cleanup pads must be placed in a designated, chemically compatible solid waste container lined with a heavy-duty polyethylene bag. Label explicitly as "Hazardous Solid Waste - Nitroaromatic Contaminated."

  • Liquid Waste: Segregate into "Halogenated" or "Non-Halogenated" organic waste streams depending on the reaction solvent used. Ensure the waste carboy is explicitly labeled with the full chemical name (do not use abbreviations) to prevent dangerous cross-reactions in the waste stream.

Part 5: Workflow Visualization

Workflow Start Phase 1: Pre-Operation PPE Donning & Hood Check Weighing Phase 2: Weighing (Enclosed Balance to Minimize Aerosols) Start->Weighing Transfer Phase 3: Transfer (Secondary Containment) Weighing->Transfer Reaction Phase 4: Reaction Setup (Dissolution in Fume Hood) Transfer->Reaction Spill Spill Detected? Reaction->Spill SpillResponse Emergency Protocol: 1. Evacuate 2. Absorb 3. Decontaminate Spill->SpillResponse Yes Disposal Waste Disposal: Segregate Halogenated/Non-Halogenated Spill->Disposal No SpillResponse->Disposal Doffing Phase 5: Post-Operation PPE Doffing & Hand Washing Disposal->Doffing

Logical Workflow for Handling and Spill Response of N-Hydroxy-4-nitro-benzamidine.

References

  • Title: Discovery of Potent Competitive Inhibitors of Indoleamine 2,3-Dioxygenase with in Vivo Pharmacodynamic Activity and Efficacy in a Mouse Melanoma Model Source: Journal of Medicinal Chemistry, American Chemical Society (Yue et al., 2009) URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Research Council, The National Academies Press (2011) URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Hydroxy-4-nitro-benzamidine
Reactant of Route 2
N-Hydroxy-4-nitro-benzamidine
© Copyright 2026 BenchChem. All Rights Reserved.